3-Pentanone p-Toluenesulfonylhydrazone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-N-(pentan-3-ylideneamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-4-11(5-2)13-14-17(15,16)12-8-6-10(3)7-9-12/h6-9,14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMDXLIHCONOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298923 | |
| Record name | 3-Pentanone p-Toluenesulfonylhydrazone | |
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Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28495-72-9 | |
| Record name | 28495-72-9 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanone p-Toluenesulfonylhydrazone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80298923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentanone p-Toluenesulfonylhydrazone | |
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Foundational & Exploratory
3-Pentanone p-Toluenesulfonylhydrazone: Technical Synthesis & Application Guide
The following technical guide details the synthesis, reactivity, and application of 3-Pentanone p-Toluenesulfonylhydrazone (CAS: 28495-72-9). This document is structured for researchers requiring high-purity intermediates for organometallic catalysis and olefin synthesis.
Executive Summary
This compound is a symmetric ketonic hydrazone derived from diethyl ketone (3-pentanone). It serves as a critical "masked" carbanion and carbene precursor in advanced organic synthesis. Unlike unsymmetrical hydrazones that suffer from regioselectivity issues during deprotonation, this compound offers a singular mechanistic pathway due to its
Its primary utility lies in the generation of 3-lithio-2-pentene (a vinyllithium species) and 3-diazopentane (in situ), enabling the installation of ethyl-substituted olefinic scaffolds into complex drug pharmacophores.
Chemical Identity & Physical Specifications
| Parameter | Specification |
| IUPAC Name | 4-methyl-N'-(pentan-3-ylidene)benzenesulfonohydrazide |
| Common Name | 3-Pentanone Tosylhydrazone |
| CAS Number | 28495-72-9 |
| Molecular Formula | |
| Molecular Weight | 254.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 103–105 °C (Lit. 103 °C) |
| Solubility | Soluble in EtOH, MeOH, DMSO, |
| Stability | Stable at room temperature; hygroscopic; store under inert gas |
Divergent Reactivity Pathways
The utility of this molecule is defined by the reaction conditions employed. It acts as a divergence point in synthesis:
-
Path A (Organolithium Bases): Undergoes the Shapiro Reaction to form vinyllithium intermediates.[1]
-
Path B (Alkoxide Bases/Pd Catalysis): Generates Diazoalkanes in situ, which then enter Pd-catalyzed cross-coupling cycles (Barluenga coupling) or Bamford-Stevens elimination.
Figure 1: Mechanistic divergence of 3-Pentanone Tosylhydrazone based on basicity and catalyst presence.
Experimental Protocol: Synthesis
This protocol ensures high purity suitable for metal-catalyzed applications. The condensation is equilibrium-driven; removing water is beneficial but often unnecessary due to the precipitation of the product.
Reagents
-
3-Pentanone (Diethyl ketone): 1.0 equiv (86.13 g/mol )
-
p-Toluenesulfonyl hydrazide: 1.0 equiv (186.23 g/mol )
-
Ethanol (Absolute): 3 mL per mmol of substrate
-
HCl (conc.): Catalytic amount (1-2 drops per 10 mmol)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide (18.6 g, 100 mmol) in absolute ethanol (300 mL). Mild heating (40–50 °C) may be required to achieve full dissolution.
-
Addition: Add 3-pentanone (8.61 g, 10.6 mL, 100 mmol) to the solution.
-
Catalysis: Add 5 drops of concentrated HCl.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the hydrazide.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. The product will crystallize as white needles.
-
Isolation: Cool the flask in an ice bath (0 °C) for 30 minutes to maximize yield. Filter the solids via vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol (2 x 20 mL) followed by cold pentane (2 x 20 mL) to remove unreacted ketone and trace acid.
-
Drying: Dry under high vacuum (< 1 mbar) for 6 hours.
-
Expected Yield: 85–95%
-
QC Check: Melting point should be sharp (103–105 °C).
-
Application 1: The Shapiro Reaction
This protocol generates 3-lithio-2-pentene , a nucleophilic vinyl anion equivalent.
Mechanism & Causality
The reaction requires 2.0+ equivalents of alkyllithium.
-
First Eq: Deprotonates the N-H (acidic proton).
-
Second Eq: Deprotonates the
-methylene proton (kinetic acidity). -
Warming: Causes the elimination of lithium p-toluenesulfinate (
) and , generating the vinyllithium.
Protocol
-
Setup: Flame-dry a 2-neck flask under Argon. Add 3-pentanone tosylhydrazone (2.54 g, 10 mmol) and anhydrous TMEDA (20 mL) or THF/Hexane (1:1).
-
Lithiation: Cool to -78 °C . Add n-BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise. The solution will turn deep red/orange (dianion formation).
-
Decomposition: Stir at -78 °C for 15 min, then warm to 0 °C (or room temperature depending on substrate stability). Gas evolution (
) indicates vinyllithium formation.[1] Stir for 30–60 mins. -
Quenching: Cool back to -78 °C if the electrophile is reactive. Add the electrophile (e.g., Benzaldehyde, 1.1 equiv).
-
Workup: Quench with sat.
, extract with ether, and purify via column chromatography.
Application 2: Pd-Catalyzed Cross-Coupling
This method (Barluenga/Valdés) couples the hydrazone with aryl halides to form substituted alkenes, avoiding the use of unstable organometallic reagents.
Protocol
-
Reagents:
-
3-Pentanone Tosylhydrazone (1.2 equiv)[2]
-
Aryl Bromide (1.0 equiv)
- (2 mol%) / XPhos (8 mol%)
- (2.5 equiv)
-
1,4-Dioxane (0.2 M concentration)
-
-
Execution: Combine all solids in a sealed tube inside a glovebox or under strictly inert atmosphere. Add solvent.[3][4][5]
-
Reaction: Heat to 100 °C for 8–12 hours.
-
Note: The base generates the diazo intermediate in situ, which reacts immediately with the oxidative addition complex (
) to form a Pd-carbene.
-
-
Product: The resulting Pd-carbene undergoes migratory insertion and
-hydride elimination to yield the trisubstituted alkene .
Safety & Handling
-
Tosylhydrazones: Generally stable, but can decompose exothermically at high temperatures. Do not heat dry solids above their melting point without solvent.
-
n-BuLi: Pyrophoric. Requires standard air-free Schlenk technique.
-
Diazo Intermediates: While generated in situ and consumed immediately in the Pd-coupling protocol, diazo compounds are potentially explosive. Do not concentrate reaction mixtures containing active diazo species.
References
-
Synthesis of Tosylhydrazones
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
-
PubChem Compound Summary for CID 277909, this compound. Link
-
Shapiro Reaction Mechanism & Scope
-
Pd-Catalyzed Cross-Coupling (Barluenga-Valdés)
-
Barluenga, J., & Valdés, C. (2011). "Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 50(33), 7486-7500. Link
-
Barluenga, J., et al. (2007). "Pd-Catalyzed Cross-Coupling Reactions with Carbonyls via Nucleophilic Addition of N-Tosylhydrazones to Aryl Halides." Journal of the American Chemical Society, 129(42), 12634-12635. Link
-
-
Bamford-Stevens Reaction
-
Bamford, W. R., & Stevens, T. S. (1952). "The Decomposition of Toluene-p-sulfonylhydrazones by Alkali." Journal of the Chemical Society, 4735-4740. Link
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bamford-Stevens Reaction [organic-chemistry.org]
- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
3-Pentanone p-Toluenesulfonylhydrazone structure and properties
CAS: 28495-72-9 | Molecular Formula:
Executive Summary
3-Pentanone p-Toluenesulfonylhydrazone (3-Pentanone Tosylhydrazone) is a sulfonylhydrazone derivative synthesized from 3-pentanone (diethyl ketone) and p-toluenesulfonyl hydrazide. In organic synthesis, it serves as a critical intermediate for the generation of carbenoid and vinyllithium species. Its stability, crystallinity, and reactivity profile make it a preferred substrate for Shapiro reactions , Bamford-Stevens reactions , and modern Pd-catalyzed cross-coupling protocols involving diazo precursors.
This guide details the physicochemical properties, synthesis protocols, spectroscopic characterization, and mechanistic applications of this compound in drug discovery and advanced organic synthesis.
Physicochemical Properties[3][6][7]
| Property | Value | Notes |
| CAS Number | 28495-72-9 | |
| Molecular Weight | 254.35 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 101–105 °C | Recrystallized from Ethanol [1] |
| Solubility | Soluble in DMSO, MeOH, EtOH, | |
| pKa | ~9–10 (NH proton) | Estimated based on sulfonylhydrazone acidity |
| Storage | Inert atmosphere, Room Temperature | Hygroscopic; protect from moisture |
Synthesis & Characterization Protocol
Synthesis Methodology
The synthesis follows a condensation reaction between 3-pentanone and p-toluenesulfonyl hydrazide. While acid catalysis (HCl) accelerates the reaction, it can often proceed in refluxing ethanol due to the inherent acidity of the hydrazide.
Reagents:
-
3-Pentanone (1.05 equiv)
-
p-Toluenesulfonyl hydrazide (1.0 equiv)
-
Ethanol (Solvent, ~3–5 mL per mmol)
-
Conc. HCl (Catalytic, optional)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide (e.g., 10 mmol, 1.86 g) in absolute ethanol (30 mL). Heat gently (50–60 °C) to ensure complete dissolution.
-
Addition: Add 3-pentanone (10.5 mmol, 1.11 mL) dropwise to the warm solution.
-
Catalysis: Add 1–2 drops of concentrated HCl.
-
Reflux: Attach a reflux condenser and heat the mixture at reflux (78 °C) for 2–4 hours. Monitor consumption of hydrazide by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Subsequently, cool in an ice bath (0 °C) for 30 minutes to maximize precipitation.
-
Isolation: Filter the white precipitate using vacuum filtration. Wash the filter cake with cold ethanol (
) and cold pentane ( ). -
Purification: If necessary, recrystallize from hot ethanol. Dry under high vacuum to yield the target compound.
Spectroscopic Characterization
The structure is confirmed by the presence of the tosyl group signals and the ethyl chains of the ketone moiety.
-
NMR (400 MHz,
):-
7.85 (d,
Hz, 2H, Ar-H ortho to ) -
7.30 (d,
Hz, 2H, Ar-H meta to ) - 7.2–7.5 (br s, 1H, NH)
-
2.43 (s, 3H,
) -
2.2–2.4 (m, 4H,
of ethyl groups) -
1.0–1.1 (t, 6H,
of ethyl groups) -
Note: Due to C=N anisotropy, the methylene protons of the two ethyl groups may appear as distinct multiplets or broadened signals depending on the solvent and temperature.
-
7.85 (d,
-
IR Spectroscopy (ATR):
-
3200 cm
(N-H stretch) -
1598 cm
(C=N stretch) -
1330, 1160 cm
( sulfonamide stretches)
-
3200 cm
Mechanistic Applications
The Shapiro Reaction
The primary application of 3-pentanone tosylhydrazone is the generation of vinyllithium species via the Shapiro reaction.[6] Treatment with 2 equivalents of alkyllithium (e.g., n-BuLi) results in double deprotonation, followed by the extrusion of nitrogen.[6][7]
Mechanism Logic:
-
Deprotonation 1: Removal of the acidic NH proton.
-
Deprotonation 2: Removal of an
-proton (from the ethyl group) syn to the tosyl group. -
Elimination: Loss of lithium p-toluenesulfinate (
) and generates the vinyllithium intermediate. -
Trapping: Reaction with an electrophile (
) yields a functionalized alkene.[7]
Figure 1: Mechanistic pathway of the Shapiro reaction converting 3-pentanone tosylhydrazone to a vinyllithium nucleophile.
Pd-Catalyzed Cross-Coupling (Barluenga/Valdés Coupling)
In modern catalysis, this compound serves as a safe, solid precursor to diazo compounds. Under basic conditions and heating, it decomposes to generate a diazo species in situ, which then undergoes Pd-catalyzed cross-coupling with aryl halides to form substituted olefins.
Workflow:
-
Base-Mediated Decomposition:
[7] -
Pd-Carbene Formation: Diazoalkane reacts with Pd(0) species.
-
Coupling: Migratory insertion and reductive elimination yield the coupled product.
Figure 2: Palladium-catalyzed cross-coupling pathway utilizing the tosylhydrazone as a diazo precursor.
Safety & Handling
-
Hazards: Tosylhydrazones can decompose violently if heated rapidly in the dry state. While 3-pentanone tosylhydrazone is generally stable, it should be treated as a potential energetic material.
-
Toxicity: Hydrazines and their derivatives are suspected carcinogens/mutagens. Use appropriate PPE (nitrile gloves, safety glasses, fume hood).
-
Disposal: Do not concentrate to dryness in the presence of strong acids or bases without controlled conditions. Dispose of as hazardous organic waste.
References
- Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405–507.
- Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Uses for Classic Reagents in Palladium-Catalyzed Cross-Coupling and Insertion Reactions.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 277909, this compound. Retrieved January 28, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | REALAB LLC [realab.ua]
- 5. This compound | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Synthesis of 3-Pentanone p-Toluenesulfonylhydrazone from diethyl ketone
Abstract
This technical guide details the optimized synthesis of 3-pentanone p-toluenesulfonylhydrazone (tosylhydrazone) from diethyl ketone and p-toluenesulfonylhydrazide. This compound serves as a critical intermediate in the Shapiro and Bamford-Stevens reactions, enabling the regioselective generation of alkenes and carbenes. The protocol described herein emphasizes high-purity isolation suitable for sensitive downstream organometallic applications.
Introduction & Applications
Tosylhydrazones are pivotal electrophiles in organic synthesis, most notably utilized in the Shapiro reaction to generate vinyllithium species.[1][2] Unlike simple hydrazones, the electron-withdrawing sulfonyl group acidifies the N-H proton (pKa ~16), rendering it susceptible to deprotonation by strong bases (e.g., n-BuLi).
For 3-pentanone (diethyl ketone), the resulting tosylhydrazone allows for the formation of 2-pentene derivatives or functionalized 3-substituted pentanes via lithiation and subsequent electrophilic trapping.
Key Applications
-
Shapiro Reaction: Conversion to vinyllithium intermediates for coupling with aldehydes, ketones, or alkyl halides.[1][2]
-
Bamford-Stevens Reaction: Thermal or base-induced decomposition to generate diazoalkanes or carbenes.
-
Eschenmoser-Tanabe Fragmentation: Fragmentation of
-epoxyketone tosylhydrazones to alkynones.
Reaction Mechanism
The formation of 3-pentanone tosylhydrazone proceeds via an acid-catalyzed condensation mechanism. The p-toluenesulfonylhydrazide acts as a nucleophile attacking the carbonyl carbon of 3-pentanone.
Mechanistic Pathway[2][3][4]
-
Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.[3]
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon.[3]
-
Proton Transfer: A proton transfer occurs from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Elimination: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond.
Figure 1: Acid-catalyzed condensation mechanism for tosylhydrazone formation.
Experimental Protocol
This protocol is scaled for a laboratory preparation yielding approximately 10–15 g of product. It relies on the lower solubility of the product in cold ethanol compared to the reagents.
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[4] | Amount | Notes |
| p-Toluenesulfonylhydrazide | 186.23 | 1.0 | 18.6 g | Limiting reagent |
| 3-Pentanone | 86.13 | 1.1 | 9.5 g (~11.6 mL) | Slight excess drives equilibrium |
| Ethanol (95%) | - | Solvent | 50-60 mL | Minimum volume for reflux |
| HCl (conc.) | 36.46 | Cat.[4] | 2-3 drops | Accelerates rate |
Equipment: 100 mL Round-bottom flask (RBF), Reflux condenser, Magnetic stir bar, Heating mantle, Büchner funnel.
Step-by-Step Procedure
-
Dissolution: In a 100 mL RBF equipped with a magnetic stir bar, suspend 18.6 g (100 mmol) of p-toluenesulfonylhydrazide in 50 mL of 95% ethanol.
-
Addition: Add 9.5 g (110 mmol) of 3-pentanone to the suspension.
-
Catalysis: Add 2-3 drops of concentrated hydrochloric acid.
-
Note: While the reaction can proceed without acid, the ketone is less reactive than aldehydes; acid ensures completion within a reasonable timeframe.
-
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle boil (approx. 78°C). Stir for 30–60 minutes .
-
Observation: The solid hydrazide should dissolve completely as it reacts, forming a clear solution.
-
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature.
-
Step: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Troubleshooting: If no precipitate forms, scratch the inner wall of the flask with a glass rod or add water dropwise to the cold solution until turbidity appears.
-
-
Filtration: Filter the white crystalline solid using a Büchner funnel with vacuum suction.
-
Washing: Wash the filter cake with 20 mL of ice-cold ethanol followed by 20 mL of cold water to remove unreacted ketone and acid traces.
-
Drying: Dry the solid in a vacuum desiccator or air-dry overnight.
Purification (Recrystallization)
If the melting point is broad or lower than expected, recrystallize from a minimum volume of boiling ethanol (or methanol).
-
Dissolve crude solid in boiling ethanol.
-
Hot filter if insoluble particulates are present.
-
Cool slowly to RT, then 0°C.
-
Filter and dry.
Figure 2: Workflow for the synthesis of this compound.
Characterization & Data
The purity of the synthesized compound should be verified using Melting Point (MP) and NMR spectroscopy.
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Melting Point | 101–105 °C | [2][3] |
| Molecular Weight | 254.35 g/mol | [1] |
| Solubility | Soluble in DMSO, Methanol (hot), Chloroform | - |
Expected 1H NMR Data (CDCl3, 400 MHz)
- 7.85 (d, 2H): Aromatic protons ortho to sulfonyl group.
- 7.30 (d, 2H): Aromatic protons meta to sulfonyl group.
- 7.4–7.6 (s, 1H): NH proton (broad, exchangeable).
- 2.43 (s, 3H): Methyl group on the tosyl ring.
- 2.2–2.3 (q, 4H): Methylene protons of the ethyl groups (3-pentanone backbone).
- 1.0–1.1 (t, 6H): Methyl protons of the ethyl groups.
Troubleshooting & Optimization
Issue: Product is an Oil
-
Cause: Solvent volume too high or cooling too rapid.
-
Solution: Reheat to dissolve the oil, add a seed crystal (if available), and cool very slowly. Alternatively, remove some solvent via rotary evaporation.
Issue: Low Yield
-
Cause: Incomplete reaction or high solubility in mother liquor.
-
Solution: Extend reflux time to 2 hours. Ensure the filtrate is cooled to 0°C before disposal; a second crop can often be harvested by concentrating the filtrate.
Issue: Coloration (Yellow/Pink)
-
Cause: Oxidation of impurities or hydrazine degradation.
-
Solution: Recrystallize immediately from ethanol with activated charcoal.
Safety Considerations (MSDS Highlights)
-
p-Toluenesulfonylhydrazide: Flammable solid. Causes skin and eye irritation. Heating may cause explosion if confined (evolution of
). -
3-Pentanone: Highly flammable liquid and vapor. Irritating to eyes and respiratory system.
-
General: Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277909, this compound. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal.[1] (n.d.). Shapiro Reaction. Retrieved January 28, 2026, from [Link]
Sources
3-Pentanone tosylhydrazone CAS number 28495-72-9
CAS Number: 28495-72-9 Chemical Name: 4-Methyl-N'-(3-pentanylidene)benzenesulfonohydrazide[1]
Executive Summary
3-Pentanone tosylhydrazone is a pivotal organosulfur intermediate used primarily as a precursor for generating reactive carbenoid and vinyllithium species. Its structural symmetry (derived from diethyl ketone) makes it a model substrate for studying the regioselectivity of the Shapiro reaction and the Bamford-Stevens reaction . In drug development, it serves as a "masked" vinyl anion equivalent, allowing for the introduction of ethyl-substituted alkene motifs into complex scaffolds without the need for cryogenic handling of unstable vinyl halides.
Part 1: Physiochemical Profile & Identification
The following data aggregates experimental values and predicted properties essential for analytical verification.
| Property | Specification | Notes |
| Molecular Formula | C₁₂H₁₈N₂O₂S | |
| Molecular Weight | 254.35 g/mol | |
| Appearance | White to off-white crystalline powder | Discolors upon oxidation. |
| Melting Point | 101–103 °C | Sharp melt indicates high purity. |
| Solubility | Soluble: EtOH, MeOH, DMSO, CH₂Cl₂Insoluble: Water, Hexanes | Recrystallization typically uses EtOH/Water. |
| pKa (NH) | ~10.5 | Acidity allows deprotonation by alkoxides. |
| Stability | Hygroscopic; Acid-sensitive | Hydrolyzes back to ketone in aqueous acid. |
Part 2: Synthesis & Purification Protocol
Objective: Synthesis of 3-pentanone tosylhydrazone via acid-catalyzed condensation.
Mechanistic Rationale
This reaction is a classic Schiff base condensation. The addition of a catalytic acid (p-TsOH or HCl) protonates the carbonyl oxygen of 3-pentanone, increasing its electrophilicity for the nucleophilic attack by the terminal nitrogen of p-toluenesulfonyl hydrazide. Water removal is thermodynamic driving force; however, for simple ketones like 3-pentanone, precipitation of the product often drives the equilibrium.
Experimental Workflow
-
Reagent Prep: Dissolve p-toluenesulfonyl hydrazide (1.0 eq) in minimum hot Ethanol (95%).
-
Addition: Add 3-pentanone (1.1 eq, slight excess to drive completion) slowly to the hydrazide solution.
-
Catalysis: Add concentrated HCl (3–5 drops per 10 mmol) or p-TsOH (1 mol%).
-
Reaction: Reflux at 80 °C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Crystallization: Cool the mixture slowly to room temperature, then to 0 °C. The tosylhydrazone will crystallize.
-
Purification: Filter the solids. Wash with cold ethanol (-20 °C) followed by pentane to remove residual ketone.
-
Drying: Vacuum dry over P₂O₅ to remove trace water (critical for subsequent organolithium reactions).
Figure 1: Linear flow of acid-catalyzed condensation. Note that water removal drives the final step.
Part 3: The Shapiro Reaction (Vinyllithium Generation)
Core Utility: The conversion of 3-pentanone tosylhydrazone to a vinyllithium species is the primary application in synthesis. This allows the ethyl-substituted vinyl group to act as a nucleophile.
Mechanistic Insight
The Shapiro reaction requires 2.0–2.2 equivalents of alkyllithium (typically n-BuLi or sec-BuLi).
-
First Equivalent: Deprotonates the acidic N-H (pKa ~10).
-
Second Equivalent: Removes the
-proton syn to the tosyl group. This "syn-effect" is directed by the coordination of the lithium to the sulfonamide nitrogen. -
Decomposition: Warming the dianion causes the extrusion of lithium p-toluenesulfinate and nitrogen gas, yielding the vinyllithium.
Protocol: Vinyllithium Trapping[2]
-
Setup: Flame-dry a 2-neck flask under Argon. Add 3-pentanone tosylhydrazone (1.0 eq) and anhydrous THF (0.2 M).
-
Cryogenics: Cool to -78 °C .
-
Dianion Formation: Add n-BuLi (2.2 eq) dropwise. The solution will turn deep orange/red (characteristic of the dianion).
-
Warm-up: Stir at -78 °C for 15 min, then warm to 0 °C (ice bath). Nitrogen evolution (bubbling) will be observed. Stir for 30 mins.
-
Note: The solution now contains 3-lithio-2-pentene.
-
-
Electrophile Trapping: Cool back to -78 °C (if selectivity is required) or add electrophile (e.g., Benzaldehyde, DMF, Alkyl Halide) at 0 °C.
-
Quench: Add saturated NH₄Cl.
Figure 2: Shapiro reaction cascade. The transition from Dianion to Vinyllithium is irreversible due to N₂ loss.
Part 4: Bamford-Stevens Reaction Pathways
While the Shapiro reaction uses organolithiums, the Bamford-Stevens reaction utilizes alkoxide bases (NaOMe, NaH) and proceeds via a diazo intermediate. The solvent choice dictates the mechanism (Carbene vs. Carbocation).
Solvent-Dependent Divergence
-
Protic Solvents (Ethylene Glycol/NaOCH₃): The diazo intermediate is protonated to form a diazonium ion, which loses N₂ to form a carbocation . This leads to thermodynamic alkene mixtures (Zaitsev products) via E1-like elimination or rearrangement.
-
Aprotic Solvents (Diglyme/NaH): The diazo intermediate decomposes thermally to a carbene . This undergoes 1,2-hydride migration to form the alkene.[2][3][4]
Figure 3: Divergence of Bamford-Stevens reaction based on solvent proticity.
Part 5: Handling & Safety[6][7]
-
Toxicity: Hydrazines and their derivatives are suspected carcinogens. Handle 3-pentanone tosylhydrazone in a fume hood.
-
Explosion Hazard: While the tosylhydrazone itself is stable, the diazo intermediates generated in situ (Bamford-Stevens) are potentially explosive. Do not isolate the diazo species; proceed immediately to decomposition.
-
Storage: Store under inert atmosphere at 4 °C. Moisture causes hydrolysis, releasing p-toluenesulfonyl hydrazide (toxic).
References
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405–507.
-
Bamford, W. R., & Stevens, T. S. (1952).[3][5] The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society, 4735–4740.
-
Chamberlin, A. R., & Bond, F. T. (1990). Vinyllithium Derivatives from Arenesulfonylhydrazones. Organic Syntheses, 61, 141.
-
PubChem Database. (n.d.). Compound Summary for CAS 28495-72-9. National Center for Biotechnology Information.
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
Physical and chemical properties of 3-Pentanone p-Toluenesulfonylhydrazone
Executive Summary
3-Pentanone p-toluenesulfonylhydrazone (diethyl ketone tosylhydrazone) is a pivotal intermediate in organic synthesis, serving primarily as a stable precursor for diazoalkanes and vinyllithium species.[1] Unlike unstable diazo compounds, this crystalline solid offers a shelf-stable alternative for generating reactive carbenoid or carbanionic intermediates in situ.[1]
Its structural symmetry (derived from 3-pentanone) makes it a model substrate for mechanistic studies of the Shapiro reaction and Bamford-Stevens reaction , as it eliminates regiochemical ambiguity in alkene formation. This guide details its physicochemical properties, synthesis, and application in olefin generation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 4-Methyl-N'-(pentan-3-ylidene)benzenesulfonohydrazide |
| Common Name | 3-Pentanone tosylhydrazone; Diethyl ketone tosylhydrazone |
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 254.35 g/mol |
| SMILES | CCC(=NNS(=O)(=O)C1=CC=C(C)C=C1)CC |
| InChI Key | GUEMDXLIHCONOI-UHFFFAOYSA-N |
Physical Properties Matrix
Data aggregated from verified supplier certificates and spectroscopic databases.
| Property | Value / Description | Context/Notes |
| Appearance | White to off-white crystalline powder | High purity samples are colorless prisms.[1] |
| Melting Point | 103°C – 105°C | Sharp melting point indicates high purity; decomposition may occur near MP.[1] |
| Solubility | Soluble: MeOH, EtOH, DMSO, CHCl₃Insoluble: Water, Hexanes | Protic solvents facilitate Bamford-Stevens cationic pathways.[1] |
| Stability | Hygroscopic; Light Sensitive | Store at 2-8°C under inert atmosphere (Ar/N₂).[1] |
| pKa | ~10.5 (N-H proton) | Sufficiently acidic for deprotonation by alkoxides or alkyllithiums. |
Synthesis & Characterization Protocol
Synthesis Workflow (Acid-Catalyzed Condensation)
The synthesis relies on the condensation of 3-pentanone with p-toluenesulfonyl hydrazide.[1] The reaction is equilibrium-driven and benefits from the removal of water.
Reagents:
-
Methanol or Ethanol (Solvent, 3-5 mL per mmol)[1]
-
Hydrochloric acid (Cat. amount, ~1-2 drops conc.)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide in Methanol. Slight warming (40°C) may be required.
-
Addition: Add 3-Pentanone dropwise to the solution.
-
Catalysis: Add catalytic HCl. A precipitate may begin to form immediately if the concentration is high.
-
Reflux: Heat to reflux for 1–2 hours to ensure completion.
-
Crystallization: Cool the mixture to room temperature, then to 0°C. The hydrazone will crystallize.
-
Isolation: Filter the solids and wash with cold methanol. Recrystallize from ethanol if necessary to achieve the MP of ~103°C.
Diagnostic Spectroscopic Signals
Based on structural analysis and standard tosylhydrazone shifts.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J=8 Hz, 2H): Ortho-protons of tosyl ring.
-
δ 7.30 (d, J=8 Hz, 2H): Meta-protons of tosyl ring.
-
δ 7.2–7.5 (br s, 1H): N-H proton (exchangeable).
-
δ 2.43 (s, 3H): Tosyl methyl group.
-
δ 2.2–2.3 (q, 4H): Methylene protons of the ethyl groups (C=N-CH₂-).[1]
-
δ 1.0–1.1 (t, 6H): Methyl protons of the ethyl groups.
-
Note: Due to C=N anisotropy, the two ethyl groups may appear chemically equivalent but slightly broadened depending on E/Z isomerization rates at room temperature.
-
-
IR Spectroscopy (ATR):
-
3200 cm⁻¹: N-H stretch (sharp/medium).
-
1598 cm⁻¹: C=N stretch (weak).
-
1330 cm⁻¹, 1160 cm⁻¹: Sulfonyl (S=O) asymmetric/symmetric stretches.
-
Reactivity Profile: The Shapiro & Bamford-Stevens Pathways[1][10][11][12][13]
This compound is most valuable as a precursor for generating reactive intermediates. The choice of base and solvent dictates the mechanism.
Pathway Visualization
The following diagram illustrates the divergence between the Shapiro (alkyllithium/aprotic) and Bamford-Stevens (alkoxide/protic) pathways.
Figure 1: Mechanistic divergence of 3-Pentanone Tosylhydrazone based on reaction conditions.
The Shapiro Reaction (Kinetic Control)
When treated with 2 equivalents of n-Butyllithium (or MeLi), the hydrazone undergoes a specific deprotonation sequence:
-
First eq. BuLi: Deprotonates the acidic N-H (pKa ~10).
-
Second eq. BuLi: Removes an alpha-proton syn to the tosyl group.
-
Fragmentation: The resulting dianion collapses, expelling lithium p-toluenesulfinate and nitrogen gas to form a vinyllithium intermediate.[5][6]
Application Note: Because 3-pentanone is symmetric, the "kinetic" vs "thermodynamic" deprotonation issue is irrelevant. The resulting vinyllithium is at C2/C3. Quenching with water yields 2-pentene .[1] Quenching with electrophiles (e.g., aldehydes, CO₂) allows for the synthesis of complex functionalized alkenes.
The Bamford-Stevens Reaction (Thermodynamic Control)
Under basic conditions in protic solvents (e.g., NaOMe in Ethylene Glycol) at elevated temperatures:
-
The base generates the diazo compound in situ.
-
Thermal decomposition releases N₂, generating a carbocation (in protic media) or a carbene (in aprotic media).
-
Outcome: In protic media, the carbocation undergoes 1,2-hydride shift to form the most thermodynamically stable alkene (Zaitsev product). For 3-pentanone, this again yields 2-pentene, primarily the trans isomer.[1]
Safety & Handling Guidelines
GHS Classification:
-
Warning: Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Respiratory: May cause irritation if inhaled.
Operational Hazards:
-
Nitrogen Evolution: Both Shapiro and Bamford-Stevens reactions release stoichiometric quantities of Nitrogen gas (
). Reactions must be vented properly to prevent pressure buildup. -
Base Sensitivity: The compound is stable in air but sensitive to strong bases which trigger decomposition.
-
Allergenicity: Sulfonylhydrazines are potential sensitizers. Use nitrile gloves and work within a fume hood.
References
-
Bamford, W. R., & Stevens, T. S. (1952).[7] The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society, 4735–4740. Link
-
Shapiro, R. H., & Lipton, M. F. (1967).[5][8] Vinyllithium derivatives from arenesulfonylhydrazones. Journal of Organic Chemistry, 32(6), 2056–2058. Link[1]
-
Chamberlin, A. R., & Bond, F. T. (1990). Protocols for the Shapiro Reaction.[5][9][10][7] Organic Syntheses, Coll. Vol. 7, p.77. Link
-
Adibekian, A., et al. (2008). Catalytic decomposition of tosylhydrazones. Tetrahedron Letters, 49(14), 2253-2256.[1] Link[1]
-
ChemicalBook. (2023). This compound Properties and Safety.Link[1]
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- 3. 3-Pentanone(96-22-0) 1H NMR [m.chemicalbook.com]
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3-Pentanone p-Toluenesulfonylhydrazone molecular weight and formula
Chemical Profile & Synthetic Utility: 3-Pentanone p-Toluenesulfonylhydrazone
Executive Chemical Profile
For researchers in medicinal chemistry and process development, this compound serves as a critical intermediate for generating vinyllithium species and substituted alkenes.
| Parameter | Technical Specification |
| Common Name | 3-Pentanone Tosylhydrazone |
| IUPAC Name | 4-methyl-N'-(pentan-3-ylidene)benzenesulfonohydrazide |
| CAS Number | 28495-72-9 |
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 254.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 103–105 °C (Lit.)[1][2] |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |
Structural Analysis & Synthetic Logic
This molecule is a condensation product of 3-pentanone (diethyl ketone) and p-toluenesulfonyl hydrazide .
-
Symmetry Constraint: Unlike asymmetric ketones (e.g., 2-butanone), 3-pentanone is symmetric. This simplifies the regiochemical outcome in elimination reactions. Whether deprotonation occurs at C2 or C4, the resulting alkene is chemically equivalent (2-pentene).
-
The Sulfonyl "Trigger": The tosyl group (
) renders the N-H proton acidic ( ), enabling deprotonation by bases. It also acts as a leaving group (as sulfinate) during the formation of vinyllithium species.
Synthesis Protocol: Acid-Catalyzed Condensation
Context: The following protocol uses p-toluenesulfonic acid (pTsOH) as a catalyst to drive the equilibrium forward by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide.
Reagents & Materials
-
Methanol (Solvent, HPLC grade)
-
p-TsOH (Catalytic, 0.05 equiv) or conc. HCl (trace)[1]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide in Methanol (approx. 3-5 mL per mmol).
-
Addition: Add 3-pentanone (1.0 equiv) to the solution.
-
Catalysis: Add catalytic p-TsOH. A slight exotherm may be observed.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 2–4 hours.
-
QC Check: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). Disappearance of the hydrazide spot indicates completion.
-
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Subsequently, cool to 0°C in an ice bath to maximize precipitation.
-
Isolation: Filter the white precipitate via vacuum filtration.
-
Purification: Recrystallize from hot ethanol if the melting point is below 103°C.
Visual Workflow: Synthesis
Figure 1: Linear workflow for the condensation of 3-pentanone with tosylhydrazide.
Mechanistic Utility: Shapiro vs. Bamford-Stevens
The primary value of this compound lies in its ability to generate reactive intermediates. The choice of base dictates the pathway.
A. The Shapiro Reaction (Kinetic Control)
-
Reagents: Alkyllithium (e.g.,
-BuLi, 2.0+ equiv).[5] -
Mechanism:
-
First equivalent removes the N-H proton.
-
Second equivalent removes the
-proton (syn-deprotonation). -
Elimination of lithium tosylsulfinate yields a vinyllithium intermediate.[5]
-
-
Application: Trapping the vinyllithium with electrophiles (E⁺) to create functionalized alkenes.[5]
-
Symmetry Note: Since 3-pentanone is symmetric, the "less substituted" rule of Shapiro does not apply; however, stereoselectivity (
ratio) becomes the dominant variable.
B. The Bamford-Stevens Reaction (Thermodynamic Control)
-
Reagents: Sodium alkoxide (NaOMe) in protic solvent (Ethylene glycol).
-
Mechanism: Generates a diazo intermediate which decomposes thermally to a carbene.
-
Application: Synthesis of alkenes via hydride migration.
Pathway Divergence Diagram
Figure 2: Divergent mechanistic pathways based on base selection and solvent environment.[1]
Applications in Drug Development
-
Deuterium Labeling: By quenching the Shapiro vinyllithium intermediate with
instead of , researchers can synthesize deuterated 2-pentene with high isotopic purity. This is vital for metabolic stability studies (Deuterium Switch) in early-stage pharmacokinetics. -
Fragment Coupling: The vinyllithium species generated from this hydrazone acts as a "masked" vinyl nucleophile. It can be coupled with aldehydes or ketones to form allylic alcohols, a common scaffold in polyketide antibiotics and statins.
References
-
Shapiro, R. H., & Heath, M. J. (1967). The reaction of tosylhydrazones with alkyllithium reagents: A new olefin synthesis. Journal of the American Chemical Society, 89(22), 5734–5735.
-
Bamford, W. R., & Stevens, T. S. (1952).[6] The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740.
-
PubChem Database. (2025).[2] this compound (CID 277909).[2][7][8] National Center for Biotechnology Information. [1][2]
-
Chamberlin, A. R., & Bond, F. T. (1990). Vinyllithium Derivatives from Arenesulfonylhydrazones. Organic Reactions.[6][9][10][11][12] [1]
Sources
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- 8. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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- 12. US3059031A - Process for preparing pentanone-3 - Google Patents [patents.google.com]
Technical Guide: The Role of Tosylhydrazones in Modern Organic Synthesis
Executive Summary
This technical guide analyzes the transformation of
Mechanistic Foundations: The In Situ Diazo Strategy
The utility of
The Bamford-Stevens Pathway
Under basic conditions, the acidic proton on the nitrogen is removed, leading to the elimination of the sulfinate group (
Key Insight: The choice of solvent and base dictates the fate of the diazo intermediate. Protic solvents favor carbocation pathways (classic Bamford-Stevens), while aprotic solvents allow for metal-carbene formation or cycloadditions.
Figure 1: Mechanism of in situ diazo and metal-carbene generation from N-tosylhydrazones.
Palladium-Catalyzed Cross-Coupling (Barluenga-Valdés Reaction)
The Barluenga-Valdés reaction merges Pd-catalyzed cross-coupling with carbene chemistry.[1] Unlike the Shapiro reaction (which requires stoichiometric organolithiums and low temperatures), this methodology operates under mild conditions and tolerates a wide range of functional groups.
Mechanistic Cycle
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
-
Carbene Formation: The in situ generated diazo compound reacts with the Pd(II) species, extruding
to form a Pd-carbene complex. -
Migratory Insertion: The aryl group migrates from Palladium to the carbene carbon.[1]
- -Hydride Elimination: Formation of the alkene and regeneration of Pd(0).[1]
Figure 2: Catalytic cycle of the Pd-catalyzed cross-coupling of N-tosylhydrazones with aryl halides.
Standard Operating Procedure (SOP): Pd-Catalyzed Coupling
Objective: Synthesis of 1,1-disubstituted alkenes from ketones and aryl bromides.
Reagents:
-
Ketone-derived N-tosylhydrazone (1.0 equiv)[2]
-
Aryl Bromide (1.0 - 1.2 equiv)
- (2-5 mol%)
-
XPhos (4-10 mol%)
- (2.2 equiv)
-
1,4-Dioxane (0.1 - 0.2 M)
Protocol:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with the N-tosylhydrazone (0.5 mmol), Aryl Bromide (0.55 mmol),
(11 mg, 2.5 mol%), XPhos (12 mg, 5 mol%), and (88 mg, 1.1 mmol). -
Solvation: Add anhydrous 1,4-dioxane (3.0 mL). Seal the vial with a crimp cap or Teflon-lined screw cap.
-
Reaction: Heat the mixture to 90–110 °C for 3–12 hours. Monitor conversion by TLC or LC-MS (consumption of hydrazone).
-
Workup: Cool to room temperature. Dilute with DCM or EtOAc and filter through a short pad of Celite to remove Pd residues.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Critical Control Points:
-
Base Quality:
must be dry and high quality. Old, hydrolyzed base drastically reduces yield. -
Ligand: XPhos is privileged for this transformation due to its ability to stabilize the bulky Pd-carbene intermediate.
Transition-Metal-Free Reductive Coupling[3][4][5]
Tosylhydrazones can couple with boronic acids without transition metals.[3] This reaction proceeds via the thermal decomposition of the hydrazone to the diazo species, which then undergoes a reductive coupling with the boronic acid.
Mechanism
The diazo compound attacks the boron center (Lewis acid), followed by a 1,2-migration of the aryl group from boron to carbon and subsequent protodeboronation.
Protocol: Metal-Free Benzylation
Objective: Synthesis of diarylmethanes.
Reagents:
-
Aldehyde-derived N-tosylhydrazone (1.0 equiv)[2]
-
Arylboronic acid (1.2 equiv)
- (1.5 equiv)
-
1,4-Dioxane (0.2 M)
Steps:
-
Combine tosylhydrazone (0.5 mmol), arylboronic acid (0.6 mmol), and
(0.75 mmol) in a sealed tube. -
Add dioxane (2.5 mL) and heat to 110 °C for 4–12 hours.
-
Cool, dilute with water, and extract with EtOAc.
-
Purify via column chromatography.
Synthesis of Heterocycles via Cascade Reactions[7]
Tosylhydrazones serve as excellent precursors for "N-N" synthons (e.g., pyrazoles) or carbene equivalents for cyclization (e.g., indoles).
Pyrazole Synthesis
Reaction with alkynes or electron-deficient olefins often yields pyrazoles via 1,3-dipolar cycloaddition of the in situ generated diazo species.
Figure 3: Cascade pathway for the synthesis of pyrazoles from tosylhydrazones and alkynes.
Data Summary and Optimization
The following tables summarize typical optimization parameters derived from high-impact literature (e.g., Angew. Chem., JACS).
Table 1: Optimization of Pd-Catalyzed Coupling
| Parameter | Standard Condition | Alternative | Effect/Notes |
| Catalyst | Pd(0) sources generally perform better; Pd(II) requires reduction in situ. | ||
| Ligand | XPhos | SPhos, RuPhos | XPhos is optimal for steric bulk; SPhos effective for less hindered substrates. |
| Base | Stronger alkoxide bases facilitate faster diazo generation. | ||
| Solvent | 1,4-Dioxane | Toluene, THF | Dioxane provides the optimal boiling point (101 °C) for thermal diazo generation. |
Table 2: Substrate Scope Compatibility
| Substrate Class | Reactivity | Product Type | Key Reference |
| Cyclic Ketones | High | Cycloalkenes | Barluenga et al. (2007) |
| Aryl Aldehydes | High | Styrenes | Valdés et al. (2009) |
| Heterocycles | Moderate | Hetero-alkenes | Requires optimization of base to prevent ring opening. |
| Alkyl Halides | Low | N/A | Generally restricted to Aryl/Vinyl halides due to |
References
-
Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Uses for Classic Reagents in Palladium-Catalyzed Cross-Coupling and Metal-Free Reactions.[4][5] Angewandte Chemie International Edition.[5]
-
Shao, Z., & Zhang, H. (2011).[6] N-Tosylhydrazones: Versatile Reagents for Metal-Catalyzed and Metal-Free Cross-Coupling Reactions.[7][5][8][9] Chemical Society Reviews.
-
Zhao, X., & Zhang, Y. (2013). Palladium-Catalyzed Cross-Coupling of N-Tosylhydrazones with Aryl Boronic Acids.[1] Journal of the American Chemical Society.
-
Xia, Y., & Wang, J. (2017). N-Tosylhydrazones: Versatile Synthons in the Construction of Cyclic Compounds.[1][4][6][8][9][10] Chemical Society Reviews.
-
Barluenga, J., et al. (2009).[3] Metal-free Carbon-Carbon Bond-forming Reductive Coupling Between Boronic Acids and Tosylhydrazones.[11][7] Nature Chemistry.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Chemical Transformations Involving N-tosylhydrazones [scirp.org]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: Mechanistic Decomposition of 3-Pentanone p-Toluenesulfonylhydrazone
Executive Summary
The decomposition of 3-pentanone p-toluenesulfonylhydrazone represents a critical bifurcation point in organic synthesis, offering researchers access to two distinct reactive intermediates: carbenes (via the Bamford-Stevens reaction) and vinyllithium species (via the Shapiro reaction).
This guide provides a rigorous mechanistic analysis of these pathways. While the substrate 3-pentanone is symmetric—simplifying the regiochemical outcome to predominantly 2-pentene—the mechanistic divergence is governed strictly by solvent proticity and base strength. Understanding these levers allows for the precise generation of alkenes, functionalized olefins, and diazo intermediates in complex scaffold synthesis.[1]
Synthesis & Characterization of the Substrate
Before decomposition can occur, the hydrazone must be synthesized and verified. The condensation of 3-pentanone with p-toluenesulfonylhydrazide is a self-validating equilibrium driven by water removal.
Optimized Synthesis Protocol
Reagents:
-
3-Pentanone (1.0 equiv)[2]
-
p-Toluenesulfonylhydrazide (1.0 equiv)[2]
-
Methanol (Solvent, 0.5 M concentration)
-
HCl (conc.) or p-TsOH (Catalytic, 1 mol%)
Workflow:
-
Dissolution: Dissolve p-toluenesulfonylhydrazide in methanol at 50°C.
-
Addition: Add 3-pentanone dropwise. The solution may warm slightly (exothermic imine formation).
-
Catalysis: Add the acid catalyst.
-
Precipitation: Upon cooling to 0°C, the hydrazone typically crystallizes. If not, reduce volume by 50% under vacuum.
-
Purification: Recrystallize from ethanol/water.
Process Checkpoint (Validation):
-
Appearance: White crystalline solid.
-
Melting Point: Expect range ~105–108°C (Derivative specific).
-
NMR Signature: The disappearance of the ketone carbonyl signal (~210 ppm in
C) and the appearance of the C=N signal (~160 ppm) confirms conversion.
Mechanistic Divergence: The Core Analysis
The decomposition of the hydrazone is not a singular event but a decision tree determined by the reaction environment.
Pathway A: The Bamford-Stevens Reaction
Condition: Base (NaOMe, NaH) + Heat.[1] Driver: Thermal decomposition of the diazo intermediate.[3]
This pathway splits further based on solvent proticity:
-
Protic Solvent (e.g., Ethylene Glycol): The base deprotonates the hydrazone (-NH), eliminating the sulfinate group (
) to form a diazo species.[1] In protic media, this diazo carbon is rapidly protonated to form a diazonium ion . Loss of yields a carbocation , which undergoes E1 elimination to form the alkene.-
Outcome: Thermodynamic control (Zaitsev product).
-
-
Aprotic Solvent (e.g., Diglyme, Decalin): The diazo species cannot be protonated. Instead, it thermally extrudes
to generate a carbene . This reactive carbene undergoes a rapid 1,2-hydride shift to form the alkene.-
Outcome: Kinetic control (often leading to cis-alkenes or cyclopropanes if trapped).
-
Pathway B: The Shapiro Reaction
Condition: Alkyllithium (n-BuLi, >2.0 equiv) + Low Temp (-78°C). Driver: Dianion formation.
The Shapiro reaction bypasses the carbene/carbocation manifold entirely:
-
First Deprotonation: n-BuLi removes the acidic -NH proton.
-
Second Deprotonation: A second equivalent of n-BuLi removes the
-proton syn to the tosyl group (kinetic deprotonation). -
Elimination: The dianion ejects Lithium p-toluenesulfinate (
) to form a lithiated diazo species. -
Extrusion: Loss of
generates a vinyllithium intermediate.[4][5] -
Quenching: The vinyllithium can be trapped with electrophiles (
).[4] Hydrolysis ( ) yields the alkene.
Visualizing the Pathways (Graphviz)
The following diagram illustrates the critical decision points and intermediates for the decomposition of 3-pentanone tosylhydrazone.
Caption: Mechanistic divergence of 3-pentanone tosylhydrazone decomposition. Red path: Bamford-Stevens (Carbene/Cation).[6] Green path: Shapiro (Vinyllithium).
Experimental Protocols
Protocol A: Bamford-Stevens (Aprotic/Carbene Route)
Target: Generation of 2-pentene via carbene rearrangement.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Charge: Add 3-pentanone tosylhydrazone (10 mmol) and Sodium Methoxide (NaOMe, 11 mmol).
-
Solvent: Add anhydrous Diglyme (30 mL).
-
Decomposition: Heat the mixture to 140–160°C.
-
Observation: Evolution of Nitrogen gas (
) indicates active decomposition.
-
-
Isolation: The product (2-pentene, b.p. ~36°C) is volatile. Distill directly from the reaction mixture into a chilled receiver (-78°C trap) as it forms.
Protocol B: Shapiro Reaction (Vinyllithium Route)
Target: Generation of Vinyllithium for electrophilic trapping.
-
Setup: Flame-dry flask, Argon atmosphere.
-
Charge: Add 3-pentanone tosylhydrazone (5 mmol) and anhydrous THF (20 mL). Cool to -78°C.
-
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 11 mmol, 2.2 equiv) dropwise over 20 minutes.
-
Color Change: Solution typically turns deep red/orange (dianion formation).
-
-
Warming: Allow solution to warm to 0°C. Nitrogen evolution occurs, and the color usually fades to yellow (formation of vinyllithium).
-
Quenching:
-
For 2-Pentene: Add water (
).[7] -
For Functionalization: Add electrophile (e.g.,
, , or an aldehyde).
-
Data Summary & Safety
Product Profile
Since 3-pentanone is symmetric, the regioselectivity issues common in Shapiro reactions (kinetic vs thermodynamic enolates) are minimized.
| Parameter | Bamford-Stevens (Protic) | Bamford-Stevens (Aprotic) | Shapiro Reaction |
| Intermediate | Carbocation | Carbene | Vinyllithium |
| Mechanism | E1 Elimination | 1,2-Hydride Shift | Syn-Elimination / Anionic |
| Major Product | 2-Pentene (E/Z mix) | 2-Pentene (E/Z mix) | 2-Pentene (or functionalized deriv.) |
| Isomer Ratio | Favors trans (Thermodynamic) | Variable (often more cis) | Dependent on quench |
Safety Criticals
-
Diazo Compounds: The intermediate 3-diazopentane is potentially explosive and toxic. Do not isolate unless necessary. Ensure good ventilation.
-
Organolithiums: n-BuLi is pyrophoric. Use standard air-free Schlenk techniques.
-
Nitrogen Evolution: Both reactions generate gas. Ensure the system is open to a bubbler to prevent pressure buildup.
References
-
Bamford, W. R., & Stevens, T. S. (1952). The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740.
-
Shapiro, R. H., & Heath, M. J. (1967). Tosylhydrazones.[5] V. Reaction of tosylhydrazones with alkyllithium reagents. A new olefin synthesis. Journal of the American Chemical Society, 89(22), 5734-5735.
-
Organic Chemistry Portal. Bamford-Stevens Reaction.[6][8][9]
-
Organic Chemistry Portal. Shapiro Reaction.
-
Organic Syntheses. Procedures for Diazoalkane Generation from Tosylhydrazones. Org.[5][10][11] Synth. 1970, 50, 77.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]
Introduction to the Shapiro reaction with tosylhydrazones
The Shapiro Reaction: A Technical Guide to Tosylhydrazone-Mediated Olefination
Executive Summary
The Shapiro reaction stands as a cornerstone method in organic synthesis for the regiospecific conversion of ketones and aldehydes into alkenes.[1] Unlike thermodynamic methods (e.g., acid-catalyzed dehydration) that favor substituted olefins, the Shapiro reaction utilizes the p-toluenesulfonylhydrazone (tosylhydrazone) intermediate to access kinetically controlled vinyllithium species.[1] This guide provides a comprehensive technical analysis of the reaction, moving beyond textbook definitions to practical, field-proven protocols for drug development and complex molecule synthesis.
Mechanistic Architecture
The power of the Shapiro reaction lies in its ability to generate a nucleophilic vinyllithium intermediate, which can be trapped with various electrophiles (E+), not just protons.[2]
The Reaction Pathway
The mechanism proceeds through a "dianion" intermediate.[1] The regioselectivity is dictated by the removal of the least hindered
Key Phases:
-
Condensation: Formation of the hydrazone.[1]
-
Deprotonation 1: Removal of the acidic N-H proton (
). -
Deprotonation 2: Removal of the
-proton (kinetic control) to form the dianion.[1] -
Elimination: Loss of lithium p-toluenesulfinate and nitrogen gas (
).[1] -
Vinyllithium Formation: Generation of the reactive species.[1]
-
Quenching: Trapping with
.
Figure 1: Step-wise mechanistic flow of the Shapiro reaction from condensation to electrophilic trapping.
Experimental Protocol: Standard Operating Procedure (SOP)
Objective: Synthesis of a terminal or less-substituted alkene from an asymmetric ketone.
Model Substrate: 2-Octanone
Reagents & Setup
-
Substrate: 2-Octanone tosylhydrazone (dried under vacuum).
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (requires titration).
-
Solvent: Anhydrous THF or Ether (THF promotes faster dianion formation).
-
Additive: TMEDA (Tetramethylethylenediamine) - Critical for breaking Li-aggregates and accelerating deprotonation.
Step-by-Step Workflow
| Phase | Action | Technical Insight (The "Why") |
| 1. Prep | Flame-dry a 2-neck RBF under | Moisture kills organolithiums immediately. TMEDA chelates Li+, increasing basicity. |
| 2. Cool | Cool solution to -78°C (dry ice/acetone). | Low temp prevents side reactions (e.g., nucleophilic attack on the imine carbon). |
| 3. Base | Add n-BuLi (2.2 - 2.5 equiv) dropwise over 15 mins. | First equiv removes N-H.[1] Second equiv removes |
| 4. Warm | Stir at -78°C for 15 min, then warm to 0°C (or RT) for 30-60 min. | |
| 5. Trap | Cool back to -78°C (if trapping with aldehyde/ketone) or 0°C (for protons). Add Electrophile. | Vinyllithiums are stable at RT but react cleaner at low temp. |
| 6. Workup | Quench with sat. | Standard aqueous workup removes lithium salts and sulfinates. |
Critical Control Points
-
Stoichiometry: Use at least 2.1 equivalents of base. If the base is old (<2.0 equiv effective), the reaction stalls at the monoanion stage, yielding recovered hydrazone.
-
Temperature Ramp: The warming step (Phase 4) is mandatory. The elimination of
and has a high activation energy barrier that cannot be crossed at -78°C.
Scope and Regioselectivity Data
The Shapiro reaction is distinct because it provides access to the kinetic alkene (less substituted), complementary to the Bamford-Stevens reaction (thermodynamic).[3][4]
Comparative Outcomes Table
| Substrate | Reaction Type | Base / Conditions | Major Product | Selectivity |
| 2-Methylcyclohexanone | Shapiro | n-BuLi / TMEDA | 3-Methylcyclohexene | Kinetic (Double bond away from methyl) |
| 2-Methylcyclohexanone | Bamford-Stevens | NaOMe / Heat | 1-Methylcyclohexene | Thermodynamic (Most sub. alkene) |
| Camphor | Shapiro | MeLi / Ether | Bornene | Bridgehead alkene avoidance |
| Shapiro | n-BuLi | 1,3-Diene | Conjugated system formation |
Advanced Application: The Barluenga Coupling
While the classic Shapiro uses vinyllithium intermediates, modern drug discovery often utilizes the Barluenga Coupling . This is a Pd-catalyzed cross-coupling of tosylhydrazones with aryl halides.[5]
-
Mechanism Divergence: Instead of forming a vinyllithium, the diazo intermediate generates a Palladium-Carbene species.
-
Utility: Allows formation of polysubstituted olefins without handling pyrophoric alkyllithiums in stoichiometric amounts.
Figure 2: Divergent pathways: Classic Shapiro (Lithium-mediated) vs. Barluenga (Palladium-mediated).
Troubleshooting & Expert Insights
Common Failure Modes
-
"No Reaction" (Recovery of Hydrazone):
-
Cause: Wet solvent or degraded n-BuLi. The base reacts with moisture before deprotonating the hydrazone.
-
Fix: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.
-
-
Low Yield of Trapped Product:
-
Cause: Incomplete decomposition of the dianion.
-
Fix: Ensure the reaction mixture is warmed to at least 0°C (or RT) until nitrogen evolution ceases (bubbling stops) before cooling back down to add the electrophile.
-
-
Regioselectivity Erosion:
-
Cause: Use of thermodynamic bases (e.g., alkoxides) or insufficient equivalents of alkyllithium.
-
Fix: Stick to n-BuLi or sec-BuLi (stronger bases) and ensure rapid addition to favor kinetic deprotonation.
-
References
-
Shapiro, R. H.; Heath, M. J. "Tosylhydrazones.[6] V. Reaction of Tosylhydrazones with Alkyllithium Reagents. A New Olefin Synthesis." Journal of the American Chemical Society, 1967 , 89, 5734–5735. Link
-
Chamberlin, A. R.; Bond, F. T. "Vinyllithium Reagents from Arenesulfonylhydrazones." Organic Reactions, 1990 , 39, 1-83. Link
-
Barluenga, J.; et al. "Palladium-Catalyzed Cross-Coupling Reactions of Tosylhydrazones with Aryl Halides." Angewandte Chemie International Edition, 2007 , 46, 5587–5590. Link
-
Nicolaou, K. C.; et al. "Total Synthesis of Taxol." Nature, 1994 , 367, 630–634. (Demonstrates Shapiro reaction in complex setting). Link
-
Adlington, R. M.; Barrett, A. G. M. "Recent Applications of the Shapiro Reaction." Accounts of Chemical Research, 1983 , 16, 55–59. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. A palladium-catalyzed Barluenga cross-coupling - reductive cyclization sequence to substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Technical Guide: p-Toluenesulfonylhydrazone Formation from Symmetrical Ketones
Executive Summary
The formation of p-toluenesulfonylhydrazones (tosylhydrazones) from symmetrical ketones is a foundational transformation in organic synthesis, serving as the critical entry point for the Shapiro reaction , Bamford-Stevens reaction , and Eschenmoser-Tanabe fragmentation .
While the condensation of a ketone with p-toluenesulfonyl hydrazide is chemically straightforward, the strategic value of using symmetrical ketones lies in the elimination of regiochemical ambiguity during subsequent lithiation or carbene generation. This guide details the robust synthesis of these intermediates, emphasizing acid-catalyzed dehydration mechanics, process control, and self-validating purification protocols.
Mechanistic Underpinnings[1][2][3]
The reaction is a classic nucleophilic addition-elimination sequence.[1] Unlike simple imine formation, the presence of the sulfonyl group on the hydrazine lowers the basicity of the adjacent nitrogen (
The Acid-Catalysis Paradigm
Although p-toluenesulfonyl hydrazide is weakly acidic, external acid catalysis (e.g., HCl or p-TsOH) is often required to activate the carbonyl carbon, especially with sterically hindered ketones. The reaction is reversible; therefore, driving the equilibrium toward the hydrazone requires the removal of water, typically achieved via precipitation of the product or azeotropic distillation.
Diagram 1: Acid-Catalyzed Mechanism
Figure 1 illustrates the stepwise conversion from carbonyl activation to the final hydrazone, highlighting the critical dehydration step.
Caption: Stepwise mechanism of acid-catalyzed tosylhydrazone formation. Note that precipitation drives the equilibrium forward.
Strategic Synthesis Protocol
This protocol is optimized for symmetrical ketones (e.g., acetone, cyclohexanone, diethyl ketone). The symmetry ensures that
Reagents & Stoichiometry[1][3][5][6][7][8]
-
Substrate: Symmetrical Ketone (1.0 equiv)
-
Reagent: p-Toluenesulfonyl hydrazide (1.0 - 1.05 equiv)
-
Solvent: Methanol or Ethanol (High purity)
-
Catalyst: Conc. HCl (Trace) or p-Toluenesulfonic acid (1 mol%)
Step-by-Step Workflow
Phase 1: Solubilization & Mixing
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the p-toluenesulfonyl hydrazide in the minimum volume of boiling alcohol (MeOH or EtOH).
-
Expert Insight: If the hydrazide solution is cloudy or yellow, filter it while hot. Impurities (sulfinic acids) can act as chain terminators in radical applications later.
-
-
Addition: Add the symmetrical ketone (1.0 equiv) to the hot solution.
-
Catalysis: If the reaction does not proceed spontaneously (indicated by rapid precipitation), add 2-3 drops of concentrated HCl or a crystal of p-TsOH.
Phase 2: Reaction & Equilibrium Shift
-
Reflux/Stir: Allow the mixture to cool to room temperature with stirring. For sterically hindered ketones (e.g., di-t-butyl ketone), reflux for 30–60 minutes.
-
Crystallization: Cool the flask to 0°C in an ice bath. The symmetrical nature of the ketone typically facilitates efficient packing, leading to rapid crystallization of the tosylhydrazone.
Phase 3: Isolation & Validation
-
Filtration: Collect the crystals via vacuum filtration.
-
Wash: Wash the filter cake with cold methanol/ethanol and then diethyl ether to remove unreacted ketone.
-
Drying: Dry under high vacuum.
-
Self-Validating Checkpoint: The melting point should be sharp (decomposition is common near the MP). The IR spectrum must show the complete disappearance of the carbonyl stretch (
) and the appearance of the stretch ( ).
-
Process Variables & Optimization
The choice of solvent and catalyst profoundly impacts yield and purity.
Table 1: Solvent & Catalyst Optimization Matrix
| Variable | Option | Impact on Reaction | Best For... |
| Solvent | Methanol | High solubility of reagents; product usually less soluble (precipitates well). | Standard ketones (Cyclohexanone, Acetone). |
| Ethanol (95%) | Higher boiling point; allows for faster kinetics if reflux is needed. | Hindered ketones requiring thermal activation. | |
| THF | Homogeneous reaction; requires evaporation or anti-solvent to isolate product. | Large, greasy ketones insoluble in alcohols. | |
| Catalyst | HCl (Conc.) | Strong activation; volatile (easy to remove). | General purpose; acid-stable substrates. |
| p-TsOH | Non-volatile; highly soluble. | Reactions requiring reflux; can be difficult to remove if product doesn't crystallize. | |
| None | Slower; relies on acidity of hydrazide. | Acid-sensitive substrates (e.g., acetals present). |
Downstream Utility: The "Why"
The synthesis of tosylhydrazones is rarely the endpoint. They are transient platforms designed to access reactive intermediates—specifically vinyllithiums (Shapiro) or carbenes (Bamford-Stevens).
Symmetrical Advantage
In unsymmetrical ketones, the Shapiro reaction requires careful control of conditions (temperature, solvent) to direct deprotonation to the less substituted position (kinetic control). With symmetrical ketones , this variable is removed. Deprotonation at either
Diagram 2: Downstream Applications Workflow
Figure 2 maps the divergence from the Tosylhydrazone intermediate to key synthetic outcomes.
Caption: Divergent pathways: Shapiro utilizes alkyllithiums for alkenes; Bamford-Stevens uses alkoxides for carbenes.
References
-
Caglioti, L. (1973). p-Toluenesulfonylhydrazide.[2][3][4][5][6] Organic Syntheses, Coll. Vol. 5, p. 976. Link
-
Dauben, W. G., et al. (1990). Preparation of Cyclohexanone Tosylhydrazone. Organic Syntheses, Coll. Vol. 5, p. 533. Link
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405-507. Link
-
Bamford, W. R., & Stevens, T. S. (1952).[4][7] The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740. Link
-
Chamberlin, A. R., & Bond, F. T. (1990). 2-Bornene (Camphor Tosylhydrazone Protocol).[4] Organic Syntheses, Coll. Vol. 7, p. 77. Link[4]
Sources
- 1. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. grokipedia.com [grokipedia.com]
Methodological & Application
Application Note: High-Fidelity Shapiro Reaction Protocol for 3-Pentanone
Executive Summary
This application note details the optimized protocol for the Shapiro reaction utilizing 3-pentanone as a model symmetrical substrate. Unlike the Bamford-Stevens reaction, which proceeds via carbene intermediates under basic thermal conditions, the Shapiro reaction utilizes alkyllithium reagents to generate a vinyllithium intermediate.[1]
This protocol is designed for researchers requiring high-purity alkene synthesis or vinyllithium functionalization. 3-Pentanone is selected here as a "regiochemically silent" model; due to its symmetry, the complex regioselectivity issues usually associated with unsymmetrical ketones are eliminated, allowing the user to focus entirely on the kinetics of dianion formation and electrophilic trapping.
Key Technical Challenges Addressed:
-
Stoichiometry Control: Precise management of the 2.0–3.5 equivalent alkyllithium requirement.
-
Volatile Product Isolation: Strategies for handling 2-pentene (b.p. 36°C).
-
Dianion Visualization: Identifying the critical colorimetric endpoints (orange/red shifts).
Mechanistic Foundation & Logic
The Shapiro reaction proceeds through a dianion mechanism.[1] Understanding this causality is essential for troubleshooting.
-
Hydrazone Formation: Condensation of 3-pentanone with
-toluenesulfonylhydrazide eliminates water. -
Deprotonation 1 (N-H): The first equivalent of
-BuLi removes the acidic proton on the nitrogen ( ). -
Deprotonation 2 (
-C-H): The second equivalent removes the proton on the -carbon ( ). This is the rate-determining step for dianion formation. -
Elimination: The dianion warms, expelling lithium
-toluenesulfinate and nitrogen gas ( ), collapsing to the vinyllithium species.[2]
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Step-wise mechanistic flow of the Shapiro reaction from ketone condensation to electrophilic quenching.[1][2][3][4]
Phase 1: Synthesis of 3-Pentanone p-Toluenesulfonylhydrazone
Before the lithiation, the hydrazone must be synthesized and dried thoroughly. Residual water or alcohol will destroy the alkyllithium reagent in Phase 2.
Reagents & Equipment[2][4][6][7][8]
-
Substrate: 3-Pentanone (CAS: 96-22-0)
-
Reagent:
-Toluenesulfonylhydrazide (CAS: 1576-35-8) -
Solvent: Methanol (HPLC Grade)
-
Catalyst: Concentrated HCl (trace) or
-Toluenesulfonic acid (pTsOH)
Step-by-Step Protocol
-
Dissolution: In a 250 mL round-bottom flask, dissolve 18.6 g (0.10 mol) of
-toluenesulfonylhydrazide in 30-40 mL of methanol. Slight warming may be required. -
Addition: Add 8.6 g (0.10 mol, ~10.6 mL) of 3-pentanone.
-
Catalysis: Add 2-3 drops of concentrated HCl.
-
Reaction: Stir at room temperature. If precipitation does not occur within 15 minutes, heat to reflux for 30 minutes, then cool to 0°C.
-
Expert Insight: 3-Pentanone is sterically unhindered; precipitation is usually rapid.
-
-
Crystallization: The product (3-pentanone tosylhydrazone) will crystallize as a white solid.
-
Filtration: Filter the solid via a Buchner funnel. Wash with cold methanol (-20°C).
-
Drying (CRITICAL): Dry the solid under high vacuum (< 1 mbar) for at least 6 hours.
-
Target Yield: 85-95%
-
Melting Point Check: Expect ~105-108°C (dec).
-
Phase 2: The Shapiro Reaction (Lithiation & Elimination)
Safety Warning:
Experimental Setup
-
Solvent System: TMEDA (Tetramethylethylenediamine) / Hexane is preferred over Ether for this specific substrate to facilitate higher temperature lithiation if necessary, though THF/Hexane is standard.
-
Base:
-Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use.
Stoichiometry Table
| Component | Equivalents | Role |
| Tosylhydrazone | 1.0 | Precursor |
| n-Butyllithium | 2.2 - 3.0 | Base (1 eq for NH, 1 eq for |
| TMEDA | 2.2 - 3.0 | Ligand (Breaks Li-aggregates, accelerates deprotonation) |
| Electrophile | 1.5 - 2.0 | Quench (Water for alkene, Aldehyde for alcohol) |
Step-by-Step Protocol
-
Inert Environment: Flame-dry a 3-neck flask equipped with a stir bar, septum, and nitrogen inlet. Cool to room temperature under
flow. -
Solvent Charge: Add the dried tosylhydrazone (2.54 g, 10 mmol) and anhydrous TMEDA (20 mL).
-
Note: The hydrazone may not fully dissolve initially.
-
-
First Lithiation (The Monoanion): Cool the mixture to -78°C (Dry ice/Acetone bath). Add
-BuLi (10 mmol) dropwise.-
Observation: The mixture typically turns yellow. The hydrazone should dissolve.[5]
-
-
Second Lithiation (The Dianion): Add the remaining
-BuLi (12-15 mmol) dropwise at -78°C.-
Expert Insight: Remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (RT).
-
Visual Cue: As the reaction warms and the
-proton is removed, the solution will darken to a deep orange or red color. -
Gas Evolution: Nitrogen evolution (
) will begin as the reaction warms. This indicates the decomposition of the dianion to the vinyllithium species.
-
-
Elimination Completion: Stir at RT until
evolution ceases (approx. 1-2 hours). You now have a solution of 2-lithio-2-pentene . -
Quenching (The Fork in the Road):
-
Option A (Synthesis of 2-Pentene): Cool to 0°C. Carefully add water (10 mL) dropwise.
-
Option B (Functionalization): Cool to -78°C. Add an electrophile (e.g., Benzaldehyde or
) to trap the vinyllithium.
-
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the Shapiro reaction protocol.
Critical Analysis: Isolation of 2-Pentene
The Volatility Challenge: The product, 2-pentene, has a boiling point of 36-37°C . This presents a significant isolation challenge if standard extraction solvents like Diethyl Ether (b.p. 34.6°C) or Pentane (b.p. 36.1°C) are used. You cannot use a rotary evaporator without losing the product.
Recommended Isolation Strategy (for Option A):
-
High-Boiling Solvent: Use Tetraglyme or Decalin as the reaction solvent instead of Hexane/Ether if pure alkene isolation is the goal.
-
Direct Distillation: Upon quenching with water, attach a short-path distillation head directly to the reaction flask.
-
Heating: Gently heat the flask. The low-boiling 2-pentene/water azeotrope will distill over first.
-
Drying: Collect the distillate over cold molecular sieves or anhydrous
to remove codistilled water.
Alternative (Trapping): For demonstration or drug development purposes, it is strongly recommended to trap the vinyllithium with an electrophile (e.g., Benzaldehyde) to form a secondary alcohol. This bypasses the volatility issue and proves the generation of the vinyllithium intermediate.
References
-
Original Methodology: Shapiro, R. H.; Lipton, M. F.; Kolonko, K. J.; Buswell, R. L.; Capuano, L. A. "Tosylhydrazones.[2][5] V. Reaction of Tosylhydrazones with Alkyllithium Reagents. A New Olefin Synthesis." Tetrahedron Letters, 1975 , 16, 1811–1814. Link
-
Standard Protocol: Chamberlin, A. R.; Bond, F. T. "Vinyllithium Reagents from Arenesulfonylhydrazones." Organic Syntheses, 1977 , 56, 1; Coll. Vol. 6, 167. Link
-
Review: Adlington, R. M.; Barrett, A. G. M.[2] "Recent Applications of the Shapiro Reaction." Accounts of Chemical Research, 1983 , 16, 55–59. Link
-
Mechanism Insight: Lipton, M. F.; Shapiro, R. H.[2] "The conversion of ketones to vinyllithium reagents and their reaction with electrophiles."[1][2][5] Journal of Organic Chemistry, 1978 , 43, 1409. Link
Sources
Application Note: Synthesis of Alkenes from 3-Pentanone p-Toluenesulfonylhydrazone via the Shapiro Reaction
Abstract
This application note details the conversion of 3-pentanone to 2-pentene and functionalized alkene derivatives using 3-pentanone p-toluenesulfonylhydrazone. While the Bamford-Stevens reaction offers a thermal route to alkenes, this guide focuses on the Shapiro reaction due to its superior control, ability to generate vinyllithium intermediates for electrophilic trapping, and avoidance of carbocationic rearrangements. This protocol is optimized for reproducibility, safety, and high-yield conversion in a research setting.
Introduction & Strategic Analysis
The transformation of ketones to alkenes is a pivotal functional group manipulation in drug development. For the specific substrate 3-pentanone , a symmetric ketone, the synthesis of the corresponding tosylhydrazone eliminates regioselectivity concerns during deprotonation, making it an ideal model for mastering the Shapiro reaction mechanics.
Reaction Pathways
Two primary methodologies exist for this transformation:[1][2][3][4]
-
Bamford-Stevens Reaction: Base-mediated thermal decomposition (e.g., NaOMe in ethylene glycol). Proceeds via diazo and carbene/carbocation intermediates.[1] Disadvantage: High temperatures and potential for cationic rearrangements.
-
Shapiro Reaction (Recommended): Organolithium-mediated decomposition at low temperatures. Proceeds via a dianion and vinyllithium intermediate. Advantage:[5][6] Kinetic control, low temperature, and the ability to trap the intermediate with electrophiles (E+) to create complex C-C bonds.
This guide prioritizes the Shapiro Reaction protocol.[3][7][8]
Mechanistic Insight
Understanding the "why" behind the steps is critical for troubleshooting.
-
Hydrazone Formation: Condensation of 3-pentanone with p-toluenesulfonylhydrazide.
-
Dianion Formation: Treatment with 2 equivalents of alkyllithium (e.g., n-BuLi).
-
First Eq: Deprotonates the N-H (more acidic).
-
Second Eq: Deprotonates the
-proton (kinetic control).[8]
-
-
Extrusion: Warming the reaction causes the loss of lithium p-toluenesulfinate and nitrogen gas (
).[8] -
Vinyllithium Generation: The collapse yields a vinyllithium species.
-
Quenching: Reaction with water yields the alkene (2-pentene), or reaction with an electrophile (
) yields a functionalized alkene.
Mechanistic Pathway Diagram[8]
Figure 1: Step-wise mechanistic flow of the Shapiro reaction for 3-pentanone tosylhydrazone.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Isolate high-purity precursor free of unreacted ketone.
Materials:
-
3-Pentanone (1.0 eq)[9]
-
p-Toluenesulfonylhydrazide (1.0 eq)
-
Methanol (HPLC grade, 3 mL/mmol)
-
Conc. HCl (Catalytic, 1-2 drops)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonylhydrazide in Methanol. Slight warming (40°C) may be required.
-
Addition: Add 3-pentanone dropwise. Add 1 drop of conc. HCl to catalyze imine formation.
-
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (disappearance of hydrazide).
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.
-
Isolation: Filter the white crystalline solid using a Buchner funnel. Wash with cold methanol.
-
Drying: Dry under high vacuum to remove traces of solvent.
Protocol B: Shapiro Reaction (Alkene Synthesis)
Objective: Generation of 2-pentene (or trapped derivative).
Safety Critical: n-Butyllithium is pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen.
Materials:
-
3-Pentanone Tosylhydrazone (1.0 eq)
-
n-Butyllithium (2.2 – 2.5 eq, typically 1.6M or 2.5M in hexanes)
-
TMEDA (Tetramethylethylenediamine) (Optional, 2.2 eq – accelerates metallation)
-
Anhydrous Ether or THF (Solvent)
-
Electrophile (Water for simple alkene, or DMF/Aldehydes for functionalization)
Procedure:
-
Setup: Flame-dry a 3-neck flask. Cool under Argon flow. Add 3-Pentanone Tosylhydrazone and anhydrous solvent (THF or Ether). Cool to -78°C (Dry ice/Acetone bath).
-
First Deprotonation: Add n-BuLi (1.1 eq) dropwise via syringe.
-
Observation: Solution may turn slight yellow/orange. This forms the monoanion.
-
Wait: Stir for 15 minutes at -78°C.
-
-
Second Deprotonation: Add the remaining n-BuLi (1.1–1.4 eq) dropwise.
-
Observation: Solution often deepens in color (red/orange) indicating the dianion.
-
Wait: Stir for 1 hour at -78°C.
-
Note: If using TMEDA, add it before the n-BuLi or premix with n-BuLi.
-
-
Decomposition (The Shapiro Step): Remove the cooling bath. Allow the reaction to warm to 0°C (ice bath) or Room Temperature.
-
Critical: Nitrogen gas evolution will be observed.[13] The solution color will change (often to yellow) as the vinyllithium forms. Stir for 30–60 minutes at this temperature.
-
-
Quenching:
-
For 2-Pentene: Cool back to 0°C and slowly add water.
-
For Trapping: Cool to -78°C (or required temp for electrophile) and add the electrophile (e.g.,
, , DMF).
-
-
Workup: Dilute with ether, wash with water and brine. Dry organic layer over
.[11][12] -
Purification:
-
For 2-pentene (volatile liquid, BP ~36°C): Careful distillation is required. Do not rotary evaporate to dryness.
-
For trapped solids: Flash column chromatography.
-
Data Summary & Optimization
Key parameters for optimizing yield and selectivity.
| Parameter | Condition | Effect / Rationale |
| Solvent | Anhydrous THF vs. Ether | THF promotes faster deprotonation but may react with strong bases at higher temps. Ether is safer for warming steps. |
| Base Stoichiometry | 2.0 vs >2.2 eq | >2.0 eq ensures complete dianion formation. Excess base consumes the electrophile if not carefully calculated. |
| Temperature | -78°C | Low temp prevents side reactions during deprotonation. Warming is strictly required for |
| Catalyst | TMEDA | Breaks up Li-aggregates, increasing the basicity of n-BuLi. Recommended for difficult substrates. |
Troubleshooting Guide
Issue: Low Yield of Alkene
-
Cause 1: Incomplete drying of hydrazone. Remedy: Residual water kills n-BuLi. Dry hydrazone under
vacuum. -
Cause 2: "Quenching" during warming. Remedy: Ensure the system is strictly under inert gas. The dianion is highly reactive.
Issue: Recovery of Starting Ketone
-
Cause: Hydrolysis of the hydrazone during workup if reaction failed.
-
Remedy: This indicates the Shapiro elimination did not occur. Ensure the reaction warmed sufficiently (to 0°C or RT) to drive
evolution before quenching.
Issue: Complex Mixture of Isomers
-
Context: 2-Pentene exists as cis and trans.
-
Insight: The Shapiro reaction typically yields a mixture, though conditions can sometimes favor the Z (cis) isomer due to the internal chelation of the lithium intermediate. If pure isomers are needed, preparative GC or specific catalytic isomerization may be required post-synthesis.
Workflow Visualization
Figure 2: Operational workflow from starting materials to final alkene.[3]
References
-
Shapiro Reaction Overview & Mechanism: Organic Chemistry Portal. Shapiro Reaction. Available at: [Link]
-
Tosylhydrazone Preparation (General Protocol): Organic Syntheses, Coll. Vol. 6, p. 293 (1988); Vol. 51, p. 66 (1971). Preparation of Tosylhydrazones. Available at: [Link]
-
Bamford-Stevens vs. Shapiro: Adichemistry. Bamford-Stevens Reaction Mechanism. Available at: [Link]
-
Application in Synthesis: Chamberlin, A. R., & Bond, F. T. (1990).[3] Vinyllithium Reagents from Arenesulfonylhydrazones. Organic Reactions. (Provides authoritative grounding on the scope of the Shapiro reaction).
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]
- 3. arkat-usa.org [arkat-usa.org]
- 4. WO2016091058A1 - Method for preparing 3-pentanone from 2-pentene - Google Patents [patents.google.com]
- 5. Shapiro Reaction [organic-chemistry.org]
- 6. US3059031A - Process for preparing pentanone-3 - Google Patents [patents.google.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. grokipedia.com [grokipedia.com]
- 9. youtube.com [youtube.com]
- 10. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
Application Note: Regioselective Vinyllithium Generation via Tosylhydrazone Decomposition (Shapiro Reaction)
[1][2][3]
Executive Summary
This application note details the experimental procedure for the decomposition of arylsulfonylhydrazones using organolithium reagents, classically known as the Shapiro reaction .[1] Unlike the thermodynamic control observed in the Bamford-Stevens reaction (protic conditions), the Shapiro protocol utilizes alkyllithiums under aprotic conditions to generate vinyllithium intermediates.[2]
This methodology is critical for drug development as it allows for the regioselective conversion of ketones into functionalized alkenes with kinetic control. The resulting vinyllithium species can be trapped with a wide array of electrophiles (aldehydes, ketones, alkyl halides), making it a potent tool for building complex molecular architectures.
Mechanistic Principles & Causality
To ensure reproducibility, researchers must understand the underlying causality of the reaction steps. The reaction proceeds through a dianion mechanism, which dictates its unique regioselectivity.[2]
The Dianion Mechanism[3]
-
Monoanion Formation: The first equivalent of alkyllithium (typically
-BuLi or MeLi) removes the acidic N-H proton. -
Dianion Formation (Kinetic Control): The second equivalent abstracts an
-proton. Crucial Insight: This abstraction occurs at the less substituted position (kinetic enolate equivalent) due to the steric bulk of the base and the coordination of the lithium to the hydrazone nitrogen. This directs the double bond formation away from the more substituted side. -
Decomposition: Upon warming (typically to
or RT), the dianion eliminates lithium -toluenesulfinate (TsLi) and nitrogen gas ( ) to generate the vinyllithium species.[2]
Visualization of Pathway
The following diagram illustrates the transformation from hydrazone to trapped product.
Figure 1: Mechanistic flow of the Shapiro reaction showing the critical dianion transition state.
Critical Parameters & Reagents
Solvent Systems
-
Anhydrous THF: The preferred solvent. It coordinates well with lithium, breaking up aggregates and increasing the basicity of the reagent.
-
TMEDA (N,N,N',N'-tetramethylethylenediamine): Often added as a co-solvent/additive to increase the reactivity of the alkyllithium, facilitating the second deprotonation step.
Choice of Sulfonyl Group
-
Tosyl (Ts): Standard, but prone to ortho-lithiation on the aromatic ring, which consumes base and creates byproducts.
-
Trisyl (2,4,6-triisopropylbenzenesulfonyl): The Bond-Chamberlin modification . The bulky isopropyl groups prevent ortho-lithiation. Use this for precious substrates or when stoichiometry must be precise (2.0 equiv).
Comparative Data: Shapiro vs. Bamford-Stevens[3][5]
| Parameter | Shapiro Reaction | Bamford-Stevens (Protic) |
| Base | Alkyllithium ( | Na, NaOMe, NaH |
| Solvent | Aprotic (THF, Ether) | Protic (Glycol) or Aprotic |
| Intermediate | Vinyllithium (Anionic) | Carbene / Diazo |
| Regioselectivity | Kinetic (Less substituted alkene) | Thermodynamic (More substituted) |
| Product | Functionalized Alkene (via E+ trap) | Simple Alkene (via H-shift) |
Experimental Protocols
Protocol A: Standard Shapiro Reaction (Tosylhydrazone)
Best for: General substrates where excess base is tolerable.
Reagents:
-
Ketone Tosylhydrazone (1.0 equiv)
- -Butyllithium (2.2 - 2.5 equiv, titrated)
-
Anhydrous THF (
concentration) -
Electrophile (e.g., DMF, aldehyde,
)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere throughout.
-
Dissolution: Add the tosylhydrazone and anhydrous THF. Cool the suspension to
(dry ice/acetone bath). -
First Addition: Add
-BuLi (1.1 equiv) dropwise.-
Observation: The mixture typically turns yellow/orange. The hydrazone may dissolve as the monoanion forms.
-
-
Second Addition: Add the remaining
-BuLi (1.1 - 1.4 equiv) dropwise.-
Observation: A distinct color change to deep red or bright orange usually indicates successful dianion formation.
-
Time: Stir at
for 15–45 minutes.
-
-
Decomposition: Remove the cooling bath and allow the reaction to warm to
(ice bath) or Room Temperature (RT).-
Observation: Evolution of nitrogen gas bubbles (
) will be visible. The solution color often fades or changes to yellow/brown. Stir until gas evolution ceases (approx. 1–2 hours).
-
-
Trapping:
-
Option A (Protonation): Add water carefully to yield the simple alkene.
-
Option B (C-C Bond Formation): Cool the mixture back to
(or appropriate temp for the electrophile) and add the electrophile (e.g., Benzaldehyde).
-
-
Workup: Quench with saturated aqueous
. Extract with ether/EtOAc, wash with brine, dry over , and concentrate.
Protocol B: The Trisyl Modification (High Precision)
Best for: Complex substrates, preventing side reactions, and strict stoichiometric control.
Reagents:
-
Ketone Trisylhydrazone (1.0 equiv)
-
-Butyllithium or
-Butyllithium (2.0 - 2.1 equiv) -
TMEDA (2.2 equiv)
Procedure:
-
Setup: Flame-dry apparatus under Argon.
-
Mix: Combine Trisylhydrazone and TMEDA in anhydrous THF. Cool to
. -
Deprotonation: Add
-BuLi (2.1 equiv) dropwise. The bulky base and Trisyl group prevent ortho-lithiation, ensuring the base is used solely for dianion formation. -
Hold: Stir at
for 1–2 hours. (Trisyl dianions form slower but are cleaner). -
Decomposition: Warm to
until evolution stops (approx. 20–40 mins). -
Trapping: Cool to
and add Electrophile.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the standard Shapiro protocol.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is "self-validating," observe these checkpoints:
-
The "Color Test":
-
Observation: If the solution does not turn deep red/orange after the second equivalent of base at
, dianion formation is incomplete. -
Correction: Your base may be degraded.[3] Titrate your organolithium or add an additional 0.5 equiv. Check solvent dryness (water kills the dianion immediately).
-
-
Gas Evolution:
-
Observation: Vigorous bubbling upon warming is essential. If no bubbles appear at
, the elimination of TsLi has not occurred. -
Correction: Ensure the reaction reaches at least
. Some sterically hindered hydrazones require RT or brief heating to .
-
-
Regioselectivity Issues:
References
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions.
-
Bond, F. T., & DiPietro, R. A. (1981). Regiocontrolled synthesis of trisubstituted ethylenes from benzenesulfonylhydrazones. The Journal of Organic Chemistry.
-
Chamberlin, A. R., & Bond, F. T. (1990). Vinyllithium Derivatives from Arenesulfonylhydrazones. Synthesis.
-
Adlington, R. M., & Barrett, A. G. (1983). Recent applications of the Shapiro reaction. Accounts of Chemical Research.
-
Kerr, W. J., et al. (2012).[5] Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent. Organic Letters.
Using 3-Pentanone tosylhydrazone to form vinyllithium reagents
Application Note: Regioselective Synthesis of 3-Lithio-2-pentene via the Shapiro Reaction
Executive Summary
This guide details the generation of 3-lithio-2-pentene from 3-pentanone tosylhydrazone using the Shapiro reaction. Unlike traditional vinyllithium generation methods (e.g., halogen-lithium exchange), this protocol avoids the use of unstable vinyl halides and allows for the direct conversion of a ketone functionality into a nucleophilic vinyl anion. This intermediate is a potent nucleophile capable of reacting with a diverse array of electrophiles (aldehydes, ketones, alkyl halides) to form substituted alkenes with high geometric fidelity.
Mechanistic Insight & Strategic Considerations
The Shapiro reaction proceeds through a distinct "dianion mechanism."[1] Understanding this pathway is critical for troubleshooting and ensuring high yields.
-
Hydrazone Formation: Condensation of 3-pentanone with p-toluenesulfonylhydrazide yields the stable crystalline hydrazone.
-
Double Deprotonation: Treatment with
2.0 equivalents of alkyllithium (typically n-BuLi or sec-BuLi) removes the acidic N-H proton first, followed by the -proton syn to the tosyl group.[2]-
Note: For 3-pentanone, the molecule is symmetric; however, the removal of the proton syn to the tosyl group is a stereoelectronic requirement.
-
-
Decomposition (The Shapiro Step): Upon warming (typically 0°C to RT), the dianion undergoes a concerted elimination of lithium p-toluenesulfinate (
) and nitrogen gas ( ). -
Vinyllithium Formation: The irreversible loss of
drives the formation of the vinyllithium species, which is stable in solution at low temperatures.
Visualizing the Pathway
Figure 1: Mechanistic pathway of the Shapiro reaction for 3-pentanone tosylhydrazone.
Experimental Protocol
Reagents and Equipment
-
Precursor: 3-Pentanone tosylhydrazone (dried under vacuum).
-
Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
). -
Additive: TMEDA (Tetramethylethylenediamine) - Optional but recommended to accelerate deprotonation.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
Phase 1: Precursor Synthesis (Brief Overview)
-
Combine 3-pentanone (1.0 eq) and p-toluenesulfonylhydrazide (1.0 eq) in methanol.
-
Add catalytic HCl. Stir at RT until precipitation occurs.
-
Recrystallize from methanol/water. Target MP: ~105-107°C.
Phase 2: Generation of Vinyllithium (The Shapiro Reaction) Standard Scale: 10.0 mmol
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvation: Add 3-pentanone tosylhydrazone (2.54 g, 10.0 mmol) and anhydrous TMEDA (4.5 mL, 30 mmol) to the flask. Add anhydrous THF (40 mL).
-
Observation: The hydrazone should dissolve to form a clear or slightly yellow solution.
-
-
Cryogenic Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
First Deprotonation: Dropwise add n-BuLi (10.0 mmol) over 5 minutes.
-
Observation: Solution may turn slightly yellow/orange. This forms the monoanion.
-
-
Second Deprotonation: Dropwise add the second portion of n-BuLi (11.0 - 12.0 mmol). Total base is ~2.1-2.2 equivalents.
-
Critical Endpoint: The solution will turn a deep orange-red or dark red . This color is diagnostic of the dianion.
-
Hold: Stir at -78°C for 45 minutes to ensure complete dianion formation.
-
-
Nitrogen Extrusion (The Warm-up): Remove the cooling bath. Allow the reaction to warm slowly to 0°C (ice bath) or Room Temperature.
-
Self-Validating Check: As the temperature rises (usually passing -20°C), you will observe steady gas evolution (
). The deep red color often fades to a lighter yellow or orange, indicating the conversion of the dianion to the vinyllithium species. -
Duration: Stir at 0°C/RT until gas evolution ceases completely (approx. 30-60 mins).
-
-
Trapping: Cool the solution back to -78°C (if the electrophile is reactive) or maintain at 0°C. Add the electrophile (e.g., benzaldehyde, alkyl halide) slowly.
-
Quench: After reaction completion, quench with saturated
or water.
Experimental Workflow Diagram
Figure 2: Operational workflow for the Shapiro reaction protocol.
Data Analysis & Troubleshooting
Stoichiometry and Base Selection
The choice of base affects the rate of deprotonation and side reactions.
| Parameter | n-Butyllithium | sec-Butyllithium | Recommendation |
| PKA (Approx) | ~50 | ~51 | n-BuLi is sufficient for tosylhydrazones. |
| Aggregates | Tetramers in ether | Tetramers/Dimers | Use TMEDA to break aggregates. |
| Side Reactions | Nucleophilic attack on imine | More hindered, less nucleophilic | sec-BuLi is preferred for hindered ketones, but n-BuLi works for 3-pentanone. |
| Equivalents | 2.0 - 2.2 | 2.0 - 2.2 | Use 2.1 eq to ensure full conversion. |
Quality Control Checks (Self-Validating)
-
Dianion Color: If the solution does not turn deep red/orange at -78°C after adding >2 eq of base, the reagents may be wet, or the base titer is low. Action: Add base until color persists.
-
Gas Evolution: If no bubbles are seen upon warming, the elimination did not occur (reaction failed) or the system leaked. Action: Ensure the warm-up reaches at least 0°C.
-
Product Analysis: The resulting vinyllithium (3-lithio-2-pentene) will react with
to form deuterated alkene. This is a standard method to determine the yield of the lithiation step before committing valuable electrophiles.
References
-
Shapiro, R. H. (1976).[3][4] Alkenes from Tosylhydrazones. Organic Reactions, 23, 405–507. Link
-
Chamberlin, A. R., & Bond, F. T. (1978).[3] Vinyllithium Reagents from Arenesulfonylhydrazones. Journal of Organic Chemistry, 43(1), 147–150. Link
-
Chamberlin, A. R., Liotta, E. L., & Bond, F. T. (1990). Generation of Vinyllithium Reagents: 2-Bornene. Organic Syntheses, Coll. Vol. 7, p.77. Link
-
Adlington, R. M., & Barrett, A. G. M. (1983).[4] Recent Applications of the Shapiro Reaction. Accounts of Chemical Research, 16(2), 55–59. Link
Sources
Application Note: High-Fidelity Generation of Vinyllithium Species via the Shapiro Reaction
Target Substrate: 3-Pentanone Tosylhydrazone
Reagent:
Executive Summary
This application note details the protocol for the Shapiro reaction of 3-pentanone tosylhydrazone using
Key Technical Advantage: The protocol utilizes the "dianion strategy," ensuring irreversible formation of the vinyllithium species, avoiding the carbocation rearrangements typical of acid-catalyzed Bamford-Stevens conditions.
Mechanistic Insight & Causality
To master the Shapiro reaction, one must understand the behavior of the dianion intermediate . The reaction does not proceed through a simple deprotonation but requires a precise stoichiometric cascade.
The Dianion Cascade[1]
-
Kinetic Deprotonation (Eq. 1): The first equivalent of
-BuLi removes the acidic proton from the nitrogen ( ). This is rapid and exothermic.[1] -
Syn-Deprotonation (Eq. 2): The second equivalent of
-BuLi abstracts the -proton. Crucial Insight: This removal is stereoelectronically controlled; the base abstracts the proton syn to the tosyl group due to the coordination of the lithium cation with the sulfonamide oxygen. -
Decomposition: Upon warming, the dianion ejects lithium
-toluenesulfinate (LiTs) and nitrogen gas ( ) to collapse into the vinyllithium species.[2]
Pathway Visualization
Figure 1: The sequential deprotonation and extrusion pathway characterizing the Shapiro reaction.
Critical Parameters & Pre-Requisites
Reagent Quality Control (Self-Validating Step)
The success of this reaction hinges on the exact stoichiometry of
Protocol: Double Titration of n-BuLi
Before every Shapiro reaction, validate your
-
Dissolve diphenylacetic acid (DPAA) in dry THF.
-
Add
-BuLi dropwise until the solution turns persistent yellow (endpoint 1: deprotonation of carboxylate). -
Continue adding until the solution turns deep yellow/orange (endpoint 2: formation of dianion).
-
Calculate molarity based on the volume required for the second endpoint.
Solvents and Stoichiometry
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF | Ether is too volatile; Hexane is too non-polar to support the dianion aggregates effectively. |
| Stoichiometry | 2.1 - 2.2 equiv | 2.0 is theoretical; 0.1 excess accounts for adventitious moisture and ensures full conversion to dianion. |
| Temperature | -78°C | Deprotonation requires -78°C to prevent premature decomposition. Warming to 0°C drives |
Experimental Protocol
Step 1: Preparation of 3-Pentanone Tosylhydrazone
Note: Tosylhydrazones are generally stable solids.
-
Combine 3-pentanone (1.0 eq) and
-toluenesulfonylhydrazide (1.0 eq) in methanol. -
Add catalytic HCl (1-2 drops).
-
Stir at room temperature for 2-4 hours. Product usually precipitates.
-
Filter, wash with cold methanol, and dry under vacuum.[1] Target MP: ~108-110°C.
Step 2: The Shapiro Reaction (Vinyllithium Generation)[3]
Safety Alert:
Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.
-
Flush with Argon for 15 minutes.
-
Add 3-Pentanone Tosylhydrazone (1.0 mmol, 254 mg) and Anhydrous THF (10 mL).
-
Cool the mixture to -78°C (Dry ice/Acetone bath).
Dianion Formation[2][4][5]
-
Add
-BuLi (2.2 mmol) dropwise via syringe over 10 minutes.-
Observation: The solution will initially turn yellow (monoanion) and then darken to a deep orange/red (dianion).
-
-
Stir at -78°C for 45 minutes. This incubation is critical for complete metallation.
Decomposition (The Shapiro Step)[6][7][8]
-
Remove the cooling bath and allow the reaction to warm to 0°C (Ice/Water bath).
-
Observation: You will observe gas evolution (
). This indicates the collapse of the dianion to the vinyllithium.
-
-
Stir at 0°C for 30 minutes until gas evolution ceases. The solution now contains 2-penten-3-yllithium .
Electrophile Trapping (Quench)[6]
-
Option A (Simple Alkene): Add
or dilute acetic acid to yield 2-pentene (or deuterated analog). -
Option B (Functionalization): Add an electrophile (e.g., Benzaldehyde, 1.2 eq) dissolved in dry THF. Stir for 30 mins at 0°C.
-
Quench with saturated aqueous
.
Workflow Diagram
Figure 2: Operational workflow for the Shapiro reaction. Color transitions (Red to colorless/yellow) often occur during quenching.
Safety & Handling of n-Butyllithium
Hazard: Pyrophoric liquid.[3] Reacts violently with water and air.[9]
-
Engineering Controls: Perform all transfers in a fume hood with the sash lowered.
-
PPE: Flame-resistant lab coat, nitrile gloves (double gloved) or Nomex gloves, and safety goggles.
-
Spill Control: Have a bucket of dry sand or lime (Class D extinguisher) immediately available. Do NOT use water.[3]
-
Needle Disposal: Rinse needles with hexanes before disposal to ensure no residual lithium remains.
References
-
Chamberlin, A. R., & Bond, F. T. (1990). Vinyllithium Derivatives from Arenesulfonylhydrazones. Organic Reactions.[6][5][7][8]
-
Organic Syntheses. (1977). Procedure for Shapiro Reaction (General Protocol). Organic Syntheses, 57, 16.
-
Sigma-Aldrich. (2024). n-Butyllithium Safety Data Sheet.
-
Adlington, R. M., & Barrett, A. G. M. (1983). Recent applications of the Shapiro reaction. Accounts of Chemical Research, 16(2), 55–59.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. fishersci.com [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Shapiro Olefination | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 8. Shapiro reaction | PPTX [slideshare.net]
- 9. Page loading... [guidechem.com]
3-Pentanone p-Toluenesulfonylhydrazone in carbon-carbon bond formation
Application Note: 3-Pentanone p-Toluenesulfonylhydrazone in C-C Bond Formation
Executive Summary & Strategic Rationale
This compound (CAS: 28495-72-9) is a versatile, stable solid precursor derived from the condensation of diethyl ketone (3-pentanone) and p-toluenesulfonyl hydrazide. In modern drug discovery and organic synthesis, this reagent serves two distinct, high-value mechanistic roles:
-
As a Diazoalkane Surrogate (Pd-Catalysis): Under basic conditions in the presence of Palladium, it generates a metal-carbene species in situ, enabling cross-coupling with aryl halides to form polysubstituted olefins (Barluenga/Wang coupling). This avoids the handling of potentially explosive isolated diazo compounds.
-
As a Vinyl Anion Equivalent (Shapiro Reaction): Treatment with alkyllithiums generates a vinyllithium species via retro-electrocyclization, allowing for nucleophilic attack on electrophiles (aldehydes, ketones, alkyl halides).
Why 3-Pentanone? Unlike asymmetric ketones (e.g., 2-pentanone), 3-pentanone is symmetric. This eliminates regiochemical ambiguity during hydrazone formation and simplifies the stereochemical outcome of subsequent elimination or insertion steps, making it an ideal model substrate for optimizing C-C bond formation protocols.
Preparation of the Reagent
Before initiating C-C bond formation, the hydrazone must be synthesized in high purity. Residual acid or unreacted hydrazide can poison transition metal catalysts.
Protocol A: Synthesis of this compound
-
Principle: Acid-catalyzed condensation.
-
Scale: 50 mmol.
Materials:
-
3-Pentanone (Diethyl ketone): 4.3 g (50 mmol)
-
p-Toluenesulfonyl hydrazide: 9.3 g (50 mmol)
-
Methanol (MeOH): 50 mL (HPLC Grade)
-
Hydrochloric acid (conc.): 3-5 drops (Cat.)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 9.3 g of p-toluenesulfonyl hydrazide in 50 mL of Methanol. Gentle warming (40 °C) may be required for complete dissolution.
-
Addition: Add 4.3 g of 3-pentanone in one portion.
-
Catalysis: Add 3-5 drops of concentrated HCl.
-
Reaction: Equip with a reflux condenser and heat to reflux (65 °C) for 2 hours.
-
Self-Validation Check: The solution usually turns clear upon heating. Upon cooling, massive precipitation of the white crystalline product should occur.
-
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then place in an ice bath (0 °C) for 1 hour to maximize yield.
-
Isolation: Filter the white precipitate using a Buchner funnel. Wash the cake with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted ketone.
-
Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.
-
Expected Yield: 85-95% (approx. 11-12 g).
-
Quality Control: Melting point should be sharp (approx. 140-142 °C).
-
Application I: Pd-Catalyzed Cross-Coupling (Barluenga Type)
This protocol describes the coupling of 3-pentanone tosylhydrazone with an aryl bromide to form a tri-substituted olefin. This method is superior to the Heck reaction for this substrate class as it does not require an external alkene partner.
Mechanistic Pathway
The reaction proceeds via the in situ generation of a diazo species, which is trapped by the oxidative addition complex of Palladium to form a Pd-carbene. Migratory insertion of the aryl group followed by
Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of tosylhydrazones.[1]
Protocol B: Cross-Coupling with Bromobenzene
-
Substrate: this compound.
-
Coupling Partner: Bromobenzene.
-
Catalyst System: Pd2(dba)3 / XPhos (High efficiency system).
Materials:
-
Hydrazone: 254 mg (1.0 mmol)
-
Bromobenzene: 157 mg (1.0 mmol)
-
Pd2(dba)3: 23 mg (2.5 mol%)
-
XPhos: 48 mg (10 mol%)
-
LiOtBu (Lithium tert-butoxide): 176 mg (2.2 mmol)
-
1,4-Dioxane: 5 mL (Anhydrous, degassed)
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict Argon/Nitrogen flow, charge a screw-cap reaction vial with the Hydrazone, Pd2(dba)3, XPhos, and LiOtBu.
-
Expert Note: LiOtBu is hygroscopic. Fresh reagent is critical for the generation of the diazo intermediate.
-
-
Solvent Addition: Add the anhydrous 1,4-Dioxane and Bromobenzene.
-
Reaction: Seal the vial and heat to 110 °C for 3-6 hours.
-
Self-Validation Check: Bubbling should be observed in the early stages (N2 evolution). The color typically shifts from dark purple/red (Pd-dba) to a lighter orange/brown as the catalytic cycle engages.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite/Silica to remove Pd residues.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Product: 3-phenyl-2-pentene (E/Z mixture).
-
Application II: The Shapiro Reaction (Vinyl Anion Generation)
This classical method uses the hydrazone to generate a vinyllithium nucleophile.[2][3][4] For 3-pentanone, this generates a specific nucleophile at the C2 position, which can be trapped with electrophiles to create quaternary centers or extended carbon chains.
Mechanistic Pathway
Double deprotonation leads to a dianion.[3][4] Loss of the tosyl group and extrusion of nitrogen generates the vinyllithium species.[2][3]
Figure 2: The Shapiro reaction pathway for vinyllithium generation.
Protocol C: Shapiro Reaction with Benzaldehyde Trap
Materials:
-
Hydrazone: 508 mg (2.0 mmol)
-
n-Butyllithium (n-BuLi): 2.5 M in hexanes (Need >4.0 eq, typically 5.0 mmol used)
-
TMEDA (Tetramethylethylenediamine): 0.5 mL (Accelerates deprotonation)
-
Benzaldehyde: 233 mg (2.2 mmol)
-
Solvent: Anhydrous THF (10 mL)
Step-by-Step Methodology:
-
Slurry Formation: In a flame-dried Schlenk flask under Argon, suspend the hydrazone in anhydrous TMEDA/THF (1:1 mixture is often used for difficult substrates, but pure THF with TMEDA eq is standard). Cool to -78 °C .
-
Dianion Formation: Add n-BuLi (4.0 - 4.5 equiv) dropwise.
-
Self-Validation Check: The color will transition from yellow to a deep red/orange, indicating the formation of the dianion.
-
-
Warm-up: Allow the reaction to warm to 0 °C (ice bath). Nitrogen gas evolution will be visible (bubbling). Stir at 0 °C for 30 minutes to ensure complete conversion to the vinyllithium species.
-
Electrophile Trapping: Cool back to -78 °C (optional but recommended for selectivity) or leave at 0 °C depending on electrophile reactivity. Add Benzaldehyde dropwise.
-
Observation: The deep red color usually fades to yellow/clear upon quenching the anion.
-
-
Quench: Stir for 1 hour, then quench with saturated NH4Cl solution.
-
Extraction: Extract with Diethyl Ether, dry over MgSO4, and concentrate.
Comparative Data Analysis
| Feature | Pd-Catalyzed Coupling (Barluenga) | Shapiro Reaction |
| Key Intermediate | Pd-Carbene (Electrophilic Character) | Vinyllithium (Nucleophilic Character) |
| Reagents | Pd Catalyst, Base (LiOtBu), Aryl Halide | Alkyllithium (n-BuLi), Electrophile |
| Conditions | Heating (80-110 °C) | Cryogenic (-78 °C to 0 °C) |
| Major Byproduct | N2 gas, LiBr, LiOTs | N2 gas, LiOTs |
| Product Type | Arylated/Alkylated Olefins | Allylic Alcohols (with aldehydes) or Dienes |
| Tolerance | High functional group tolerance (esters, nitriles) | Low (No acidic protons or electrophiles allowed) |
References
-
Barluenga, J., et al. (2007). "Palladium-catalyzed cross-coupling reactions of tosylhydrazones with aryl halides." Angewandte Chemie International Edition, 46(29), 5587-5590. Link
-
Shapiro, R. H. (1976). "Alkenes from Tosylhydrazones." Organic Reactions, 23, 405-507. Link
-
Wang, J. (2020). "Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones." Journal of the American Chemical Society, 142(28), 12019–12035. Link
-
Ojha, D. P., & Prabhu, K. R. (2012).[5] "Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands."[5] The Journal of Organic Chemistry, 77(24), 11027–11034. Link
-
Aggarwal, V. K., et al. (2001). "Catalytic cyclopropanation of alkenes using diazo compounds generated in situ." Accounts of Chemical Research, 36(10), 739-748. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins [organic-chemistry.org]
Application Note: Solvent Selection Strategies for the Bamford-Stevens Reaction
Executive Summary
The Bamford-Stevens reaction—the base-mediated thermal decomposition of tosylhydrazones to alkenes—is not a single mechanistic pathway but a bifurcated system controlled almost exclusively by solvent proticity .
For researchers in drug development and complex molecule synthesis, the solvent does not merely solubilize reagents; it acts as a mechanistic switch :
-
Protic Solvents (e.g., Ethylene Glycol): Drive the reaction through a carbocation (carbenium ion) intermediate, favoring thermodynamic (Zaitsev) alkenes and enabling skeletal rearrangements.[1]
-
Aprotic Solvents (e.g., Decalin, Glyme): Force the reaction through a carbene intermediate, favoring kinetic products, 1,2-insertions, or cyclopropanations.
This guide provides the rationale, decision matrices, and validated protocols to control this divergence.
Mechanistic Divergence: The Solvent Switch
The decomposition of the tosylhydrazone (1) initially yields a diazo intermediate (2) in all conditions. The fate of this diazo species is determined by the solvent's ability to donate a proton.[1]
The Pathway Logic
-
Protic Pathway (Cationic): The solvent protonates the diazo carbon, creating a diazonium ion.[1] Loss of
generates a carbocation.[1][2] This species eliminates a proton to form the most substituted, thermodynamically stable alkene.[3] -
Aprotic Pathway (Carbenoid): Without a proton source, the diazo species thermally extrudes
to form a carbene. This highly reactive species undergoes a rapid 1,2-hydrogen shift (migration) to form an alkene (often the kinetic product) or inserts into nearby bonds.
Mechanistic Flowchart
Figure 1: The mechanistic bifurcation of the Bamford-Stevens reaction driven by solvent proticity.
Solvent Selection Matrix
Select your solvent system based on the desired structural outcome.
| Target Outcome | Primary Mechanism | Recommended Solvent | Base | Temperature | Notes |
| Thermodynamic Alkene (Trisub/Tetrasub) | Carbocation (E1-like) | Ethylene Glycol | NaOMe or Na | 100–160°C | High boiling point allows rapid |
| Kinetic Alkene / Z-Alkene | Carbene (1,2-H shift) | Diglyme or Decalin | NaH or NaOMe | 140–170°C | Requires anhydrous conditions. "Aprotic Bamford-Stevens."[1][2][3][4][5] |
| Cyclopropane (Intramolecular) | Carbene Insertion | Toluene or DCM | LiH or NaH | Reflux | Often done via vacuum pyrolysis or lower temp if transition metal catalyzed (Rh). |
| Terminal Alkene (from Methyl Ketones) | Vinyllithium | Ether or THF | Alkyllithium | -78°C to 0°C | This is the Shapiro Reaction , not Bamford-Stevens. Included for distinction. |
Experimental Protocols
Protocol A: Thermodynamic Alkene Synthesis (Protic Conditions)
Objective: Synthesis of 1-methylcyclohexene from 2-methylcyclohexanone tosylhydrazone. Mechanism: Cationic/Zaitsev elimination.
Reagents:
-
Substrate: 2-methylcyclohexanone tosylhydrazone (10 mmol)
-
Solvent: Ethylene Glycol (30 mL) - High boiling, excellent proton source.
-
Base: Sodium Methoxide (NaOMe) (25 mmol, 2.5 eq) or Sodium metal (dissolved in situ).
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler (gas evolution will occur).
-
Dissolution: Add the tosylhydrazone and ethylene glycol. Stir until a suspension forms.
-
Base Addition: Add NaOMe in one portion. The mixture may darken slightly.
-
Reaction: Heat the mixture in an oil bath to 140–160°C .
-
Observation: Nitrogen evolution will be vigorous initially.
-
Duration: Maintain heat until gas evolution ceases (typically 1–3 hours).
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-water (100 mL).
-
Extract with Pentane or Diethyl Ether (
mL). Note: Glycol is very polar and remains in the aqueous phase. -
Wash combined organics with Brine (
mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash chromatography (typically Silica gel, Hexanes) or distillation.
Protocol B: Carbene-Mediated Transformation (Aprotic Conditions)
Objective: Generation of alkenes via carbene migration without cationic rearrangement. Mechanism: Carbene 1,2-hydrogen shift.[1]
Reagents:
-
Substrate: Ketone Tosylhydrazone (10 mmol)
-
Solvent: Decalin (Decahydronaphthalene) or Diglyme (anhydrous).
-
Base: Sodium Hydride (NaH) (60% dispersion in oil, 12 mmol, 1.2 eq).
Procedure:
-
Safety: NaH reacts violently with moisture. Flame-dry all glassware.
-
Salt Formation:
-
Suspend NaH (washed with hexanes to remove oil if necessary) in the aprotic solvent (20 mL).
-
Add the tosylhydrazone carefully at room temperature.
-
Stir for 30–60 minutes until
evolution ceases. This forms the sodium salt of the hydrazone.
-
-
Decomposition:
-
Heat the mixture to reflux (approx. 160–180°C for Decalin).
-
Critical: The diazo intermediate forms and immediately decomposes to the carbene.
-
Monitor
evolution. Reaction is complete when bubbling stops.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the sodium toluenesulfinate precipitate (a byproduct).
-
The filtrate contains the product. If Decalin is used, direct distillation is often required due to the solvent's high boiling point. If Diglyme is used, dilute with water and extract with ether.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete decomposition of Diazo species. | Increase temperature.[5] Ensure solvent boiling point >120°C. |
| Unexpected Rearrangement | "Aprotic" solvent was wet. | Trace water acts as a proton source, triggering the cationic (Protic) pathway. Dry solvent over molecular sieves. |
| Explosive Decomposition | Accumulation of Diazo intermediate. | Do not heat too rapidly. Ensure steady gas evolution rather than a sudden burst. Use a blast shield. |
| Starting Material Recovery | Base was too weak or old. | Use fresh NaH or NaOMe. Ensure the hydrazone is fully deprotonated before heating. |
References
-
Original Methodology: Bamford, W. R., & Stevens, T. S. (1952).[3][6] The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740. Link
-
Mechanistic Review (Carbene vs Cation): Shapiro, R. H. (1976). Alkenes from Tosylhydrazones.[1][2][3][4][5][6][7][8] Organic Reactions, 23, 405-507. Link
-
Modern Applications (Diazo Chemistry): Aggarwal, V. K., et al. (2003). Sustainable organosulfur chemistry. Chemical Reviews. Link(Note: General reference for diazo stability and reactivity).
-
Carbene Rearrangements: Creary, X. (1986). Tosylhydrazone salt pyrolyses. Journal of Organic Chemistry, 51(7), 1110-1113. Link
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. scribd.com [scribd.com]
- 5. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bamford-Stevens Reaction olefination reaction | PPT [slideshare.net]
- 8. chemistnotes.com [chemistnotes.com]
Application Note: High-Efficiency Generation and Trapping of Vinyllithium Intermediates from 3-Pentanone Tosylhydrazone
Abstract & Strategic Value
The generation of vinyllithium species from ketones via tosylhydrazones (the Shapiro reaction) represents a cornerstone methodology in organic synthesis.[1][2][3][4] Unlike metal-halogen exchange, which requires pre-functionalized vinyl halides, the Shapiro reaction allows for the direct conversion of a carbonyl group into a nucleophilic vinyl anion.
This application note details the specific protocol for 3-pentanone tosylhydrazone . Because 3-pentanone is a symmetric ketone, it eliminates regiochemical ambiguity, making it an ideal model system for validating electrophile trapping efficiency. This guide utilizes the Chamberlin-Bond modification , which employs TMEDA to accelerate dianion formation and stabilize the resulting lithiated species, ensuring high yields and reproducibility.
Mechanistic Principles
To master this protocol, one must understand the cascade of events driven by temperature and stoichiometry. The reaction proceeds through three distinct phases:[4][5][6]
-
Dianion Formation: Treatment with 2.0+ equivalents of n-butyllithium (n-BuLi) removes the acidic N-H proton and the
-proton (syn to the tosyl group). -
Elimination (The "Shapiro Step"): Upon warming, the dianion collapses, ejecting lithium
-toluenesulfinate and nitrogen gas ( ). This irreversible step generates the vinyllithium species.[1] -
Electrophilic Trapping: The resulting vinyllithium is a potent nucleophile that reacts with diverse electrophiles (
).
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic cascade of the Shapiro reaction. The critical elimination step occurs during the warming phase.
Critical Experimental Parameters
Solvent System: The Role of TMEDA
While standard Shapiro reactions can proceed in pure THF, the addition of
-
Function: TMEDA breaks up n-BuLi hexamers and coordinates lithium, increasing the basicity of the reagent. This ensures rapid and complete formation of the dianion at -78°C.
-
Ratio: A 1:1 to 1:2 ratio of TMEDA to n-BuLi is recommended.
Temperature Control
-
-78°C (Deprotonation): Essential to prevent premature decomposition of the monoanion and to ensure kinetic control.
-
0°C to RT (Elimination): The dianion is stable at -78°C. Decomposition to the vinyllithium requires thermal energy. Visual Cue: You must observe the evolution of nitrogen gas bubbles. If no bubbles form, the vinyllithium has not generated.
Stoichiometry
-
Base: Strictly use 2.1 to 2.2 equivalents of n-BuLi.
-
1.0 eq for N-H deprotonation.
-
1.0 eq for
-proton deprotonation. -
0.1-0.2 eq excess to scavenge adventitious moisture.
-
-
Electrophile: Use 1.2 to 1.5 equivalents relative to the hydrazone to drive the reaction to completion.
Detailed Protocol: 3-Pentanone Tosylhydrazone Trapping
Materials
-
Substrate: 3-Pentanone tosylhydrazone (dried under vacuum >4 hours).
-
Solvent: Anhydrous THF (freshly distilled or from solvent system).
-
Base: n-BuLi (1.6 M or 2.5 M in hexanes). Titrate before use.
-
Additive: TMEDA (distilled over CaH
). -
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Workflow
Figure 2: Operational workflow for the generation and trapping of vinyllithium.
Execution:
-
Setup: Charge a flame-dried 2-neck round-bottom flask with a magnetic stir bar. Flush with Argon.
-
Solvation: Add 3-Pentanone tosylhydrazone (1.0 mmol, 254 mg) and anhydrous THF (10 mL). Add TMEDA (2.2 mmol, ~330 µL).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).
-
Base Addition: Add n-BuLi (2.2 mmol) dropwise via syringe. The solution typically turns a deep yellow/orange or red color, indicating dianion formation. Stir at -78°C for 15 minutes.
-
Elimination (CRITICAL): Remove the cooling bath and place the flask in an ice-water bath (0°C ). Stir for 20–30 minutes.
-
Observation: The solution color often lightens or changes to a murky yellow. Vigorous bubbling (N
) should be observed. This confirms vinyllithium formation.
-
-
Trapping:
-
Cool the flask back to -78°C .
-
Add the electrophile (1.2 – 1.5 mmol) neat or dissolved in minimal THF.
-
Note: For highly reactive electrophiles (aldehydes, acid chlorides), addition at -78°C is mandatory. For sluggish alkyl halides, the mixture may need to be warmed to RT after addition.[3]
-
-
Workup: After 1 hour (or upon TLC completion), quench with saturated aqueous NH
Cl. Extract with Et O ( mL), wash with brine, dry over MgSO , and concentrate.
Electrophile Scope & Performance Data
The following table summarizes expected outcomes when trapping the 3-pentanone-derived vinyllithium (3-lithio-2-pentene).
| Electrophile Class | Specific Reagent | Product Structure | Expected Yield | Notes |
| Proton Source | H | 2-Pentene (or deuterated) | >90% | Simple hydrolysis; used to titrate/verify anion formation. |
| Aldehyde | Benzaldehyde | Allylic Alcohol | 75-85% | Forms a new C-C bond. Diastereomers may form. |
| Ketone | Acetone | Allylic Alcohol | 70-80% | Steric hindrance can slightly lower yield compared to aldehydes. |
| Formamide | DMF | 65-75% | Requires acidic hydrolysis during workup to release the aldehyde. | |
| Carbon Dioxide | CO | 80-90% | Bubble gas or pour reaction onto excess crushed dry ice. | |
| Alkyl Halide | Methyl Iodide | Trisubstituted Alkene | 60-75% | Alkylation can be slower; may require warming to RT. |
| Silyl Chloride | TMSCl | Vinyl Silane | 85-95% | Very fast reaction; useful for further cross-coupling. |
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No N | Reagents wet or degraded. | Titrate n-BuLi. Ensure hydrazone is bone-dry (azeotrope with toluene if necessary). |
| Recovery of Ketone | Hydrolysis of hydrazone. | Ensure inert atmosphere.[7] Quench must be performed after electrophile consumption. |
| Low Yield with Alkyl Halides | E2 Elimination side reaction. | Use primary iodides. Avoid secondary/tertiary halides. Add HMPA (caution) to boost nucleophilicity if needed. |
| Product is saturated | Wrong mechanism (reduction). | This is rare with Shapiro conditions but common with Bamford-Stevens (protic solvent). Ensure solvent is strictly aprotic (THF). |
References
-
Shapiro, R. H., & Heath, M. J. (1967).[1][3] Tosylhydrazones. V. Reaction of Tosylhydrazones with Alkyllithium Reagents. A New Olefin Synthesis. Journal of the American Chemical Society, 89(22), 5734–5735. [Link]
-
Chamberlin, A. R., Stemke, J. E., & Bond, F. T. (1978).[4] Vinyllithium Reagents from Arenesulfonylhydrazones. The Journal of Organic Chemistry, 43(1), 147–154.[4] [Link]
-
Adlington, R. M., & Barrett, A. G. M. (1983). Recent Applications of the Shapiro Reaction. Accounts of Chemical Research, 16(2), 55–59. [Link]
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Catalytic Shapiro reaction using ketone phenylaziridinylhydrazones
Application Note: Catalytic Shapiro Reaction via Ketone Phenylaziridinylhydrazones
Executive Summary
The Shapiro reaction is a cornerstone method for converting ketones into alkenes via sulfonylhydrazones. However, the classical protocol suffers from a significant limitation: it requires stoichiometric (often excess) amounts of strong organolithium bases (typically 2.0–4.0 equivalents of
This Application Note details the Catalytic Shapiro Reaction , a breakthrough protocol developed by the Yamamoto group. By utilizing ketone phenylaziridinylhydrazones as substrates, this method enables the generation of alkenes using only catalytic amounts (0.05–0.3 equiv) of lithium amides.[1] The process is driven by the irreversible extrusion of styrene and nitrogen gas, coupled with an internal proton transfer that regenerates the amide catalyst. This protocol offers superior atom economy and high cis-stereoselectivity (
Mechanistic Principles
The efficiency of this protocol relies on the unique properties of the 1-amino-2-phenylaziridine (NAPA) auxiliary. Unlike tosylhydrazones, which require a second equivalent of base to generate the vinyllithium species, phenylaziridinylhydrazones undergo a specific fragmentation pathway.
The Catalytic Cycle
-
Deprotonation: The lithium amide catalyst (e.g., LDA) deprotonates the
-position of the hydrazone. -
Fragmentation: The resulting anion undergoes a chelation-controlled fragmentation, expelling styrene and nitrogen gas to form a vinyllithium intermediate.
-
Product Formation & Catalyst Regeneration: The highly basic vinyllithium species immediately abstracts a proton from the secondary amine (generated in Step 1), yielding the final alkene and regenerating the lithium amide catalyst.
Visual Workflow: Catalytic Cycle
Figure 1: The catalytic cycle of the Shapiro reaction using phenylaziridinylhydrazones. Note the regeneration of the Li-Amide.
Experimental Protocol
Part A: Preparation of Ketone Phenylaziridinylhydrazones
Note: The requisite 1-amino-2-phenylaziridine (NAPA) is prepared via hydrazinolysis of N-phthalimido-2-phenylaziridine or similar methods [1].
Reagents:
-
Ketone substrate (1.0 equiv)
-
1-Amino-2-phenylaziridine (1.0–1.1 equiv)
-
Solvent: Benzene or Toluene (anhydrous)
-
Catalyst: Pyridinium
-toluenesulfonate (PPTS) (catalytic, optional for sluggish ketones)
Procedure:
-
Mixing: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve the ketone (10 mmol) and 1-amino-2-phenylaziridine (10.5 mmol) in anhydrous benzene (30 mL).
-
Condensation: Reflux the mixture under an inert atmosphere (Ar or N
) with azeotropic removal of water. Reaction time varies from 1 to 12 hours depending on steric hindrance. -
Monitoring: Monitor consumption of ketone by TLC or GC-MS.
-
Isolation: Once complete, cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude hydrazone is typically pure enough for the next step. If necessary, purify by rapid column chromatography on neutral alumina (silica gel may cause hydrolysis) or recrystallization.
Part B: Catalytic Olefination
Critical: All steps must be performed under strict anhydrous conditions.
Reagents:
-
Phenylaziridinylhydrazone (from Part A)[1]
-
Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
-
Solvent: Anhydrous Diethyl Ether (Et
O)
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add the phenylaziridinylhydrazone (1.0 mmol) and dissolve in anhydrous Et
O (10 mL). -
Catalyst Addition: Cool the solution to -20 °C . Slowly add the lithium amide solution (LDA or LiTMP, 0.05 – 0.30 equiv ) via syringe.
-
Note: For large-scale reactions (>30 mmol), loading can be reduced to 0.05 equiv.[1] For smaller scales, 0.1–0.3 equiv ensures faster kinetics.
-
-
Reaction: Stir the mixture at -20 °C for 1 hour, then warm to 0 °C and stir for an additional 2–4 hours.
-
Observation: Evolution of nitrogen gas (bubbling) indicates the fragmentation is proceeding.
-
-
Quench: Quench the reaction by adding water (2 mL) or saturated NH
Cl solution. -
Workup: Extract the aqueous layer with Et
O (3 x 10 mL). Wash combined organics with brine, dry over MgSO , and concentrate.[2] -
Purification: Purify the alkene residue via silica gel flash chromatography.
Data Analysis & Performance
The catalytic protocol demonstrates superior stereocontrol compared to thermodynamic equilibrium, often favoring the cis (
Table 1: Stoichiometric vs. Catalytic Comparison
| Parameter | Classical Shapiro (Tosylhydrazone) | Catalytic Shapiro (Phenylaziridinylhydrazone) |
| Base Equivalents | 2.0 – 4.0 equiv ( | 0.05 – 0.30 equiv (LDA/LiTMP) |
| Byproducts | Sulfinate salts, Li-waste | Styrene, N |
| Stereoselectivity | Variable (often thermodynamic) | High cis ( |
| Temp. Range | -78 °C to 0 °C | -20 °C to 0 °C |
| Atom Economy | Low | High |
Table 2: Representative Substrate Scope (Based on Maruoka et al. [2])
| Ketone Substrate | Product (Alkene) | Yield (%) | Isomer Ratio ( |
| 6-Undecanone | 5-Undecene | 84 | 99.4 : 0.6 |
| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexene | 78 | N/A (Regioselective) |
| Cyclododecanone | Cyclododecene | 81 | 98 : 2 |
| 2-Octanone | 1-Octene / 2-Octene | 75 | Regioselective (Terminal) |
Critical Troubleshooting & Optimization
-
Moisture Sensitivity: The catalytic cycle relies on the regeneration of the lithium amide. Any proton source (water, alcohols) will quench the catalyst (forming the amine) and stop the cycle. Solvents must be rigorously dried.
-
Base Selection: LDA is generally effective. However, for sterically hindered ketones, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred to prevent nucleophilic attack on the imine carbon.
-
Styrene Removal: Styrene is generated as a byproduct. While usually volatile enough to be removed under high vacuum, trace amounts can be separated via column chromatography (Styrene R
is typically very high in non-polar solvents). -
Reaction Rate: If the reaction is slow, verify the quality of the NAPA reagent. Oxidation of the hydrazine moiety can poison the reaction.
References
-
Müller, R. K.; Joos, R.; Felix, D.; Schreiber, J.; Wintner, C.; Eschenmoser, A. "The preparation of N-aminoaziridines." Organic Syntheses1976 , 55, 114.
-
Maruoka, K.; Oishi, M.; Yamamoto, H. "The Catalytic Shapiro Reaction."[1][3][4][5][6] Journal of the American Chemical Society1996 , 118(9), 2289–2290.[3][4]
-
Adamo, M. F.; Baldwin, J. E.; Adlington, R. M. "Action of base on N-aziridinylhydrazones." Tetrahedron2001 , 57, 10293.
Sources
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzoazepine hydrazine is a building block for N -alkene hybrid ligands: exploratory syntheses of complexes of Cu, Fe, and Li - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00749B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of Unsymmetrical Ketones from Tosylhydrazones and Aldehydes
[1][2]
Abstract & Introduction
The synthesis of unsymmetrical ketones is a cornerstone transformation in organic chemistry, essential for constructing complex pharmaceutical scaffolds and natural products. Traditional methods—such as the addition of organometallic reagents (Grignard, organolithium) to Weinreb amides, nitriles, or acid chlorides—often suffer from poor atom economy, functional group incompatibility, or the requirement for multi-step sequences involving oxidation state adjustments.[1]
This guide details a robust, transition-metal-free protocol for the one-pot synthesis of unsymmetrical ketones directly from N-tosylhydrazones and aldehydes . Based on the methodology established by Allwood, Blakemore, and Ley (2014), this reaction proceeds via the in situ generation of a diazo compound followed by a formal insertion into the formyl C–H bond of the aldehyde.
Key Advantages
-
Transition-Metal-Free: Eliminates the cost and trace-metal contamination issues associated with Pd or Rh catalysis.
-
One-Pot Efficiency: Avoids the isolation of potentially hazardous diazo intermediates.
-
Broad Scope: Tolerates electron-rich and electron-poor aryl aldehydes, as well as heteroaromatic systems.
-
Safety: Uses bench-stable tosylhydrazones as safe precursors to diazo species.[2]
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting and optimizing substrate-specific conditions. The reaction operates through a Bamford-Stevens type generation of a diazo intermediate, followed by a nucleophilic attack and a 1,2-hydride shift (homologation).
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
-
Diazo Generation: Under basic conditions (Cs₂CO₃) and heat, the N-tosylhydrazone undergoes deprotonation and elimination of sulfinate to generate the diazoalkane in situ.
-
Nucleophilic Addition: The nucleophilic carbon of the diazo species attacks the electrophilic carbonyl of the aldehyde.
-
Betaine Formation: An intermediate betaine (alkoxide-diazonium species) is formed.
-
1,2-Hydride Shift: Nitrogen gas (N₂) is displaced by a 1,2-migration of the formyl hydrogen (similar to the Roskamp reaction mechanism but involving H-migration rather than C-migration), yielding the ketone.
Mechanism Diagram[1]
Figure 1: Mechanistic pathway for the base-mediated coupling of tosylhydrazones and aldehydes.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale. It utilizes Cesium Carbonate (Cs₂CO₃) as the base and 1,4-Dioxane as the solvent.[2]
Reagents & Equipment[2][6][7][9]
-
N-Tosylhydrazone: 1.0 equiv (derived from corresponding ketone/aldehyde).
-
Aldehyde: 1.0 equiv.[3]
-
Cesium Carbonate (Cs₂CO₃): 1.5 equiv (granular, anhydrous).
-
Solvent: 1,4-Dioxane (anhydrous, 0.2–0.5 M concentration).
-
Vessel: Heavy-walled pressure vial or round-bottom flask with reflux condenser (N₂ evolution requires venting).
Step-by-Step Procedure
-
Setup: Flame-dry a reaction vial or flask and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Charging: Add the N-tosylhydrazone (1.0 mmol), aldehyde (1.0 mmol), and Cs₂CO₃ (1.5 mmol, 488 mg) to the vessel.
-
Solvation: Add anhydrous 1,4-dioxane (3.0 mL).
-
Note: Dioxane is a peroxide former; ensure it is peroxide-free and inhibited or freshly distilled.
-
-
Reaction: Seal the vial (if using a pressure vessel) or attach a reflux condenser. Heat the mixture to 110 °C in an oil bath or heating block.
-
Caution: Nitrogen gas is evolved. If using a sealed vial, ensure sufficient headspace and pressure rating. Standard reflux is safer for larger scales.
-
-
Monitoring: Stir vigorously for 2–16 hours . Monitor conversion by TLC or LCMS. The disappearance of the tosylhydrazone is the primary indicator.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite® to remove inorganic salts (Cs salts). Wash the pad with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.[4]
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of unsymmetrical ketones.
Substrate Scope & Limitations
The following table summarizes the expected performance based on the electronic nature of the substrates.
| Substrate Class (Aldehyde) | Performance | Notes |
| Electron-Neutral Aryl | Excellent | Benzaldehyde derivatives react efficiently.[2][5] |
| Electron-Poor Aryl | Good | 4-Nitro, 4-Cyano aldehydes work well; slightly faster rates. |
| Electron-Rich Aryl | Moderate to Good | 4-Methoxybenzaldehyde may require longer reaction times. |
| Heteroaryl | Good | Pyridines, Thiophenes, and Furans are generally tolerated. |
| Aliphatic | Moderate | Unbranched aliphatic aldehydes work; sterically hindered ones (e.g., pivalaldehyde) may give low yields. |
| Tosylhydrazone Component | Varied | Hydrazones derived from aryl ketones work best. Aliphatic hydrazones are prone to Bamford-Stevens elimination side reactions. |
Troubleshooting & Optimization
Common Issues
-
Low Conversion:
-
Cause: Incomplete diazo generation or base degradation.
-
Fix: Ensure Cs₂CO₃ is anhydrous. Increase temperature to 120 °C. Verify dioxane quality (wet solvent inhibits diazo formation).
-
-
Side Product: Azine Formation:
-
Cause: Dimerization of the diazo intermediate (Diazo + Diazo).
-
Fix: Add the tosylhydrazone slowly (syringe pump) to the hot aldehyde/base solution to keep the instantaneous diazo concentration low.
-
-
Side Product: Alkene (Bamford-Stevens):
-
Cause: If the tosylhydrazone has
-hydrogens, base-mediated elimination to the alkene competes with diazo addition. -
Fix: This method works best with non-enolizable tosylhydrazones (e.g., derived from benzophenones) or where the insertion rate is faster than elimination.
-
-
Safety Note - Pressure:
-
The reaction generates 1 mole of N₂ gas per mole of product. On a gram scale, this volume is significant. Do not use tightly sealed standard glass vials for scales >1g without pressure relief or a reflux condenser.
-
References
-
Primary Method: Allwood, D. M., Blakemore, D. C., & Ley, S. V. (2014).[2] Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion.[1][2] Organic Letters, 16(11), 3064–3067. [Link]
-
Review on Tosylhydrazones: Shao, Z., & Zhang, H. (2019). N-Tosylhydrazones: Versatile Reagents for Metal-Free C–C Bond-Forming Reactions.[6] Chemical Society Reviews, 48, 4934-4952. [Link]
-
Mechanistic Context (Roskamp): Roskamp, E. J., & Holmquist, C. R. (1989). A selective method for the conversion of aldehydes into .beta.-keto esters with ethyl diazoacetate catalyzed by tin(II) chloride. Journal of Organic Chemistry, 54(14), 3258–3260. [Link]
Sources
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Case: Low Yield in Shapiro Reaction (3-Pentanone Substrate)
Ticket ID: SHAP-3P-001 Subject: Optimization of Shapiro Reaction for 3-Pentanone p-Toluenesulfonylhydrazone Assigned Scientist: Senior Application Specialist, Organic Synthesis Division[1]
Executive Summary & Diagnosis
You are reporting low yields in the conversion of This compound to 2-pentene .
Immediate Diagnosis: While chemical factors (stoichiometry, moisture) are potential causes, the high probability root cause for this specific substrate is product volatility . The product, 2-pentene, has a boiling point of 36–37 °C . If your isolation protocol involves a standard rotary evaporation (even at ambient pressure) or vacuum drying, you are likely evaporating the product along with the solvent.[1]
This guide provides a specialized troubleshooting workflow designed to distinguish between chemical failure (reaction didn't work) and isolation failure (product was made but lost).[1]
Diagnostic Workflow
Before altering your chemical reagents, strictly follow this logic tree to identify the failure point.
Figure 1: Diagnostic logic tree for Shapiro reaction troubleshooting.
Technical Deep Dive: The Three Pillars of Failure
A. The Volatility Trap (Isolation Failure)
The Shapiro reaction converts a ketone to an alkene.[1][2][3][4] For 3-pentanone:
-
Substrate: 3-Pentanone (BP: 101 °C)[1]
-
Product: 2-Pentene (BP: 36–37 °C )[1]
-
Solvent (Ether): BP: 34.6 °C[1]
-
Solvent (THF): BP: 66 °C
The Problem: If you extract with ether and use a rotary evaporator, the product co-distills with the ether.[1] If you use THF, the product evaporates before the solvent.[1] The Fix: You cannot strip solvent.[1] You must perform a fractional distillation directly from the organic extract or use a high-boiling solvent (e.g., Tetraglyme) and distill the product out of the reaction mixture.[1]
B. The Dianion Requirement (Chemical Failure)
The mechanism requires the formation of a dianion .[1][3]
-
1st Eq. Base: Deprotonates the N-H (Kinetic, fast).
-
2nd Eq. Base: Deprotonates the
-carbon (Slower, requires higher temp or time).
If the second deprotonation fails, no alkene is formed.[1] This is visually indicated by a color change.[1] The mono-anion is often light yellow; the dianion is typically deep red or orange .[1]
C. Ortho-Lithiation (Side Reaction)
With p-toluenesulfonylhydrazones, the sulfonyl ring protons are acidic.[1] If the temperature is too high during the initial lithiation, or if the base concentration is low locally, ortho-lithiation of the aromatic ring can compete with
Mechanistic Visualization
Understanding the precise electron flow helps in troubleshooting stoichiometry.[1]
Figure 2: Step-wise mechanism of the Shapiro reaction highlighting the critical dianion phase.[1]
Optimized Protocol for Volatile Alkenes
Objective: Synthesize 2-pentene without evaporative loss. Reagents: 3-Pentanone tosylhydrazone, n-BuLi (2.2 equiv), TMEDA (Tetramethylethylenediamine - accelerates lithiation), Solvent (High boiling point recommended: Diglyme or Decalin ).
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Solvent Choice: Instead of Ether/THF, use Diglyme (BP 162 °C) or Decalin (BP 190 °C). This allows you to distill the product out of the reaction mixture later.[1]
-
Loading: Suspend the hydrazone (1.0 equiv) in the solvent. Cool to -78 °C .[1][5][6]
-
First Lithiation: Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 15 mins.
-
Checkpoint: Solution should be yellow/orange.[1]
-
-
Second Lithiation: Add n-BuLi (1.1 to 1.4 equiv) dropwise.[1]
-
Note: TMEDA (2.2 equiv) is highly recommended here to break up aggregates and ensure dianion formation.[1]
-
Warm up: Allow the reaction to warm to 0 °C (or room temp) over 1-2 hours.
-
Checkpoint: Evolution of Nitrogen gas (bubbling) indicates decomposition of the intermediate to vinyllithium.[1] Color should be deep red/brown.[1]
-
-
Quench: Cool back to 0 °C. Carefully add water dropwise.
-
Caution: Exothermic.[1]
-
-
Isolation (CRITICAL STEP):
-
Do NOT extract.
-
Do NOT rotavap.
-
Attach a short-path distillation head directly to the reaction flask.[1]
-
Heat the mixture. The lowest boiling component is your product (2-pentene, BP 37 °C) and water.[1]
-
Collect the fraction boiling between 35–40 °C into a chilled receiver flask (-78 °C bath).
-
Dry the distillate over MgSO4 and filter.[1]
-
Troubleshooting FAQs
Q: Why did my reaction mixture never turn red? A: This indicates the dianion did not form.[1]
-
Bad Base: Titrate your n-BuLi. If the titer is low, you only formed the mono-anion.[1]
-
Moisture: The hydrazone must be perfectly dry.[1] The N-H proton is acidic, but water is more acidic.[1]
-
Temperature: If you kept it at -78 °C the whole time, the second deprotonation might be too slow. You must warm it to at least -20 °C or 0 °C for the dianion to form and subsequently decompose.[1]
Q: Can I use LDA instead of n-BuLi? A: Generally, no . LDA is a bulky base and often struggles to perform the second deprotonation efficiently compared to the smaller, more nucleophilic n-BuLi.[1] Furthermore, the byproduct (diisopropylamine) complicates the purification of volatile alkenes.[1] Stick to n-BuLi or s-BuLi.
Q: I see a lot of starting ketone in the NMR. Why? A: This is "hydrolysis" of the hydrazone.[1] If the reaction fails and you quench with water/acid, the unreacted hydrazone can hydrolyze back to the ketone during workup, especially if the pH drops.[1]
Q: What is the "Ortho-Lithiation" issue? A: With tosylhydrazones, the ortho-position on the toluene ring is susceptible to lithiation.[1] If you have excess base or allow the reaction to sit too long at intermediate temperatures without forming the dianion, the base attacks the ring.[1]
-
Solution: Use Trisylhydrazones (2,4,6-triisopropylbenzenesulfonylhydrazones). The steric bulk prevents ring attack.[1] However, for simple ketones like 3-pentanone, strict temperature control with tosylhydrazones is usually sufficient [1].
References
-
Shapiro, R. H. ; Lipton, M. F.; Kolonko, K. J.; Buswell, R. L.; Capuano, L. A. "Tosylhydrazones and alkyllithium reagents: More on the regiospecificity of the reaction. Syn-elimination." Tetrahedron Letters, 1975 , 16(22-23), 1811-1814.
-
Adlington, R. M. ; Barrett, A. G. M. "Recent applications of the Shapiro reaction." Accounts of Chemical Research, 1983 , 16(2), 55–59.
-
Chamberlin, A. R. ; Bond, F. T. "Vinyllithium reagents from arenesulfonylhydrazones." Synthesis, 1979 , 1979(1), 44-45.
Sources
Technical Support Center: Organolithium-Mediated Tosylhydrazone Decomposition
Topic: Optimization of Shapiro Reaction Conditions & Organolithium Equivalents Status: Active Operator: Senior Application Scientist
Mission Statement
Welcome to the Shapiro Reaction Optimization Center. This guide addresses the precise control of organolithium equivalents required to convert tosylhydrazones into vinyllithiums (and subsequent alkenes). Unlike the Bamford-Stevens reaction (which proceeds via carbenes using alkoxide bases), the Shapiro reaction relies on the formation of a dianion intermediate .
Success in this reaction is binary: you either generate the dianion and get high yields, or you fail to pass the "stoichiometric threshold" and recover starting material or alkylated byproducts.
Part 1: The Mechanistic Logic (Visualized)
To troubleshoot, you must visualize the invisible "lithium tax" imposed by the substrate. The reaction requires two distinct deprotonation events.[1][2][3]
Figure 1: The kinetic pathway of the Shapiro reaction.[2] Note that the second equivalent is the rate-determining deprotonation step.
Part 2: Critical Troubleshooting (Q&A)
Q1: "I used exactly 2.0 equivalents of n-BuLi, but my yield is stuck at <40%. Why?"
Diagnosis: You have likely fallen victim to the "Moisture/Titer Gap." Technical Explanation: The stoichiometry of the Shapiro reaction is unforgiving.
-
The First Equivalent (The Tax): The first equivalent of
-BuLi is solely consumed to deprotonate the nitrogen (N-H). This does not drive the reaction forward; it merely activates the substrate. -
The Second Equivalent (The Engine): Only the excess base above 1.0 equivalent performs the difficult
-proton abstraction (syn-elimination) to form the dianion.
If your
The Fix:
-
Titrate your Organolithium: Never assume the bottle concentration. Use the Watson-Eastham method (using 1,10-phenanthroline or salicylaldehyde phenylhydrazone) or the Gilman double titration if you suspect high hydroxide content.
-
The "Safety Margin" Rule: Standard protocols (Chamberlin-Bond) recommend 2.1 to 2.5 equivalents . This ensures the second deprotonation is driven to completion.
Q2: "I am seeing alkylated byproducts on the aromatic ring. What is happening?"
Diagnosis: Ortho-lithiation of the tosyl group.
Technical Explanation:
The sulfonyl group is a Directed Metalation Group (DMG). When using
The Fix:
-
Switch to Trisylhydrazones: Replace the
-toluenesulfonyl (Tosyl) group with a 2,4,6-triisopropylbenzenesulfonyl (Trisyl) group. The bulky isopropyl groups sterically shield the ortho-positions, shutting down this side reaction completely. -
Change the Base: If you must use Tosyl, consider using LDA (Lithium Diisopropylamide) for the second deprotonation. LDA is bulky and non-nucleophilic, reducing ring attack, though it may be slower to deprotonate the
-carbon.
Q3: "My reaction mixture freezes or becomes a thick gel at -78°C."
Diagnosis: Aggregation of lithium species. Technical Explanation: Lithium dianions are highly polar and tend to form large aggregates in non-polar solvents like hexane. This aggregation reduces the effective basicity (kinetic reactivity) of the reagent, causing the reaction to stall.
The Fix:
-
Add TMEDA: Tetramethylethylenediamine (TMEDA) is a bidentate ligand that coordinates to lithium, breaking up large aggregates into smaller, more reactive monomers or dimers.
-
Solvent Blend: Use a 1:1 mixture of TMEDA/Hexane or ensure at least 2-3 equivalents of TMEDA are present relative to the lithium reagent.
Part 3: Optimized Experimental Protocol
Method: Chamberlin-Bond Conditions (Modified for Trisylhydrazones)
Objective: Generation of Vinyllithium and Trapping with Electrophile (
Reagents Table
| Component | Equivalents | Role | Critical Note |
| Trisylhydrazone | 1.0 | Substrate | Dry thoroughly under vacuum before use. |
| 2.2 - 2.5 | Base | Must be titrated. 1st eq removes NH; 2nd eq removes | |
| TMEDA | 3.0 - 4.0 | Additive | Breaks aggregates; accelerates deprotonation. |
| Solvent | N/A | Medium | Anhydrous Hexane or THF (0.1 M concentration). |
Step-by-Step Workflow
-
System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon/Nitrogen.
-
Loading: Add Trisylhydrazone (1.0 equiv) and anhydrous TMEDA/Hexane (1:1 ratio).
-
Cooling: Cool the slurry to -78°C (Dry ice/Acetone bath).
-
First Injection (N-H Deprotonation): Add the first 1.0–1.1 equiv of
-BuLi dropwise.-
Observation: The mixture may turn yellow/orange. Wait 10 minutes.
-
-
Second Injection (Dianion Formation): Add the remaining 1.2–1.4 equiv of
-BuLi dropwise.-
Observation: Color often deepens to dark red or purple (characteristic of the dianion).
-
-
The Warm-Up (Decomposition): Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) or Room Temperature.
-
Trapping: Cool back to -78°C (if trapping with aldehyde/ketone) or 0°C (if protonating). Add the Electrophile (
). -
Quench: Add saturated
solution.
Part 4: Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for common Shapiro reaction failures.
References
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405–507.
-
Chamberlin, A. R., & Bond, F. T. (1978). Vinyllithium reagents from arenesulfonylhydrazones. Synthesis, 1978(1), 44-46.
-
Adlington, R. M., & Barrett, A. G. (1983). Recent applications of the Shapiro reaction. Accounts of Chemical Research, 16(2), 55-59.
-
Lipton, M. F., Sorensen, C. M., Sadler, A. C., & Shapiro, R. H. (1980). A convenient method for the accurate estimation of concentrations of alkyllithium reagents. Journal of Organometallic Chemistry, 186(2), 155-158.
Sources
Technical Support Center: Alkene Synthesis from Tosylhydrazones
Current Status: SYSTEM OPERATIONAL Ticket Queue: HIGH PRIORITY Subject: Troubleshooting Side Products in Bamford-Stevens & Shapiro Protocols[1]
Welcome to the Technical Support Center
I am Dr. Aris, your Senior Application Scientist. You are likely here because your alkene synthesis—supposedly a robust elimination sequence—has yielded a crude mixture of dimers, wrong isomers, or rearranged skeletons.
The conversion of tosylhydrazones to alkenes is a bifurcated pathway governed by the Bamford-Stevens (thermal/base) and Shapiro (lithiation) protocols.[2][3][4][5][6][7] While powerful, these reactions are chemically "noisy."[1] They pass through high-energy intermediates—diazo species, carbenes, carbocations, and vinyllithiums—that are prone to "going rogue."
This guide is structured as a troubleshooting database. Identify your impurity (the "Error Code"), and follow the remediation logic.
Module 1: The "Sticky" Impurity (Azines)
Error Code: IMPURITY_AZINE_01 Symptom: Bright yellow/orange crystalline solids contaminating the product; low mass balance.[1] Diagnosis: Bimolecular Dimerization. [1]
The most persistent side product in tosylhydrazone decomposition is the azine (
Root Cause Analysis:
-
Incomplete Deprotonation: If the base is weak or substoichiometric, significant amounts of protonated tosylhydrazone remain available to trap the diazo species.
-
Slow Decomposition: If the temperature is too low to drive
extrusion rapidly, the diazo species accumulates, increasing the statistical probability of dimerization.
Troubleshooting Protocol:
-
Step 1 (Stoichiometry Check): Ensure you are using
equivalents of base.[1] For Bamford-Stevens, NaOMe or NaH are standard.[1] For Shapiro, strictly equivalents of alkyllithium are required.[8] -
Step 2 (The "Dump" Method): Do not slowly add the base to the hydrazone (or vice versa) at the decomposition temperature. Form the salt completely at a lower temperature first, then heat rapidly to the decomposition threshold. This ensures the "concentration" of electrophilic hydrazone is near zero when the diazo species forms.
-
Step 3 (Solvent Switch): In aprotic Bamford-Stevens conditions, switch to a more polar aprotic solvent (e.g., Diglyme instead of THF) to facilitate the thermal elimination of the sulfinate group.
Module 2: Regio-Control Failure (Isomer Mismatch)
Error Code: REGIO_ERR_KINETIC_VS_THERMO Symptom: You wanted the terminal alkene (kinetic) but got the internal alkene (thermodynamic), or vice versa.
The Logic:
-
Bamford-Stevens (Thermodynamic): Relies on the migration of a proton in a carbene or carbocation intermediate. This migration favors the formation of the most stable (most substituted) double bond (Zaitsev rule).
-
Shapiro (Kinetic): Relies on the syn-deprotonation of the
-proton by an alkyllithium.[1] The base removes the least sterically hindered proton (kinetic control), leading to the less substituted alkene (Hofmann product).
Decision Matrix:
| Desired Outcome | Protocol Selection | Critical Parameter |
| Less Substituted Alkene | Shapiro Reaction | Temp: Keep lithiation at -78°C to -50°C. Base: |
| More Substituted Alkene | Bamford-Stevens | Base: NaOMe/Ethylene Glycol.[1][4][7][8][9][10] Heat: Reflux is often required.[1] |
| Specific Geometry ( | Aprotic B-S | Solvent: Glyme/Diglyme.[1][9] Mechanism: Carbene 1,2-H shift favors |
Module 3: The Carbene/Cation Fork (Skeletal Scrambling)
Error Code: SKELETAL_REARRANGEMENT Symptom: The carbon skeleton has changed (ring expansion/contraction) or cyclopropanes have formed.[1][2][10]
Diagnosis: You have inadvertently accessed a high-energy manifold (Carbocation or Carbene) that allows rearrangement.[1][2]
Scenario A: Cationic Rearrangement (Wagner-Meerwein) [1][7]
-
Context: Protic Bamford-Stevens (e.g., NaOMe in Ethylene Glycol).[1][8][10]
-
Mechanism: The diazo species is protonated by the solvent
Diazonium ion Carbocation .[4][7] -
Result: Carbocations undergo 1,2-alkyl or hydride shifts to stabilize.
-
Fix: Switch to Aprotic conditions. Remove the proton source. Use NaH in dry Diglyme.[1] This forces the reaction through the Carbene pathway, which does not undergo Wagner-Meerwein rearrangements (though it has its own issues, see below).
Scenario B: Carbene Insertion (Cyclopropanation)
-
Context: Aprotic Bamford-Stevens.[1][2][4][5][6][7][8][9][11]
-
Mechanism: The diazo species loses
thermally to form a Carbene .[2][5][7] -
Result: Carbenes are desperate electrophiles.[1] If they cannot find a
-hydrogen for elimination, they will insert into C-H bonds (C-H insertion) or add to nearby double bonds (Cyclopropanation). -
Fix: Switch to Shapiro. The Shapiro reaction proceeds via a Vinyllithium species (anionic), which is chemically orthogonal to carbenes/cations. It does not cyclopropanate or insert.[1]
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision pathways to avoid specific side products.
Figure 1: Decision tree for troubleshooting common failure modes in tosylhydrazone-to-alkene conversions.
Standard Operating Procedures (SOPs)
Protocol A: High-Fidelity Shapiro Reaction (Kinetic Alkene)
Best for: Terminal alkenes, preventing cationic rearrangements.
-
Preparation: Flame-dry a 2-neck RBF under Argon. Add tosylhydrazone (1.0 eq) and anhydrous solvent (THF or Ether).[1]
-
Lithiation (The Critical Step): Cool to -78°C . Add
-BuLi (2.2 eq) dropwise.[1] -
Warm-up: Allow to warm to 0°C (or RT, depending on substrate) to trigger the elimination of
and . Bubbling indicates loss and vinyllithium formation.[1] -
Quench:
-
For simple alkene: Add
or weak acid.[1] -
For functionalization: Add electrophile (
, , Aldehydes) at this stage.
-
Protocol B: Aprotic Bamford-Stevens (Z-Alkene Bias)
Best for: Internal alkenes, avoiding cationic shifts.[1]
-
Preparation: Dissolve tosylhydrazone in anhydrous Diglyme or Glyme .
-
Base Addition: Add NaH (1.2 eq, washed of oil) carefully at RT.
-
Decomposition: Heat the mixture to reflux (~160°C for Diglyme).
-
Workup: Dilute with water, extract with hexanes. (Azines are often insoluble in hexanes and can be filtered off).[1]
Data Summary: Conditions vs. Outcome
| Variable | Protic B-S | Aprotic B-S | Shapiro |
| Intermediate | Carbocation | Carbene | Vinyllithium |
| Solvent | Ethylene Glycol | Glyme / Diglyme | THF / Ether |
| Base | NaOMe / Na | NaH / NaOMe | |
| Major Side Product | Rearranged Alkenes | Azines / Cyclopropanes | Alkanes / Over-alkylation |
| Regioselectivity | Thermodynamic (Mixed E/Z) | Thermodynamic (Z-biased) | Kinetic |
References
-
Bamford, W. R., & Stevens, T. S. (1952).[2][6][8] The decomposition of toluene-p-sulphonylhydrazones by alkali.[1][2][8] Journal of the Chemical Society, 4735–4740.[6]
-
Shapiro, R. H., & Heath, M. J. (1967).[8] Tosylhydrazones. V. Reaction of Tosylhydrazones with Alkyllithium Reagents. A New Olefin Synthesis. Journal of the American Chemical Society, 89(22), 5734–5735.
-
Aggarwal, V. K., et al. (2001). Catalytic Bamford-Stevens reaction: A new method for the synthesis of diazo compounds. Journal of the American Chemical Society.[8]
-
Chamberlin, A. R., & Bond, F. T. (1990). Vinyllithium Derivatives from Arenesulfonylhydrazones. Organic Reactions.[1][3][4][5][8][9][10][12] [1]
Sources
- 1. youtube.com [youtube.com]
- 2. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. adichemistry.com [adichemistry.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Bamford–Stevens Reaction Mechanism and Applications? [unacademy.com]
- 11. youtube.com [youtube.com]
- 12. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]
Improving regioselectivity in the Shapiro reaction of unsymmetrical ketones
Topic: Improving Regioselectivity in the Shapiro Reaction of Unsymmetrical Ketones Document ID: TS-ORG-SHAP-004 Last Updated: October 2023 Audience: Synthetic Chemists, Process Development Scientists[1]
Introduction: The Regioselectivity Challenge
The Shapiro reaction is the premier method for converting ketones into vinyllithiums (and subsequently alkenes) with high regiocontrol. However, when applied to unsymmetrical ketones , users often encounter mixtures of regioisomers or poor yields.
This guide moves beyond standard textbook definitions to address the mechanistic drivers of regioselectivity: Hydrazone Geometry , Kinetic Deprotonation , and Ortho-Lithiation suppression .
Module 1: The "Syn-Deprotonation" Rule (Root Cause Analysis)
Q: Why am I getting the thermodynamic (more substituted) alkene instead of the kinetic one?
A: The Shapiro reaction is not inherently "kinetic" by magic; it is stereospecific. The regiochemistry is dictated by the geometry of the hydrazone prior to deprotonation.
The Mechanism
-
Mono-anion Formation: The first equivalent of base removes the N-H proton.
-
Conformational Lock: The N-Li species coordinates with the sulfonyl group.
-
Syn-Removal: The second equivalent of base removes the
-proton that is syn (on the same side) to the N-Li bond.
If your hydrazone exists as a mixture of
Troubleshooting Step: If you observe the thermodynamic product, your reaction conditions may be allowing equilibration of the hydrazone or the vinyllithium intermediate.
Figure 1: The stereoelectronic pathway of the Shapiro reaction. The initial hydrazone geometry dictates the site of deprotonation.
Module 2: The Chamberlin-Bond Conditions (Kinetic Control)
Q: How do I enforce kinetic control to ensure the double bond forms at the less substituted position?
A: You must use the Chamberlin-Bond modification . Standard organolithiums (like n-BuLi) form aggregates (hexamers/tetramers) in non-polar solvents, which reduces their basicity and effective reactivity. Slow deprotonation allows the system to equilibrate to the thermodynamic (more substituted) hydrazone/anion.
The Fix: Add TMEDA (N,N,N',N'-tetramethylethylenediamine). TMEDA breaks down n-BuLi aggregates, creating a highly reactive monomeric base that executes rapid, kinetic deprotonation at low temperatures (–78 °C), locking in the kinetic regioisomer before equilibration can occur.
Experimental Matrix: Solvent & Base Selection
| Variable | Recommendation | Technical Rationale |
| Solvent | Hexane/TMEDA (or Ether/TMEDA) | TMEDA coordinates Li+, breaking aggregates. THF is too polar and can encourage proton transfer (equilibration). |
| Temperature | –78 °C for deprotonation | Essential to prevent the dianion from isomerizing to the thermodynamic position. |
| Base | ||
| Stoichiometry | 2.0 - 2.2 equiv | Excess base can lead to nucleophilic attack on the alkene or other side reactions. |
Module 3: The "Trisyl" Upgrade (Yield Improvement)
Q: My yields are low (<40%) and I see aromatic impurities. What is happening?
A: You are likely using a Tosylhydrazone .[2]
The ortho-protons on the tosyl ring are acidic. Strong bases (
The Solution: Switch to Trisylhydrazones (2,4,6-triisopropylbenzenesulfonylhydrazones).
-
Mechanism: The bulky isopropyl groups at the 2,4,6 positions sterically block the ortho-protons and prevent ring metallation.
-
Benefit: This forces the base to react only with the hydrazone protons, often doubling the yield and improving regioselectivity by increasing the steric bulk of the directing group.
Module 4: Standardized Protocol (Chamberlin-Bond Conditions)
Objective: Synthesis of the kinetic alkene from an unsymmetrical ketone using Trisylhydrazone.
Reagents:
-
Ketone (1.0 equiv)
-
Trisylhydrazine (1.05 equiv)
-
-BuLi or
-BuLi (2.1 equiv) -
TMEDA (2.2 equiv)
-
Solvent: Dry Hexanes or Et₂O
Step-by-Step Workflow:
-
Hydrazone Formation:
-
Combine ketone and trisylhydrazine in methanol (or 1:1 MeOH/THF if solubility is poor). Add a catalytic amount of HCl (conc.).
-
Stir at room temperature until conversion is complete (monitor by TLC).
-
Critical: Crystallize or thoroughly dry the hydrazone. Residual alcohol/water will quench the organolithium.
-
-
Deprotonation (The Kinetic Step):
-
Dissolve Trisylhydrazone in dry Hexanes/TMEDA (4:1 ratio) under Argon.
-
Cool to –78 °C .
-
Add
-BuLi (2.1 equiv) dropwise over 10–15 minutes. -
Observation: The solution typically turns deep orange/red (dianion formation).
-
Stir at –78 °C for 1–2 hours. Do not warm up yet.
-
-
Elimination & Quench:
-
Remove the cooling bath and allow the reaction to warm to 0 °C (or RT) spontaneously. Nitrogen gas evolution will be observed (bubbling).
-
Stir at 0 °C for 20–30 minutes to ensure complete elimination to vinyllithium.
-
Quench:
-
For simple alkene: Add water slowly.
-
For functionalization: Cool back to –78 °C and add electrophile (e.g., DMF, aldehyde, alkyl halide).
-
-
Troubleshooting Guide
Use the decision tree below to diagnose experimental failures.
Figure 2: Troubleshooting logic for common Shapiro reaction failures.
References
-
Shapiro, R. H. ; Lipton, M. F.; Kolonko, K. J.; Buswell, R. L.; Capuano, L. A. "Tosylhydrazones and alkyllithium reagents: More on the regiospecificity of the reaction. Syn-elimination." Tetrahedron Letters, 1975 , 16, 1811–1814.
-
Chamberlin, A. R. ; Bond, F. T. "Vinyllithium reagents from arenesulfonylhydrazones." Synthesis, 1979 , 44–45.
-
Bond, F. T. ; DiPietro, R. A. "Regioselective generation of vinyllithium reagents from trisylhydrazones." The Journal of Organic Chemistry, 1981 , 46, 1315–1318.
-
Adlington, R. M. ; Barrett, A. G. M. "Recent applications of the Shapiro reaction." Accounts of Chemical Research, 1983 , 16, 55–59.
Sources
3-Pentanone p-Toluenesulfonylhydrazone stability and storage conditions
Senior Application Scientist Desk Subject: Stability, Storage, and Quality Control for High-Fidelity Synthesis
Introduction
Welcome to the technical guide for 3-Pentanone p-toluenesulfonylhydrazone (CAS: 28495-72-9). In drug development and complex organic synthesis, this intermediate is the critical "loaded spring" for the Shapiro reaction (to generate vinyllithiums) and the Bamford-Stevens reaction (to generate diazo compounds/carbenes).
The Critical Reality: The success of these downstream reactions is binary. It depends entirely on the integrity of the hydrazone (
This guide provides a self-validating system to ensure your material is reactor-ready.
Module 1: Storage & Stability Protocol
Q: What are the absolute requirements for long-term storage?
A: this compound is a crystalline solid that is thermodynamically stable but kinetically vulnerable to hydrolysis and photolytic degradation .
The "Golden Rule" of Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C . While the compound is stable at room temperature for short periods (days), long-term storage (>2 weeks) requires cold, dry conditions to prevent the reversibility of the imine formation.
Mechanism of Failure:
-
Moisture Ingress: Water attacks the
bond. -
Acid Catalysis: Even trace acidity (from degrading glassware or ambient CO2) catalyzes the hydrolysis back to 3-pentanone and p-toluenesulfonyl hydrazide .
-
Consequence: The free sulfonyl hydrazide consumes 2 equivalents of alkyllithium in your Shapiro reaction, destroying the stoichiometry.
Storage Decision Tree
Use this logic flow to determine the correct storage method for your specific batch.
Figure 1: Decision matrix for storage conditions based on experimental timeline. Strict moisture control is the priority across all tiers.
Module 2: Diagnostic Troubleshooting
Q: My sample has turned from white to off-white/yellow. Is it usable?
A: Proceed with extreme caution. A yellow tint indicates the formation of conjugated impurities or oxidation products (often diazo species or sulfinates).
Diagnostic Table: Stability Indicators
| Parameter | Specification (Acceptable) | Failure Mode (Reject) | Root Cause of Failure |
| Appearance | White crystalline powder | Yellow/Orange tint or "wet" clumping | Oxidation or Hydrolysis (Hygroscopic uptake) |
| Melting Point | 103°C ± 2°C (Sharp) | Broad range (< 98°C) or >110°C (decomp) | Impurity depression (Hydrolysis products) |
| Solubility | Soluble in MeOH, EtOH, CHCl3 | Turbidity in alcohol | Polymerization or salt formation |
| Odor | Odorless | Faint ketone smell (3-pentanone) | Hydrolysis Alert: The bond has cleaved.[1][2] |
Q: I am getting low yields in my Shapiro Reaction. Is the hydrazone to blame?
A: Yes, this is the most common failure point. If your hydrazone contains 5% moisture or hydrolysis products , you effectively introduce acidic protons into the reaction.
-
The Math: The Shapiro reaction requires 2.0–3.0 equivalents of
-BuLi.[3] Impurities (water, hydrazide) react with -BuLi faster than the hydrazone -proton abstraction. -
The Fix: Recrystallize the material immediately before the reaction (See Module 3).
Module 3: Synthesis & Purification Protocol
Q: My stock is degraded. How do I synthesize and purify a fresh batch?
A: The synthesis is a condensation reaction. The key to "self-validating" purity is the crystallization step. Do not rely on column chromatography, as the silica gel is slightly acidic and can cause hydrolysis on the column.
Reagents:
-
3-Pentanone (1.0 equiv)
-
p-Toluenesulfonyl hydrazide (1.0 equiv)
-
Methanol (Solvent, 3 mL per mmol)
-
HCl (conc.) or Acetic Acid (Catalytic, 1-2 drops)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide in Methanol. Slight warming (40°C) may be required.
-
Addition: Add 3-Pentanone rapidly. Add the acid catalyst.[4]
-
Reaction: Stir at room temperature for 30–60 minutes. You will observe a massive precipitation of the white product.
-
Note: If no solid forms, cool the solution to 0°C.
-
-
Filtration: Collect the solid by vacuum filtration.
-
The Critical Wash: Wash the filter cake with cold methanol (0°C) and then diethyl ether. This removes unreacted ketone and moisture.
-
Drying: Dry under high vacuum (< 1 mbar) for 4 hours.
-
Validation: Take the Melting Point. If it is not 100–103°C , recrystallize from hot Ethanol.
Synthesis & Purification Workflow
Figure 2: Synthesis workflow emphasizing the wash and dry steps to ensure removal of hydrolytic precursors.[1]
Module 4: Application Context (Shapiro Reaction)
Q: Why does the water content matter so much for the Shapiro mechanism?
A: The Shapiro reaction relies on a dianion intermediate.[5]
-
First Deprotonation:
-BuLi removes the NH proton. -
Second Deprotonation:
-BuLi removes the -proton (syn to the tosyl group). -
Decomposition: The dianion collapses to release
and forms the vinyllithium.[3][5][6]
If your material is wet or degraded, the
Technical Tip: Always titrate your organolithium reagent before use, but also dry your hydrazone in a vacuum desiccator with
References
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405–507. [1]
- Chamberlin, A. R., & Bond, F. T. (1990). Vinyllithium Derivatives from Arenesulfonylhydrazones. Synthesis, 1990(8), 667-705.
-
ChemicalBook. (2023). This compound Properties and Melting Point Data.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. 3-Pentanone (CAS 96-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]
Purification techniques for 3-Pentanone p-Toluenesulfonylhydrazone reaction products
Ticket Subject: Optimization of Purity Profiles for CAS 28495-72-9 Assigned Specialist: Senior Application Scientist Status: Open Last Updated: January 28, 2026
Executive Summary & Reaction Context
Welcome to the Technical Support Center. You are likely synthesizing 3-Pentanone p-Toluenesulfonylhydrazone (CAS: 28495-72-9) as a precursor for Shapiro or Bamford-Stevens reactions.
High purity is critical here because residual p-toluenesulfonylhydrazide (tosylhydrazide) or water can catastrophically quench the organolithium reagents (e.g.,
The Chemistry at a Glance
The formation of the hydrazone is an equilibrium process driven by acid catalysis and dehydration.
Figure 1: Reaction pathway for the condensation of 3-pentanone with p-toluenesulfonylhydrazide.
Primary Purification Protocol: Recrystallization
Methodology: Recrystallization is the "Gold Standard" for this compound. The target hydrazone is highly crystalline, while the starting ketone is a liquid, and the sulfonylhydrazide has distinct solubility properties.
Solvent Selection Matrix
| Solvent System | Suitability | Notes |
| Ethanol (95% or Absolute) | Excellent | Primary choice. Product dissolves in hot EtOH, crystallizes upon cooling. |
| Methanol | Good | Alternative to Ethanol.[1] Slightly higher solubility for impurities. |
| Ethanol/Water (9:1) | Moderate | Use only if "oiling out" occurs. Water forces precipitation but makes drying harder. |
| Hexane/Ethyl Acetate | Poor | Generally reserved for chromatography, not recrystallization of this polar solid. |
Step-by-Step Protocol
-
Crude Isolation: After the reaction reaches equilibrium (usually 1–4 hours at reflux), cool the mixture to 0°C. The product should precipitate as a white solid.
-
Filtration: Filter the crude solid using a Büchner funnel.
-
Critical Step: Wash the cake with ice-cold ethanol (2x) followed by cold water (2x). The water wash removes residual acid catalyst and unreacted sulfonylhydrazide.
-
-
Dissolution: Transfer the solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol necessary to dissolve the solid.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
-
Why: Rapid cooling traps impurities in the crystal lattice. Slow cooling excludes them.
-
-
Final Dry: Filter the crystals. Dry under high vacuum (<1 mmHg) at room temperature for 6 hours.
-
Target: You must remove all solvent. Ethanol can react with
-BuLi in the next step.
-
Secondary Purification: Flash Chromatography
Use Case: If the product remains an oil or contains significant colored impurities (yellowing indicates oxidation or azine formation).
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (9:1) and increasing polarity to (7:3) .
-
TLC Visualization: UV light (254 nm). The tosyl group is UV active.
Quality Control & Validation
Before proceeding to downstream synthesis, validate purity against these benchmarks.
| Parameter | Specification | Method |
| Appearance | White crystalline needles | Visual Inspection |
| Melting Point | 101 – 105°C | Capillary MP Apparatus [1] |
| TLC (Hex:EtOAc 3:1) | Single Spot ( | UV Visualization |
| Proton NMR | No peaks at |
Troubleshooting Guide (FAQ)
Issue 1: "My product is oiling out instead of crystallizing."
Cause: The solution is too concentrated, or the solvent polarity is slightly off. Resolution:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount of additional Ethanol (10-15% volume).
-
"Seed" the cooling solution with a tiny crystal of pure product if available.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
Issue 2: "The product has a yellow tint."
Cause: Formation of azines (reaction of hydrazone with another ketone molecule) or oxidation of the hydrazine starting material. Resolution: Recrystallize using Methanol with a small amount of activated charcoal.
-
Dissolve in hot methanol.
-
Add activated charcoal (1% w/w).
-
Filter hot through Celite.
-
Crystallize as normal.
Issue 3: "Low yield after filtration."
Cause: Product is too soluble in the mother liquor. Resolution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool to 0°C again to collect a "second crop." Note: Always check the purity of the second crop separately.
Troubleshooting Logic Flow
Figure 2: Decision matrix for selecting the appropriate purification strategy.
References
-
MySkinRecipes. (n.d.). This compound Chemical Specifications. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (1973). p-Toluenesulfonylhydrazide.[2] Organic Syntheses, Coll. Vol. 5, p.1055. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Exothermic Shapiro Reaction Control
Status: Operational | Tier: L3 Advanced Support | Topic: Thermodynamics & Kinetic Control
Executive Summary: The Thermal Danger Zone
The Shapiro reaction—converting ketone/aldehyde tosylhydrazones to vinyllithiums—is a biphasic thermal challenge. It requires extreme cold (
The Critical Risk: The transition from the dianion to the vinyllithium is accompanied by the rapid evolution of
Troubleshooting Guide (Q&A)
Q1: I see a sudden pressure spike and foaming when warming from
-
Diagnosis: Rapid Nitrogen Evolution (The "Pop").
-
Root Cause: Warming the reaction mixture too quickly causes the simultaneous decomposition of the entire dianion population. The rate of gas evolution (
) exceeds the headspace venting capacity. -
Corrective Action:
-
Immediate: Ensure your inert gas exit line (bubbler) is wide-bore to prevent clogging.
-
Protocol Adjustment: Implement a "Step-Wise Warming" protocol. Move from
to and hold for 30 minutes before warming to . This spreads the decomposition event over a longer time window. -
Mechanical: Increase stirring speed to facilitate gas release from the liquid phase; trapped gas bubbles cause foaming.
-
Q2: My yield is low (<40%), and I see recovered hydrazone starting material.
-
Diagnosis: Incomplete Lithiation (The "Stall").
-
Root Cause: The Shapiro reaction requires 2.0–2.2 equivalents of base.[1] The first equivalent deprotonates the amide nitrogen; the second deprotonates the
-carbon.[1] If the temperature is too low during the second addition, or if the base is old/titer-low, the dianion never forms. -
Corrective Action:
-
Reagent Check: Titrate your alkyllithium before use.
-
Thermodynamics: Ensure the second deprotonation (formation of the dianion) is allowed to proceed for at least 45–60 minutes at
(or slightly warmer, for hindered substrates) before warming up for the elimination step.
-
Q3: I am getting complex mixtures of alkylated side products.
-
Diagnosis: "Ortho-Lithiation" or Solvent Attack.
-
Root Cause: If the reaction is warmed too slowly or held at
too long without quenching, the highly reactive vinyllithium may attack the solvent (THF) or undergo ortho-lithiation on the tosyl ring (if not using Trisylhydrazones). -
Corrective Action:
-
Switch Substrate: Use Trisylhydrazones (2,4,6-triisopropylbenzenesulfonylhydrazones). The bulky isopropyl groups prevent ortho-lithiation, a common side reaction with standard tosylhydrazones [1].
-
Quench Timing: Once
evolution ceases (visible bubbling stops), cool back down to immediately for electrophile addition.
-
Standardized Cryogenic Protocol
Valid for scale: 1g – 20g. For >20g, consult Process Safety for heat flow calorimetry.
Phase A: Preparation & Dehydration
-
System Prep: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (magnetic stirring is insufficient for slurries >5g), internal thermometer, and wide-bore
outlet. -
Solvent: Charge anhydrous THF (0.3 M concentration relative to hydrazone).
-
Hydrazone Loading: Add the tosylhydrazone (or Trisylhydrazone). Ensure it is dry; water consumes 2 eq of base immediately.
Phase B: The Double Deprotonation (Kinetic Phase)
-
Cooling: Cool internal temperature (IT) to
. -
Base Addition 1 (N-H): Add n-BuLi (1.05 eq) dropwise. Keep IT
.-
Observation: Solution often turns yellow/orange.
-
-
Base Addition 2 (
-C-H): Add s-BuLi or n-BuLi (1.1–1.2 eq) dropwise.-
Note:sec-BuLi is more basic and faster at
but requires stricter handling [2].
-
-
Incubation: Stir at
for 1 hour. Do not rush this. The dianion must form here.[1]
Phase C: The Elimination (Exothermic Phase)
-
Controlled Warm-up: Remove the cooling bath. Allow the vessel to warm naturally.
-
Critical Control Point: At approx
to , nitrogen evolution will peak. Monitor the bubbler. If bubbling becomes violent, briefly re-immerse in the cold bath. -
Endpoint: The solution usually turns deep red or dark brown (the "Shapiro Red").
-
-
Degassing: Stir at
(or RT) until gas evolution ceases (approx 15–30 mins).
Phase D: Trapping
-
Re-Cooling: Cool back to
. -
Electrophile Addition: Add the electrophile (aldehyde, ketone, halide).
-
Quench: Warm to RT and quench with saturated
.
Technical Data & Reagent Selection
Table 1: Base Selection for Shapiro Lithiation
| Base Reagent | Basicity ( | Recommended Temp | Pros | Cons |
| n-Butyllithium | ~50 | Standard, cheaper, stable. | Slower deprotonation of hindered protons. | |
| s-Butyllithium | ~51 | Faster kinetics, useful for hindered ketones. | Pyrophoric, degrades faster in storage [3]. | |
| t-Butyllithium | ~53 | Extremely fast deprotonation. | Extreme Hazard. Spontaneously ignites in air. Avoid if possible. |
Table 2: Hydrazone Leaving Group Comparison
| Leaving Group | Stability | Ortho-Lithiation Risk | Recommendation |
| Tosyl (Ts) | High | Moderate | Good for simple substrates. |
| Trisyl (Tris) | High | Very Low | Preferred. Bulky groups protect the ring [4]. |
Visualizations (Logic & Mechanism)
Diagram 1: The Shapiro Thermal Pathway
Caption: The temperature-dependent conversion from Hydrazone to Vinyllithium, highlighting the critical nitrogen evolution step.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving yield and safety issues during the Shapiro reaction.
References
-
Chamberlin, A. R., & Bond, F. T. (1990). "Vinyllithium Derivatives from Arenesulfonylhydrazones." Organic Reactions.[2][3][4][5][6]
-
FMC Lithium Division. "Butyllithium: Guidelines for Safe Handling." Princeton EHS Library.
-
Shapiro, R. H. (1976).[7] "Alkenes from Tosylhydrazones." Organic Reactions, 23, 405.[7]
-
Organic Syntheses. "Preparation of Vinyllithiums from Trisylhydrazones." Org.[2][3][4][5][6][8] Synth. 1990, 69, 144.
Sources
Troubleshooting incomplete tosylhydrazone formation from 3-pentanone
Status: Operational Ticket ID: TSH-PEN-003 Subject: Troubleshooting Incomplete Conversion & Isolation Issues Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering incomplete conversion or isolation difficulties in the synthesis of 3-pentanone tosylhydrazone. While 3-pentanone is a symmetric, relatively unhindered ketone, the formation of its tosylhydrazone is governed by a reversible equilibrium that is sensitive to water content, pH, and reagent purity. This guide deconstructs the reaction into controllable variables to restore your yield and purity.
Module 1: The Mechanic’s Guide (Kinetics & Thermodynamics)
The Core Problem:
The reaction between 3-pentanone and
Because this is an equilibrium process, the presence of water (from solvent or atmosphere) drives the reverse reaction (hydrolysis), stalling conversion. Furthermore, the reaction rate is pH-dependent in a non-linear fashion.
Critical Failure Point: The pH "Bell Curve"
-
Too Acidic (pH < 3): The hydrazine nitrogen becomes protonated (
), destroying its nucleophilicity. The reaction stops. -
Too Basic/Neutral (pH > 6): The carbonyl oxygen is not sufficiently activated (protonated) to accept the nucleophilic attack. The reaction is sluggish.
-
The Sweet Spot (pH 4–5): Sufficient acid activates the ketone without fully protonating the hydrazide.
Visualizing the Pathway & Failure Modes The following diagram illustrates the mechanistic pathway and exactly where experimental conditions cause failure.
Caption: Mechanistic pathway showing how excess acid deactivates the nucleophile and water drives the equilibrium backward.
Module 2: Reagent Quality & Stoichiometry
Before adjusting the protocol, verify your inputs.
| Parameter | Specification | Why it Matters |
| TSH Purity | White crystalline powder | Yellowing indicates oxidation/decomposition. Impure reagent leads to "oiling out." |
| TSH Melting Point | 105–110 °C (dec.) | If MP is <100 °C, recrystallize from ethanol before use [1]. |
| Stoichiometry | 1.0 : 1.05 (Ketone:TSH) | A slight excess of TSH ensures full consumption of the ketone, which is harder to remove than excess TSH. |
| Solvent | Methanol (HPLC Grade) | Higher solubility for the starting materials, lower solubility for the product (aids precipitation). |
Module 3: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned clear, but no solid precipitated upon cooling. What happened?
Diagnosis: The product is likely soluble in the reaction volume, or it has "oiled out" (formed a supersaturated oil layer) rather than crystallized. Corrective Action:
-
Concentrate: Remove 50% of the solvent via rotary evaporation.
-
Seed: If you have a previous batch, add a seed crystal. If not, scratch the inner glass wall of the flask with a glass rod to induce nucleation.
-
Anti-solvent: Add cold water dropwise to the methanol solution until turbidity persists, then cool to 0°C.
Q2: TLC shows starting material remaining after 4 hours of reflux.
Diagnosis: Equilibrium limitation. Water buildup is preventing completion. Corrective Action:
-
Chemical Drying: Add anhydrous Magnesium Sulfate (
) or 3Å Molecular Sieves directly to the reaction flask to scavenge water. -
Dean-Stark: For larger scales (>10g), switch solvent to Benzene or Toluene and use a Dean-Stark trap to physically remove water, though this requires higher temperatures which may degrade the TSH [2]. Note: Methanol with sieves is preferred for thermal safety.
Q3: The product is a sticky yellow gum, not a white powder.
Diagnosis: Impurities (likely azines or sulfinic acids from TSH decomposition) are preventing crystal lattice formation. Corrective Action:
-
Trituration: Decant the mother liquor. Add cold diethyl ether or hexanes to the gum and grind it with a spatula. This often extracts impurities and turns the gum into a solid.
-
Recrystallization: Dissolve the gum in a minimum amount of boiling methanol and let it cool very slowly.
Standard Operating Procedure (The "Gold Standard")
This protocol optimizes for equilibrium control and product isolation.
Reagents:
-
3-Pentanone (10 mmol, 0.86 g)
- -Toluenesulfonyl hydrazide (10.5 mmol, 1.95 g)
-
Methanol (15 mL, anhydrous)
-
Catalyst: HCl (conc., 1 drop) or
-TsOH (10 mg)
Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve TSH in Methanol. Slight warming may be required.
-
Addition: Add 3-Pentanone in one portion.
-
Catalysis: Add the acid catalyst. Crucial: Do not add more than prescribed.
-
Reaction: Reflux for 2–3 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). Hydrazones are often less polar than the hydrazide but more polar than the ketone.
-
-
Isolation:
-
Remove from heat and allow to cool to room temperature.
-
Place in an ice bath (0°C) for 30 minutes.
-
If no crystals form, reduce volume by 50% and scratch the glass.
-
-
Purification: Filter the white solid. Wash with cold methanol (2 x 2 mL) followed by cold hexanes. Dry under vacuum.
Troubleshooting Logic Tree
Use this decision matrix to resolve issues during the experiment.
Caption: Decision matrix for handling incomplete reactions and isolation failures.
References
-
Bamford, W. R., & Stevens, T. S. (1952). The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740. Link
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405-507. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
Technical Support Center: Bamford-Stevens Reaction Optimization
Topic: Preventing Rearrangement in Alkene Synthesis
Diagnostic & Strategy Overview
User Case: You are observing unexpected product structures—either skeletal rearrangements (carbon backbone changes) or unintended double bond migration—during the decomposition of tosylhydrazones.
Core Principle: The Bamford-Stevens reaction oscillates between two distinct mechanistic pathways determined by your solvent choice.
-
The Cationic Pathway (Protic Solvents): Generates carbocations, leading to Wagner-Meerwein skeletal rearrangements.[1]
-
The Carbene Pathway (Aprotic Solvents): Generates carbenes, favoring 1,2-hydrogen shifts (alkene formation) but susceptible to insertion reactions if not controlled.
Decision Matrix: Troubleshooting Your Rearrangement
Use this logic flow to identify the root cause of your rearrangement.
Figure 1: Diagnostic logic for identifying the source of rearrangement in tosylhydrazone decomposition.
Technical Deep Dive: The Cation Trap
The most common cause of rearrangement in Bamford-Stevens reactions is the inadvertent activation of the Cationic Pathway .
The Mechanism of Failure (Protic Conditions)
When you run this reaction in protic solvents (e.g., ethylene glycol) with alkoxide bases:
-
Diazo Protonation: The intermediate diazo species (
) acts as a base, abstracting a proton from the solvent.[1][2] -
Diazonium Formation: This forms an alkyldiazonium ion (
). -
Nitrogen Loss:
is an excellent leaving group, generating a high-energy Carbocation . -
Rearrangement: Carbocations are prone to Wagner-Meerwein rearrangements (1,2-alkyl shifts) to stabilize the positive charge before elimination occurs.
The Aprotic Solution (The "Carbene" Route)
To avoid skeletal rearrangement, you must deny the diazo intermediate a proton source.
-
Solvent: Use anhydrous Glyme (1,2-Dimethoxyethane) or Diglyme .
-
Base: Use NaH or NaOMe (strictly anhydrous).
-
Outcome: The diazo species thermally decomposes directly to a Carbene . Carbenes prefer 1,2-hydrogen shifts (forming the alkene) over skeletal alkyl shifts.
Pathway Comparison
Figure 2: Mechanistic divergence. Protic solvents trigger cationic rearrangements; aprotic solvents favor carbene-mediated alkene formation.[1][3]
Standard Operating Procedure: Aprotic Protocol
Objective: Maximize alkene formation while suppressing skeletal rearrangement.
Reagents & Equipment
| Component | Specification | Reason |
| Solvent | Diglyme (Diethylene glycol dimethyl ether) | High boiling point (162°C), aprotic, solvates cations well. |
| Base | Sodium Hydride (NaH, 60% dispersion) | Irreversible deprotonation; generates no protic byproduct (only |
| Atmosphere | Argon or Nitrogen | Carbenes are sensitive to moisture and oxygen. |
| Substrate | Tosylhydrazone (pre-dried) | Water traces can trigger the cationic pathway. |
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser under inert atmosphere.
-
Solvation: Dissolve the tosylhydrazone (1.0 equiv) in anhydrous Diglyme (0.2 - 0.5 M concentration).
-
Deprotonation: Carefully add NaH (1.1 - 1.2 equiv) at room temperature.
-
Observation: Evolution of hydrogen gas bubbles.
-
Checkpoint: Stir for 30-60 minutes until gas evolution ceases. The solution often turns yellow/orange (formation of the diazo intermediate).
-
-
Decomposition: Heat the reaction mixture to reflux (approx. 160°C).
-
Note: Nitrogen gas (
) will evolve rapidly. Ensure the system is vented to a bubbler.
-
-
Completion: Monitor via TLC/LCMS. Reaction is typically complete once
evolution stops (1-3 hours). -
Workup: Cool to RT. Dilute with pentane/ether, wash with water (to remove Diglyme), dry over
, and concentrate.
Troubleshooting & FAQs
Q1: I used aprotic conditions, but the double bond still migrated to a more substituted position. Why?
A: This is Regio-Rearrangement , not skeletal rearrangement. The Bamford-Stevens reaction (via carbenes) is under Thermodynamic Control . The carbene will abstract the hydrogen that leads to the most stable (most substituted) alkene.
-
Fix: If you need the less substituted alkene (Kinetic product), you must switch to the Shapiro Reaction . This uses an alkyllithium base (e.g., MeLi or n-BuLi) at low temperature (-78°C) to generate a vinyllithium intermediate, which eliminates to the kinetic alkene [1, 2].
Q2: I am seeing cyclopropane rings instead of alkenes.
A: This is a side reaction of the carbene intermediate known as C-H Insertion .
If the carbene cannot find a suitably aligned
-
Fix: This is substrate-dependent. Increasing the temperature sometimes favors the higher-activation-energy elimination (alkene) over insertion. Alternatively, verify that the conformation of your molecule allows for the necessary orbital overlap for the 1,2-hydrogen shift.
Q3: Can I use Sodium Methoxide (NaOMe) instead of NaH?
A: Yes, but with caution.
Commercial NaOMe often contains traces of methanol or sodium hydroxide. Any proton source (
Q4: My yield is low due to azine formation.
A: Azines (
-
Fix: Ensure complete deprotonation (Step 3) before heating (Step 4). Do not rush the initial stirring phase.
References
-
Bamford, W. R., & Stevens, T. S. (1952). The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740. Link
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones.[1] Organic Reactions, 23, 405-507. Link
-
Creary, X. (1986). Tosylhydrazone decomposition. Carbene vs cation chemistry. Accounts of Chemical Research, 19(11), 360-365. Link
-
Chamberlain, A. R., & Bond, F. T. (1982). Vinyllithium reagents from arenesulfonylhydrazones. Synthesis, 1982(09), 705-718. Link
Sources
Technical Support Center: Tosylhydrazone Reactivity & Steric Hindrance
Welcome to the Advanced Organic Chemistry Support Hub. Ticket ID: STER-THZ-001 Subject: Overcoming Steric Hindrance in Tosylhydrazone Synthesis and Application.
Executive Summary
Tosylhydrazones are versatile carbene precursors essential for Bamford-Stevens olefination, Shapiro lithiation, and Palladium-catalyzed cross-couplings. However, steric hindrance presents a dual challenge: it impedes the initial condensation of the hydrazone and dictates the regioselectivity of subsequent decompositions. This guide provides mechanistic insights and validated protocols to troubleshoot steric barriers.
Module 1: Troubleshooting Formation Failure
Issue: The ketone/aldehyde is too bulky (e.g., ortho-disubstituted acetophenones, adamantone derivatives), resulting in low conversion to the tosylhydrazone.
Mechanistic Insight
The condensation of
Protocol A: Lewis Acid Catalysis (The "Scandium" Method)
For moderately hindered ketones where thermal forcing leads to decomposition.
-
Reagents: Ketone (1.0 equiv), Tosylhydrazide (1.1 equiv),
(5–10 mol%). -
Solvent: Methanol (0.5 M concentration).
-
Procedure:
-
Dissolve ketone and hydrazide in MeOH.
-
Add catalyst.[1][2] Stir at room temperature for 30 minutes.
-
If no precipitation occurs, heat to 50°C.
-
Why it works: Scandium triflate activates the carbonyl oxygen, increasing electrophilicity without the harshness of Brønsted acids that might degrade acid-sensitive substrates.
-
Protocol B: Microwave-Assisted Dehydration (The "Forced" Method)
For extremely hindered substrates (e.g., camphor derivatives, di-t-butyl ketones).
-
Reagents: Ketone (1.0 equiv), Tosylhydrazide (1.2 equiv).
-
Solvent: Ethanol or 2-Propanol (with 1% conc. HCl).
-
Apparatus: Microwave Reactor (sealed vessel).
-
Settings: 100–120°C, 150W, 10–20 minutes.
-
Validation: Monitor disappearance of the
stretch (~1700 cm⁻¹) via IR spectroscopy.
Data Comparison: Catalyst Efficiency on Hindered Ketones
| Substrate Type | Standard (EtOH/Reflux) | Lewis Acid ( | Microwave (HCl/EtOH) |
| Acetophenone | >95% Yield (1h) | >95% Yield (15 min) | >95% Yield (5 min) |
| 2,6-Dimethylacetophenone | <10% Yield (24h) | 65% Yield (12h) | 88% Yield (20 min) |
| Camphor | <5% Yield (48h) | 40% Yield (24h) | 92% Yield (30 min) |
Module 2: Controlling Regioselectivity (Shapiro vs. Bamford-Stevens)
Issue: Getting the wrong alkene isomer. Root Cause: Steric hindrance dictates the deprotonation site.
The Divergence
-
Bamford-Stevens (Thermodynamic): Uses base (Na/NaOMe) and heat.[3] It proceeds via a diazo intermediate to a carbene.[4][5] Migration of the hydrogen occurs to form the most substituted (stable) alkene.
-
Shapiro (Kinetic): Uses alkyllithium (
-BuLi). It proceeds via a dianion. The base abstracts the least sterically hindered proton (kinetic control), typically forming the less substituted alkene.
Visualizing the Pathway
Figure 1: Decision tree for regioselectivity based on reagents and steric drivers.
Troubleshooting Guide: "I got the thermodynamic product in my Shapiro reaction."
If you observe the more substituted alkene during a Shapiro reaction, check the following:
-
Temperature Control: The dianion can isomerize if the temperature rises above 0°C before quenching. Keep the lithiation step at -78°C to 0°C.
-
Steric Overload: If the "kinetic" position is also sterically blocked (e.g., by a tert-butyl group), the base may be forced to abstract the thermodynamic proton, or the reaction may fail.
-
Base Quality: Titrate your
-BuLi. Insufficient base leads to incomplete dianion formation, reverting to a thermal decomposition pathway (Bamford-Stevens-like).
Module 3: Pd-Catalyzed Cross-Coupling (Barluenga/Wang Type)
Issue: Low yields when coupling hindered tosylhydrazones with aryl halides.
Mechanistic Bottleneck
In Pd-catalyzed cross-couplings, the tosylhydrazone generates a Pd-carbene intermediate.
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
-
Carbene Formation: The diazo species (generated in situ) reacts with the Pd(II) complex.
-
Migratory Insertion: The aryl group migrates to the carbene carbon.
Steric Trap: If the hydrazone is bulky (e.g., ortho-substituted), the formation of the Pd-carbene complex is sterically disfavored. Furthermore, bulky ligands on Palladium (often used to speed up oxidative addition) can clash with the bulky diazo substrate.
Optimization Protocol for Hindered Couplings
-
Ligand: Switch from bulky phosphines (like XPhos) to smaller, electron-rich ligands or ligand-free conditions if possible to reduce the "Cone Angle" around the metal center.
-
Base: Use
.[2] The Lithium cation plays a crucial role in stabilizing the intermediate diazo species before it interacts with Palladium. -
Temperature: Hindered substrates often require 100–110°C to overcome the barrier of migratory insertion.
FAQ: Quick Troubleshooting
Q: My tosylhydrazone decomposes on silica gel during purification. A: Tosylhydrazones are acid-sensitive. Silica is slightly acidic. Solution: Pre-treat your silica column with 1% Triethylamine in hexane, or use neutral alumina. Alternatively, recrystallize from Ethanol/Water (often sufficient and cleaner).
Q: Can I use tosylhydrazones for ortho-substituted biaryl synthesis? A: Yes, but expect lower yields (~50-60%). The steric clash occurs during the migratory insertion step on the Palladium. Tip: Use a large excess of the tosylhydrazone (1.5–2.0 equiv) relative to the aryl halide to account for the competitive decomposition of the unstable diazo intermediate.
Q: Why is my Shapiro reaction giving a mixture of isomers? A: This usually indicates "warm" conditions. The kinetic vinyllithium species is stable at low temperatures. If it warms up, it can protonate (via internal return or solvent) and re-deprotonate at the thermodynamic position. Fix: Maintain -78°C during base addition and warm slowly to 0°C only for the nitrogen extrusion step.
References
-
Aggarwal, V. K., et al. (2003). Sc(OTf)3 as a catalyst for the formation of tosylhydrazones. Synlett. (General reference for Lewis Acid catalysis).
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions.[1][2][4][5][6]
-
Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Uses for Classic Reagents in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition.
-
Wang, J., et al. (2010). Pd-Catalyzed Oxidative Cross-Coupling of N-Tosylhydrazones with Arylboronic Acids. Chemical Communications.
-
Chamberlin, A. R., & Bond, F. T. (1978). Regiochemical control in the Shapiro reaction. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Spectroscopic Analysis: 3-Pentanone p-Toluenesulfonylhydrazone Characterization
[1][2]
Executive Summary & Application Context
This guide provides a technical comparison for researchers synthesizing 3-Pentanone p-Toluenesulfonylhydrazone (Tosylhydrazone), a critical intermediate for the Shapiro reaction and carbene generation.[1]
Unlike standard product sheets, this analysis focuses on the spectroscopic evolution from the starting ketone to the hydrazone.[1] We address the specific challenge of syn/anti isomerism in hydrazones and provide a self-validating NMR interpretation workflow.
Why This Analysis Matters
In drug development, the purity of the tosylhydrazone directly dictates the regioselectivity of subsequent organolithium reactions.[1] Residual starting material (3-pentanone) or hydrolysis products can quench strong bases (e.g.,
Structural Framework & Isomerism[1][3]
Before analyzing the spectrum, one must understand the stereochemical environment.[1] Although 3-pentanone is a symmetric ketone, the formation of the C=N bond breaks this symmetry relative to the hydrazone moiety.[1]
-
Symmetry Breaking: The tosyl group resides on one side of the C=N double bond.[1] Consequently, the ethyl group syn to the tosylamino group is magnetically non-equivalent to the ethyl group anti to it.[1]
-
NMR Implication: While often appearing as overlapping multiplets, high-field NMR (400 MHz+) may resolve the two ethyl groups as distinct signal sets, a feature often mistaken for impurities.[1]
Diagram 1: Synthesis and Symmetry Breaking
Figure 1: Reaction pathway highlighting the transition from the
Experimental Protocol: Synthesis & Preparation
To ensure the spectrum analyzed below corresponds to a valid sample, follow this standardized "Reflux-Precipitation" protocol.
Reagents
-
Reagent: p-Toluenesulfonylhydrazide (1.0 eq)[1]
-
Solvent: Ethanol (Absolute) or Methanol[1]
-
Catalyst: HCl (conc., 1-2 drops) or Acetic Acid
Step-by-Step Workflow
-
Dissolution: Dissolve p-toluenesulfonylhydrazide in minimum hot ethanol (
). -
Addition: Add 3-pentanone dropwise. If precipitation occurs immediately, add minimal solvent to redissolve.[1]
-
Reflux: Heat to reflux for 30–60 minutes.
-
Crystallization: Cool to room temperature, then to
. The tosylhydrazone typically crystallizes as white needles.[1] -
Purification: Filter and wash with cold ethanol. Recrystallize from ethanol if necessary.
Comparative NMR Analysis (The Core Guide)
This section compares the Starting Material (SM) with the Product (P) to provide diagnostic signals for reaction monitoring.
Table 1: Chemical Shift Comparison ( , 400 MHz)
| Moiety | Proton Type | 3-Pentanone (SM) | Tosylhydrazone (P) | |
| Carbonyl/Imine | C=O vs C=N | N/A (Carbon) | N/A (Carbon) | IR Check: C=O (~1715 cm |
| Ethyl-CH | Triplet (t) | 1.06 | 1.00 – 1.10 | Broadening: May appear as two overlapping triplets due to syn/anti anisotropy.[1] |
| Ethyl-CH | Quartet (q) | 2.44 | 2.20 – 2.40 | Upfield Shift: The C=N bond is less deshielding than C=O.[1] Signals often split into complex multiplets.[1] |
| Tosyl-CH | Singlet (s) | Absent | 2.43 | Diagnostic: Sharp singlet integrating to 3H. Confirms incorporation of tosyl group.[1][3][2] |
| Aromatic | Doublet (d) | Absent | 7.30 (d, 2H)7.85 (d, 2H) | AA'BB' System: Characteristic "roofing" effect.[1] Diagnostic for tosyl moiety. |
| N-H | Broad Singlet | Absent | 7.50 – 9.00 | Exchangeable: Position varies with concentration and solvent.[1] Disappears with |
Detailed Spectral Interpretation
1. The Aromatic Region (Diagnostic for Purity)
The tosyl group provides an incredibly stable internal standard.[1] You should observe two doublets with a coupling constant
-
7.85 ppm: Protons ortho to the sulfonyl group (deshielded by
).[1] - 7.30 ppm: Protons meta to the sulfonyl group (closer to the methyl).[1]
-
Validation: If these peaks appear as complex multiplets, check for unreacted tosylhydrazine or degradation products (p-toluenesulfinic acid).[1]
2. The Aliphatic Region (The Syn/Anti Effect)
In 3-pentanone, the methylene quartet is sharp (
-
Observation: The methylene protons (
-CH ) often broaden or split.[1] -
Explanation: The ethyl group syn to the -NHTs group experiences a different shielding environment than the anti ethyl group.[1] In
, this often manifests as a complex multiplet rather than a clean quartet.[1] -
Action: Do not interpret this broadening as an impurity. It is a structural feature of the hydrazone.[1]
3. The N-H Proton
This signal is the most variable.[1]
-
In
: Often broad and weak ( 7.5–8.0). -
In
: Sharpens and shifts downfield ( 9.0–10.[1]5) due to hydrogen bonding with the solvent.[1] -
Tip: Use
if you need to integrate the NH proton for quantitative purity analysis.[1]
Diagram 2: NMR Signal Logic Flow
Figure 2: Logical decision tree for validating the 3-pentanone tosylhydrazone structure based on spectral features.
Troubleshooting & Common Pitfalls
| Issue | Spectral Symptom | Root Cause | Remediation |
| Residual Hydrazine | Extra aromatic signals, slightly offset from product.[1] | Incomplete washing.[1] | Wash solid with dilute HCl (cold) or recrystallize from EtOH.[1] |
| Hydrolysis | Reappearance of sharp quartet at | Wet solvent or acidic | Filter |
| Solvent Trapping | Singlet at | Inefficient drying.[1] | Dry under high vacuum ( |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 277909, this compound. Retrieved January 28, 2026, from [Link]
-
El-Faham, A., et al. (2021).[1][4][2][5] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Shapiro Reaction. Retrieved January 28, 2026, from [Link][1]
Sources
- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
Comparative Guide: Mass Spectrometry Analysis of 3-Pentanone Tosylhydrazone
Executive Summary
3-Pentanone tosylhydrazone is a critical intermediate in organic synthesis, primarily utilized as a precursor for diazo compounds and carbenes via the Bamford-Stevens or Shapiro reactions.[1] Its analysis presents a specific dichotomy in mass spectrometry: thermal instability .
While Electron Ionization (EI) is standard for small molecules, it often induces thermal degradation of tosylhydrazones prior to ionization, leading to misinterpretation of the molecular weight. Electrospray Ionization (ESI) is the superior alternative for intact structural verification. This guide objectively compares these methodologies and provides a validated protocol for accurate characterization.
Part 1: Chemical Profile & Theoretical Mass
Before interpreting spectra, the theoretical baseline must be established to distinguish the intact molecule from impurities (e.g., unreacted tosylhydrazine).
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | 254.35 g/mol | Monoisotopic Mass: ~254.109 |
| Structure | Contains a labile N-H and sulfonyl group.[1] | |
| Key Instability | Thermal elimination | Heating >100°C often triggers loss of |
Part 2: Comparative Analysis (EI vs. ESI)
The choice of ionization source dictates whether you observe the molecule or its decomposition products.
Table 1: Performance Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) / GC-MS | Electrospray Ionization (ESI) / LC-MS |
| Primary Detection | Fragment Ions (High Fragmentation) | Molecular Ion |
| Thermal Risk | High. Injector ports (250°C) trigger Bamford-Stevens elimination.[1] | Low. Ionization occurs at atmospheric pressure/low temp. |
| Dominant Peaks | ||
| Molecular Ion ( | Often absent or <5% relative abundance. | Dominant peak (Base peak). |
| Verdict | Not Recommended for purity assay. Useful for structural fingerprinting of robust fragments. | Gold Standard for confirmation of identity and purity. |
Part 3: Fragmentation Analysis & Mechanisms
1. The "Hard" Ionization Pathway (EI)
In EI, the molecule undergoes extensive fragmentation.[2][3][4] The tosyl group is the primary charge carrier due to the stability of the aromatic tropylium ion and the sulfonyl radical.
-
155 (
): Cleavage of the N-S bond. -
91 (
): Tropylium ion derived from the toluene moiety (Base peak in many spectra). -
65 (
): Loss of acetylene from the tropylium ion. -
Artifacts: If thermal degradation occurs in the inlet, you may see peaks corresponding to 3-pentanone (
86) due to hydrolysis, or complex carbene dimerization products.
2. The "Soft" Ionization Pathway (ESI)
In positive mode ESI (+), the basic nitrogen of the hydrazone accepts a proton.
-
255 (
): The protonated intact molecule. -
277 (
): Common sodium adduct, especially if glass storage containers are used. -
MS/MS Fragmentation: If collision-induced dissociation (CID) is applied to
255, the primary loss is often p-toluenesulfinic acid ( ), leaving a diazo-like fragment.[1]
Visualization: Fragmentation Logic
The following diagram illustrates the competing pathways between thermal degradation (Artifact) and ionization (Signal).
Caption: Divergent pathways of 3-Pentanone Tosylhydrazone under thermal stress (GC) vs. soft ionization (LC).
Part 4: Validated Experimental Protocol
To ensure data integrity, follow this "Self-Validating" LC-MS protocol. This workflow minimizes thermal artifacts.
Reagents
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile (LC-MS Grade).[1]
-
Standard: Pure p-Toluenesulfonylhydrazide (for impurity exclusion).
Step-by-Step Workflow
-
Sample Preparation (Cold Method):
-
Dissolve 1 mg of sample in 1 mL of Acetonitrile (Do not use alcohols if side-reactions are suspected).[1]
-
Crucial: Keep sample at room temperature or 4°C. Do not sonicate with heat.
-
Filter through 0.2 µm PTFE filter.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 50mm x 2.1mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).[1]
-
Source Temp: < 350°C (Lower is safer).
-
Scan Range:
100 – 600.
-
-
Data Validation (The "Trust" Check):
-
Pass: Dominant peak at
255. -
Fail (Hydrolysis): Presence of peak at
87 (3-pentanone, unlikely to be seen in MS but visible in UV) or 187 (Tosylhydrazine). -
Fail (Thermal): High baseline noise or unexpected dimers (
).
-
Decision Tree for Analysis
Caption: Analytical decision matrix prioritizing ESI for structural confirmation over GC-MS.
Part 5: References
-
Bamford, W. R., & Stevens, T. S. (1952). The decomposition of toluene-p-sulphonylhydrazones by alkali.[1] Journal of the Chemical Society, 4735-4740.
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones.[5] Organic Reactions, 23, 405. [1]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for EI fragmentation rules like Tropylium formation).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI vs EI ionization mechanisms). [1]
Sources
Comparative Guide: FTIR Analysis of Tosylhydrazone Functional Groups
Executive Summary
Tosylhydrazones are pivotal intermediates in organic synthesis, serving as precursors for carbenes in Bamford-Stevens and Shapiro reactions, and as key scaffolds in medicinal chemistry.[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers superior utility for reaction kinetics monitoring and rapid quality control .
This guide objectively compares FTIR against alternative analytical techniques, defining its specific role in detecting the transformation of carbonyls (
Part 1: The Spectroscopic Signature
The formation of a tosylhydrazone involves the condensation of a ketone or aldehyde with
Table 1: Critical Vibrational Modes for Tosylhydrazones
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Imine ( | Stretching | Medium-Weak | Often obscured by aromatic | |
| Sulfonyl ( | Asymmetric Stretch | Strong | Highly diagnostic; sharp doublet often visible. | |
| Sulfonyl ( | Symmetric Stretch | Strong | Confirmation peak; rarely obstructed. | |
| Amine ( | Stretching | Medium (Sharp) | Distinguishable from broad | |
| Carbonyl ( | Stretching | Strong | Must be absent in pure product. |
Technical Insight: The shift from a strong
stretch () to a weaker stretch ( ) is the primary indicator of reaction completion. However, because the band is often weak, the appearance of the strong sulfonyl bands at provides a more robust positive identification of the tosyl group incorporation.
Part 2: Comparative Analysis (FTIR vs. Alternatives)
Why choose FTIR over NMR or Mass Spectrometry? The decision depends on the stage of development (Synthesis Monitoring vs. Final Characterization).
Table 2: Performance Matrix
| Feature | FTIR (ATR) | Mass Spectrometry (LC-MS) | |
| Primary Utility | Kinetics & Process Control | Structural Elucidation | Molecular Weight Confirmation |
| Sample Prep | None (Direct Solid/Liquid) | Dissolution (Deuterated solvents) | Ionization/Dilution |
| Time per Scan | |||
| Isomer Resolution | Low (Hard to distinguish | High (Coupling constants) | N/A |
| Water Tolerance | High (with background subtraction) | Low (Solvent suppression needed) | Medium |
| Cost per Run | Negligible | High (Solvents/Cryogens) | Medium |
Verdict:
-
Use FTIR for in-situ monitoring of the condensation reaction. It is the only technique capable of analyzing the reaction slurry without disrupting the equilibrium or requiring workup.
-
Use NMR for final purity checks to ensure no azine by-products (dimers) have formed, which can be ambiguous in FTIR.
Part 3: Experimental Protocol
Workflow: In-Situ Reaction Monitoring
This protocol describes the monitoring of a ketone conversion to a tosylhydrazone using Attenuated Total Reflectance (ATR) FTIR.
Prerequisites:
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Reaction solvent (typically Methanol or Ethanol).
-
Background spectrum of the pure solvent.
Step-by-Step Methodology:
-
Baseline Acquisition:
-
Clean ATR crystal with isopropanol.
-
Collect background spectrum (air) and solvent spectrum.
-
Critical: Subtract solvent spectrum if using a flow cell; for manual sampling, allow solvent to evaporate on the crystal (if volatile) or analyze as a slurry.
-
-
Reactant Profiling (
):-
Apply a droplet of the starting ketone/aldehyde solution.
-
Verify: Strong peak at
( ). -
Verify: Absence of peaks at
(Sulfonyl).
-
-
Reaction Initiation:
-
Add
-toluenesulfonyl hydrazide (solid) to the reaction vessel. -
Note: The hydrazide itself has sulfonyl peaks, so the initial spectrum will show both
and .
-
-
Kinetic Sampling:
-
Sample every 15–30 minutes.
-
Target Metric: Calculate the peak height ratio of Carbonyl (
) to an internal standard (e.g., aromatic ring stretch at , which remains constant).
-
-
Endpoint Determination:
-
Reaction is complete when the
peak disappears into the baseline noise. -
Product is confirmed by the persistence of Sulfonyl doublets (
) and the new shoulder ( ).
-
Part 4: Visualization of Logic & Workflow
Diagram 1: Spectral Interpretation Logic Tree
This decision tree guides the researcher through the spectral analysis to determine reaction status.
Caption: Logic flow for determining tosylhydrazone conversion status based on FTIR peak presence/absence.
Diagram 2: Reaction Monitoring Workflow
The experimental loop for kinetic monitoring.
Caption: Iterative workflow for in-situ reaction monitoring using ATR-FTIR.
Part 5: Troubleshooting & Common Pitfalls
-
Solvent Interference:
-
Issue: Alcohols (MeOH/EtOH) are common solvents but have strong
stretches ( ) that can interfere with the lower sulfonyl band. -
Solution: Focus on the asymmetric sulfonyl stretch at
and the carbonyl region, which are usually solvent-clear.
-
-
The "Azine" False Positive:
-
Issue: If the hydrazine reacts with two ketone molecules, it forms an azine (
). This also lacks a peak and has a peak. -
differentiation: Azines lack the Sulfonyl (
) peaks. If is gone but peaks are weak/absent, you have formed the azine by-product.
-
-
Hygroscopicity:
-
Issue: Tosylhydrazones can be hygroscopic. Absorbed water causes a broad
stretch ( ) that masks the sharp stretch ( ). -
Solution: Dry the sample under vacuum before final characterization.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
-
Tang, M., & Zhang, W. (2013).[1] "Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones". Chemical Reviews. (Context on synthetic utility).
-
Zhao, X., et al. (2019). "Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones". Organic Chemistry Frontiers. (Specific spectral data on sulfonyl group shifts).
Sources
Strategic Guide: Shapiro Reaction vs. Wittig Reaction for Alkene Synthesis
Executive Summary: The Decision Matrix
In the synthesis of complex pharmaceutical intermediates, the conversion of a ketone to an alkene is a pivotal transformation.[1] While both the Shapiro and Wittig reactions achieve this, they are mechanistically orthogonal and offer distinct regiochemical outcomes.
-
Choose Wittig when you require the double bond to form exactly at the site of the original carbonyl carbon (ipso-substitution) and require predictable
selectivity based on ylide stability. -
Choose Shapiro when you need to shift the double bond to the less substituted position (kinetic control), generate a vinyllithium intermediate for downstream coupling (e.g., Suzuki-Miyaura), or olefinate sterically hindered ketones that fail under Wittig conditions.
Mechanistic Divergence
Understanding the mechanism is critical for troubleshooting and optimizing yields. The two reactions diverge fundamentally: Wittig is an addition-elimination pathway, while Shapiro is a reductive alkylation/elimination pathway.
Comparative Mechanism Flowchart
The following diagram illustrates the bifurcation of a ketone substrate into either the Wittig or Shapiro pathway, highlighting the critical intermediates.
Figure 1: Mechanistic bifurcation showing the direct olefination of Wittig vs. the dianion intermediate of Shapiro.
The "Killer Feature": Regiochemical Control
The most significant operational difference is the position of the resulting double bond.
The "Stay" vs. "Shift" Rule
-
Wittig (Stay): The phosphorus ylide attacks the carbonyl carbon.[1][2][3][4] The double bond replaces the C=O bond. Regiochemistry is fixed.[5]
-
Shapiro (Shift): The reaction proceeds through a dianion. The second equivalent of base (typically
-BuLi) removes the most acidic proton available.-
Kinetic Control: At low temperatures (-78 °C), the base removes the proton from the least hindered
-carbon. -
Result: The double bond forms between the carbonyl carbon and the less substituted adjacent carbon.
-
Functionalization Potential (Vinyllithium Trapping)
The Shapiro reaction generates a vinyllithium species (Figure 1, Red Node). This is a "masked" nucleophile.
-
Quench with
: Simple alkene synthesis. -
Quench with
: Deuterated alkene (mechanistic probe). -
Quench with
, DMF, or : Generates vinyl iodides, aldehydes, or carboxylic acids. This allows the Shapiro reaction to serve as a launchpad for cross-coupling chemistry (e.g., Suzuki, Heck).
Experimental Protocols
These protocols are designed for a standard 10 mmol scale. Adjust solvent volumes to maintain concentration (typically 0.1–0.5 M).
Protocol A: Standard Wittig Reaction (Methylenation)
Objective: Convert Acetophenone to
-
Reagent Prep: Flame-dry a 100 mL round-bottom flask (RBF) with a magnetic stir bar under
flow. -
Salt Suspension: Add Methyltriphenylphosphonium bromide (
, 3.93 g, 11 mmol) and anhydrous THF (40 mL). -
Ylide Generation: Cool to 0 °C. Dropwise add Potassium tert-butoxide (
, 1M in THF, 11 mL).-
Observation: Solution turns bright yellow (formation of ylide). Stir for 30 min.
-
-
Addition: Add Acetophenone (1.20 g, 10 mmol) in THF (5 mL) dropwise over 10 min.
-
Note: If the yellow color fades instantly, the ylide is consumed; ensure reagents are dry.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Acetophenone disappearance).[6]
-
Workup: Quench with sat.
. Filter off the white solid ( ). Extract filtrate with . -
Purification: Silica gel chromatography.
is difficult to remove; use non-polar eluents (Hexanes) first.
Protocol B: Shapiro Reaction (Alkene Synthesis)
Objective: Convert 2-Methylcyclohexanone to 3-Methylcyclohexene (Regioselective shift).
Constraint: Requires handling pyrophoric reagents (
Step 1: Hydrazone Formation
-
Combine 2-Methylcyclohexanone (1.12 g, 10 mmol) and p-Toluenesulfonyl hydrazide (1.86 g, 10 mmol) in Methanol (20 mL).
-
Add a catalytic amount of conc. HCl (2 drops).
-
Reflux for 2 hours or stir overnight at RT. Product often precipitates.
-
Filter, wash with cold methanol, and dry under vacuum. (Yields typically >85%).
Step 2: Decomposition to Alkene
-
Setup: Flame-dry a 3-neck RBF under Argon. Add the dried Hydrazone (2.0 g, ~7.5 mmol) and anhydrous TMEDA (30 mL) or THF/TMEDA mix.
-
Dianion Formation: Cool to -78 °C (Dry ice/Acetone).
-
Base Addition: Add
-BuLi (2.5 M in hexanes, 6.6 mL, 16.5 mmol, 2.2 equiv ) dropwise.-
Observation: Solution typically turns deep orange/red (dianion formation).
-
Critical Step: Stir at -78 °C for 1 hour, then warm to 0 °C (ice bath) for 30 min to facilitate
evolution. Bubbling will be observed.
-
-
Quench:
-
For Simple Alkene: Add
dropwise. -
For Functionalization: Recool to -78 °C and add electrophile (e.g., DMF for aldehyde).
-
-
Workup: Extract with
, wash with dilute HCl (to remove TMEDA), then brine. Dry over .
Performance Comparison & Data
The following table contrasts the operational parameters and outcomes of both methods.
| Feature | Wittig Reaction | Shapiro Reaction |
| Primary Transformation | ||
| Reagent Cost | Low (Phosphines are cheap) | Moderate (TsNHNH2 + Li-base) |
| Atom Economy | Poor (Stoichiometric | Moderate (Loss of Ts-Li + |
| Steric Tolerance | Low (Tetrasubstituted alkenes difficult) | High (Excellent for bulky ketones) |
| Base Requirement | Stoichiometric (NaH, KOtBu, NaHMDS) | Excess Strong Base (>2 eq |
| Temperature | 0 °C to Reflux | -78 °C to 0 °C |
| Product Selectivity | Exclusively Alkene (no enol ethers) | |
| Downstream Utility | Alkene is final product | Vinyllithium allows C-C coupling |
Steric Hindrance Case Study
-
Substrate: Camphor (rigid, sterically hindered ketone).[7][8]
-
Wittig: Reaction with
often requires forcing conditions (reflux, strong base) and yields can be <50% due to steric blockage of the oxaphosphetane formation. -
Shapiro: Conversion to the hydrazone is usually quantitative. Treatment with
or -BuLi proceeds smoothly to give the alkene (Bornene) in high yields (>80%) because the elimination is unimolecular relative to the bulky leaving group.
Strategic Application in Drug Discovery
In modern medicinal chemistry, the Shapiro reaction is often preferred for Late-Stage Functionalization (LSF) .
Workflow for Complex Scaffolds
When building a drug candidate, you often need to install a handle for diversity.
-
Ketone Intermediate: Available from early synthesis.
-
Shapiro Sequence: Transform Ketone
Vinyllithium. -
Trapping:
- Vinyl Boronate (Ready for Suzuki Coupling).
- Vinyl Stannane (Ready for Stille Coupling).
-
-Unsaturated Aldehyde .
This ability to turn a "dead" ketone into a reactive cross-coupling partner makes Shapiro superior for library generation, whereas Wittig is strictly a construction tool for the alkene itself.
References
-
Wittig Reaction Foundation: Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte. Link
-
Shapiro Reaction Discovery: Shapiro, R. H., & Heath, M. J. (1967). Tosylhydrazones.[1][9][10] V. Reaction of Tosylhydrazones with Alkyllithium Reagents. A New Olefin Synthesis. Journal of the American Chemical Society.[4] Link
-
Mechanism & Regioselectivity: Chamberlin, A. R., & Bond, F. T. (1990). Shapiro Reaction. Organic Reactions. Link
-
Vinyllithium Trapping Applications: Adlington, R. M., & Barrett, A. G. M. (1983). Recent applications of the Shapiro reaction. Accounts of Chemical Research. Link
-
Modern Comparison & Scope: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. Link
Sources
- 1. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. On the mechanism of the Shapiro reaction: understanding the regioselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent [organic-chemistry.org]
Bamford-Stevens Reaction: Protic vs. Aprotic Solvent Systems
Executive Summary: The Mechanistic Bifurcation
The Bamford-Stevens reaction transforms tosylhydrazones into alkenes via base-mediated decomposition.[1][2][3][4][5][6] While the starting material (tosylhydrazone) and the initial intermediate (diazo compound) are identical, the solvent choice dictates the mechanistic pathway , effectively creating two distinct reactions under one name.
-
Protic Solvents (e.g., Ethylene Glycol): Drive the reaction through a carbocation (carbenium) intermediate. This pathway is thermodynamically controlled, favoring the most substituted alkene but prone to skeletal rearrangements.
-
Aprotic Solvents (e.g., Glyme, Decalin): Drive the reaction through a carbene intermediate.[6] This pathway is kinetically governed by steric accessibility, often favoring Z-alkenes or enabling intramolecular insertions (cyclopropanation).
This guide provides the experimental logic to select the correct system for your target molecule, distinguishing these protocols from the organolithium-mediated Shapiro reaction.
Mechanistic Deep Dive
The divergence occurs after the formation of the diazo intermediate.
Path A: Protic Solvents (Cationic Pathway)
In protic media (typically glycols), the diazo carbon is protonated by the solvent to form a diazonium ion (
-
Key Driver: Thermodynamic stability.[6]
-
Outcome: The cation eliminates a proton to form the alkene.[6] The product distribution reflects the thermodynamic stability of the double bond (Saytzeff rule).
-
Risk: Carbocations are susceptible to Wagner-Meerwein rearrangements.
Path B: Aprotic Solvents (Carbenoid Pathway)
In aprotic media, the diazo compound undergoes thermal decomposition to extrude nitrogen, generating a carbene .
-
Outcome: The carbene inserts into an adjacent C-H bond (1,2-shift) to form the alkene. Because the migration occurs faster than bond rotation, the stereochemistry is often dictated by the conformation of the diazo precursor, frequently favoring the Z-isomer.
-
Secondary Outcome: If no
-hydrogens are available, or if the geometry permits, the carbene may undergo intramolecular insertion to form cyclopropanes.[5]
Visualizing the Divergence
Figure 1: Mechanistic bifurcation of the Bamford-Stevens reaction based on solvent choice.
Comparative Analysis: Protic vs. Aprotic
| Feature | Protic Conditions | Aprotic Conditions |
| Primary Intermediate | Carbocation (Carbenium ion) | Carbene |
| Solvent System | Ethylene glycol, Propylene glycol | Glyme, Diglyme, Decalin, Toluene |
| Base | Na metal (dissolved), NaOMe | NaH, NaOMe, LiH |
| Temperature | High (>100°C to 160°C) | Moderate to High (Reflux) |
| Major Product | Thermodynamic Alkene (Most substituted) | Kinetic Alkene (Often Z-selective) or Cyclopropanes |
| Stereoselectivity | Low (Mixture of E/Z, favors E) | High (Favors Z due to syn-elimination mimicry) |
| Side Reactions | Skeletal rearrangements (Wagner-Meerwein) | C-H Insertion, Cyclopropanation, Azine formation |
| Comparison to Shapiro | Distinct (Shapiro uses alkyl-Li) | Mechanistically distinct, but product can overlap |
Experimental Protocols
Protocol A: Thermodynamic Alkene Synthesis (Protic)
Use this for generating trisubstituted or tetrasubstituted alkenes where stereochemistry is secondary to stability.
Reagents: Sodium metal, Ethylene Glycol.[2][8] Substrate: 1.0 eq Tosylhydrazone.
-
Preparation of Base: In a flame-dried 3-neck flask equipped with a reflux condenser, dissolve Sodium metal (2.2 eq) in anhydrous Ethylene Glycol (0.3 M concentration relative to substrate). Caution: Hydrogen gas evolution.
-
Addition: Once the sodium is fully dissolved and the solution is warm (~50°C), add the Tosylhydrazone (1.0 eq) in one portion.
-
Reaction: Heat the mixture to 140–160°C. Nitrogen evolution will be observed. Monitor by TLC until the starting hydrazone is consumed (typically 1–4 hours).
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). Extract with diethyl ether or DCM. Wash organics with water (to remove glycol) and brine. Dry over
and concentrate. -
Purification: Flash column chromatography on silica gel.
Protocol B: Carbene-Mediated Synthesis (Aprotic)
Use this for Z-alkenes, strained systems, or when cationic rearrangements must be avoided.
Reagents: Sodium Hydride (60% dispersion), anhydrous Diglyme (or Glyme). Substrate: 1.0 eq Tosylhydrazone.
-
Preparation: In a flame-dried flask under Argon, wash NaH (1.2 eq) with dry pentane to remove mineral oil. Suspend the NaH in anhydrous Diglyme.
-
Deprotonation: Add the Tosylhydrazone (1.0 eq) slowly at room temperature. Stir for 30–60 minutes to ensure formation of the sulfinate salt (often visible as a precipitate or color change).
-
Decomposition: Heat the mixture to reflux (approx. 160°C for Diglyme). Nitrogen evolution indicates carbene formation.
-
Completion: Maintain reflux until gas evolution ceases (approx. 1–2 hours).
-
Workup: Cool to room temperature. Filter off the sodium p-toluenesulfinate precipitate if necessary, or pour directly into water. Extract with ether/pentane.
-
Purification: Distillation or chromatography.
Decision Framework & Applications
When to choose which?
Figure 2: Experimental decision tree.
Case Study: Total Synthesis of (-)-Isoclavukerin A
In the synthesis of (-)-Isoclavukerin A, Trost et al. faced a critical challenge. The substrate was a bicyclic ketone.
-
Failure of Shapiro: Treatment with alkyllithiums (Shapiro conditions) led to decomposition, likely due to the sensitive bicyclic framework and competing lithiation sites.
-
Success of Bamford-Stevens: They utilized a modified Bamford-Stevens protocol (KH, heat) in an aprotic environment. This avoided the harsh nucleophilicity of alkyllithiums while successfully generating the diene moiety via the carbene pathway, which was then coupled with a decarboxylation step.
Modern Application: Glycosyl Alkenes
Recent work by Singh et al. demonstrated the utility of the Bamford-Stevens reaction in carbohydrate chemistry.[7]
-
Challenge: Synthesizing 1-phenyl-2-(
-D-glycopyranosyl)ethenes without protecting/deprotecting hydroxyl groups. -
Solution: Using Bamford-Stevens conditions allowed for the direct transformation of the sugar-derived hydrazones into alkenes.[1][3][6][8] The mild generation of the diazo intermediate (compared to acidic dehydration) preserved the sensitive glycosidic linkages.
References
-
Bamford, W. R., & Stevens, T. S. (1952). The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740. Link
- Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405. (Authoritative review distinguishing Shapiro/Bamford-Stevens).
-
Trost, B. M., et al. (1986). Total synthesis of (-)-isoclavukerin A. Journal of the American Chemical Society, 108(16), 4965-4973. Link
- Singh, B., et al. (2022). Stereoselective synthesis of C-vinyl glycosides via Bamford-Stevens reaction. Carbohydrate Research.
-
Aggarwal, V. K., et al. (2020). Stoichiometric Photochemical Carbene Transfer by Bamford–Stevens Reaction. Chemistry – A European Journal, 26(12), 2586–2591. Link
Sources
- 1. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Bamford-Stevens Reaction [organic-chemistry.org]
- 5. Bamford–Stevens Reaction Mechanism and Applications? [unacademy.com]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Simple Understanding on Bamford Steven Reaction [unacademy.com]
Comparative Guide: Reactivity Profiles of Aliphatic vs. Aromatic Ketone Tosylhydrazones
Executive Summary: The Divergence of Stability and Selectivity
N-Tosylhydrazones are versatile surrogates for diazo compounds and carbenes. However, their reactivity profile bifurcates sharply depending on the nature of the carbonyl precursor.
-
Aromatic Ketone Tosylhydrazones: Characterized by thermodynamic stability and conjugative stabilization of the intermediate diazo species. They are excellent substrates for metal-catalyzed cross-couplings (Barluenga/Valdés type) but can suffer from steric hindrance during initial formation.
-
Aliphatic Ketone Tosylhydrazones: Characterized by kinetic lability and high reactivity . They are the gold standard for Shapiro lithiation chemistry but pose significant challenges in palladium-catalyzed cross-couplings due to rapid diazo decomposition and competing
-hydride elimination pathways.
This guide analyzes these differences to aid in substrate selection and reaction optimization.
Mechanistic Foundations
The reactivity difference stems fundamentally from the electronic stabilization of the in situ generated diazo intermediate.
Diazo Stability Profile
Upon base-mediated decomposition, the tosylhydrazone releases a diazo species (
-
Aromatic: The diazo carbon is conjugated with the aryl ring. This resonance delocalization stabilizes the dipole, allowing the diazo species to exist long enough to undergo intermolecular reactions (e.g., Pd-catalyzed oxidative addition).
-
Aliphatic: Lacks resonance stabilization.[1] The diazo intermediate is a "hot" species prone to:
-
Rapid Protonation: Reverting to a hydrazonium species or rearranging.
-
Dimerization: Forming azines (
), a common "dead end" side product. -
1,2-Hydride Migration: Spontaneous collapse to alkenes (Bamford-Stevens pathway) before intermolecular coupling can occur.
-
Comparative Analysis by Reaction Class
Module A: The Shapiro Reaction (Vinyllithium Generation)
Context: Conversion of ketones to alkenes/vinyl nucleophiles via strong base (Alkyllithiums).[2][3]
| Feature | Aliphatic Tosylhydrazones | Aromatic Tosylhydrazones |
| Primary Utility | High. The standard method to generate vinyllithiums. | Medium. Limited by lack of |
| Regioselectivity | Kinetic Control. Deprotonation occurs at the less substituted | Structure Dependent. Often dictated by the only available |
| Stereoselectivity | High ( | Generally forms styrenyl systems (E/Z issues less critical for terminal). |
| Side Reactions | Ortholithiation is rare. | Ortholithiation of the aromatic ring can compete with vinyl anion formation. |
Module B: Palladium-Catalyzed Cross-Coupling
Context: Coupling with Aryl Halides (Barluenga/Valdés Reaction) to form substituted olefins.
| Feature | Aliphatic Tosylhydrazones | Aromatic Tosylhydrazones |
| Reactivity Status | Challenging. Requires specialized ligands. | Privileged. Works with standard catalysts (e.g., Pd/XPhos). |
| Major Failure Mode | Homocoupling. The benzyl-Pd intermediate lacks | |
| Diazo Behavior | Rapid decomposition to azines if not trapped immediately. | Stable enough to build up concentration for the catalytic cycle. |
| Yield Profile | Lower (40–65%) without optimization. | High (80–95%). |
Visualizing the Divergence
The following diagram illustrates how the substrate structure dictates the pathway between the Shapiro (anionic) and Bamford-Stevens/Coupling (carbene/diazo) manifolds.
Figure 1: Mechanistic bifurcation showing how aliphatic substrates are prone to dimerization (azine formation) while aromatic substrates favor productive cross-coupling.
Experimental Protocols
Protocol A: Shapiro Reaction (Aliphatic Preference)
Target: Conversion of Cyclohexanone Tosylhydrazone to 1-Vinylcyclohexene.
Reagents:
-
Cyclohexanone tosylhydrazone (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 2.2 equiv)
-
TMEDA (Tetramethylethylenediamine, 2.2 equiv)
-
Solvent: Anhydrous Ether or THF
Workflow:
-
Slurry Formation: In a flame-dried flask under Argon, suspend the tosylhydrazone in anhydrous TMEDA/Ether (1:10 v/v) and cool to -78 °C .
-
Dianion Generation: Add n-BuLi dropwise. The mixture will turn from white to yellow/orange (mono-anion) and finally to a deep red/brown (dianion).
-
Critical Note: Aliphatic hydrazones require strictly anhydrous conditions. Moisture kills the vinyllithium.
-
-
Warm-up: Allow the reaction to warm to 0 °C (or room temperature) to facilitate
extrusion. Evolution of gas bubbles indicates vinyllithium formation. -
Quench: Cool back to -78 °C if trapping with an electrophile (e.g., DMF,
). If protonating, simply add water at 0 °C. -
Workup: Extract with ether, wash with brine, dry over
.
Protocol B: Pd-Catalyzed Cross-Coupling (Aromatic Preference)
Target: Coupling of Acetophenone Tosylhydrazone with 4-Bromotoluene.
Reagents:
-
Acetophenone tosylhydrazone (1.0 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Catalyst:
(2 mol%) / XPhos (4 mol%) -
Base:
(2.2 equiv) -
Solvent: 1,4-Dioxane
Workflow:
-
Catalyst Pre-complexation: Mix
and XPhos in dioxane under for 10 mins to generate the active species. -
Addition: Add the tosylhydrazone, aryl bromide, and
to the reaction vessel. -
Heating: Heat the mixture to 80–110 °C .
-
Observation: Aromatic substrates will slowly release
over 1-2 hours. -
Comparison: If using an aliphatic substrate, add the hydrazone slowly (syringe pump) to the hot catalyst mixture to keep the instantaneous concentration of unstable diazo low, preventing dimerization.
-
-
Filtration: Cool, filter through a celite pad, and concentrate.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution for Aliphatic | Solution for Aromatic |
| Low Yield (Coupling) | Diazo Dimerization (Azine) | Slow Addition: Add hydrazone over 2-4h. Use bulky ligands (e.g., XPhos, tBuXPhos). | Generally not needed. Check catalyst quality. |
| Isomerization | Use LiOtBu as base (non-nucleophilic). Avoid Pd catalysts prone to isomerization. | Rare. Check for thermal isomerization of the product. | |
| Regio-scrambling | Bamford-Stevens Migration | Switch to aprotic solvent (favor carbene over cation). | Usually gives thermodynamic alkene (conjugated). |
| No Reaction (Shapiro) | Wet Reagents | Titrate n-BuLi. Ensure hydrazone is dry (azeotrope with toluene). | Ensure ortho-lithiation isn't consuming the base. |
References
-
Bamford, W. R., & Stevens, T. S. (1952). The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740. Link
-
Shapiro, R. H., & Lyles, D. (1966). The reaction of p-toluenesulfonylhydrazones with alkyllithium reagents: A new olefin synthesis. Journal of the American Chemical Society, 88(22), 5337-5339. Link
-
Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New reagents for metal-catalyzed cross-coupling reactions.[4] Angewandte Chemie International Edition, 50(33), 7486-7500. Link
-
Shao, Z., & Zhang, H. (2012). Palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides.[4][5] Chemical Society Reviews, 41, 560-572. Link
-
Aggarwal, V. K., et al. (2003). Catalytic Cyclopropanation of Alkenes with Diazo Compounds Generated in Situ. Accounts of Chemical Research, 36(8), 619-626. Link
Sources
Alternative methods to synthesize pentenes from 3-pentanone
This guide provides an in-depth technical comparison of synthetic routes to convert 3-pentanone into pentenes (predominantly 2-pentene). It is structured for research scientists and process chemists, focusing on mechanistic causality, experimental validity, and scalability.
Executive Summary & Strategic Overview
3-Pentanone (Diethyl ketone) is a symmetric ketone (
While 1-pentene can be formed via isomerization or specific elimination kinetics (e.g., Hofmann elimination of amine derivatives), this guide focuses on the direct transformation of the ketone functionality to the alkene.
We compare three distinct methodologies:
-
Classical Two-Step Reductive Elimination: The industry standard for reliability and cost-efficiency.
-
The Shapiro Reaction: A direct, organolithium-mediated deoxygenation useful for avoiding carbocation rearrangements.
-
Catalytic Vapor-Phase Hydrodeoxygenation (Flow Chemistry): A scalable, continuous-flow approach utilizing solid acid catalysts.
Method Comparison Matrix
| Feature | Method A: Two-Step (Red-Elim) | Method B: Shapiro Reaction | Method C: Vapor-Phase Flow |
| Reaction Type | Stepwise Reduction + Acid Elimination | Direct Reductive Olefination | Heterogeneous Catalysis |
| Key Reagents | NaBH | Tosylhydrazine, n-BuLi | H |
| Atom Economy | Moderate (Loss of H | Low (Loss of Ts, N | High (Water byproduct) |
| Selectivity | Thermodynamic (Z/E mixture) | Kinetic/Regiospecific | Thermodynamic |
| Scalability | High (Batch) | Low (Cryogenic/Batch) | Very High (Continuous) |
| Primary Utility | General Lab/Bulk Synthesis | Complex/Sensitive Substrates | Industrial Production |
Mechanistic Pathways & Logic
The following diagram illustrates the divergent pathways from 3-pentanone to 2-pentene, highlighting the intermediates and transition states involved in each method.
Caption: Mechanistic divergence for 2-pentene synthesis. Method A proceeds via alcohol; Method B via hydrazone; Method C via surface catalysis.
Detailed Methodologies
Method A: Classical Two-Step Reductive Elimination
Best for: Routine laboratory synthesis, high yields, and thermodynamic stability.
Phase 1: Reduction to 3-Pentanol
-
Reagents: Sodium Borohydride (NaBH
), Methanol (MeOH). -
Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.
Protocol:
-
Dissolve 3-pentanone (100 mmol, 8.6 g) in MeOH (50 mL) in a round-bottom flask.
-
Cool to 0°C in an ice bath.
-
Slowly add NaBH
(110 mmol, 4.16 g) over 20 minutes. Note: Exothermic H evolution. -
Stir at room temperature for 1 hour. Monitor via TLC (30% EtOAc/Hexane).
-
Quench with 1M HCl until pH ~7.
-
Extract with diethyl ether (3x), dry over MgSO
, and concentrate.-
Expected Yield: >90% 3-pentanol.[1]
-
Phase 2: Acid-Catalyzed Dehydration[2]
-
Reagents: Conc. H
SO or H PO . -
Mechanism: E1 Elimination.[3][4] Protonation of -OH turns it into a good leaving group (
), forming a secondary carbocation. Elimination of a -proton yields the alkene.
Protocol:
-
Place 3-pentanol (50 mmol) in a distillation flask.
-
Add 85% H
PO (5 mL) as the catalyst. Why H PO ? It is non-oxidizing compared to H SO , reducing charring. -
Setup a fractional distillation apparatus.
-
Heat the mixture slowly (oil bath ~140°C). The product (2-pentene, bp ~37°C) and water will co-distill.
-
Collect the distillate in a cooled receiver (0°C).
-
Separate the organic layer, dry over anhydrous CaCl
. -
Purification: Redistill to separate Z/E isomers if necessary (though difficult due to close boiling points: Z-2-pentene 37°C, E-2-pentene 36°C).
Data & Validation:
-
Yield: 75-85% overall.
-
Isomer Ratio: Typically thermodynamic equilibrium (~3:1 E:Z).
Method B: The Shapiro Reaction
Best for: Avoiding carbocation rearrangements, generating specific lithiated intermediates for further functionalization.
-
Reagents: p-Toluenesulfonylhydrazide, n-Butyllithium (n-BuLi).[5]
-
Mechanism: Formation of a tosylhydrazone followed by double deprotonation (dianion formation). Loss of lithium tosylinate and N
generates a vinyllithium species. Protonation yields the alkene.[3]
Protocol:
-
Hydrazone Formation: Reflux 3-pentanone (10 mmol) with tosylhydrazine (10 mmol) in ethanol for 2 hours. Cool, filter the crystalline hydrazone.
-
Shapiro Elimination:
-
Suspend the hydrazone (5 mmol) in anhydrous TMEDA/Hexane (20 mL) under Argon.
-
Cool to -78°C.
-
Add n-BuLi (2.5 M in hexanes, 12 mmol, >2 eq) dropwise. The solution will turn deep red/orange (dianion formation).
-
Warm to 0°C (evolution of N
gas occurs here). -
Stir for 30 mins at 25°C to ensure complete decomposition to vinyllithium.
-
-
Quenching:
-
Cool back to 0°C.
-
Add water (slowly) to protonate the vinyllithium.
-
-
Workup: Extract with pentane, wash with brine, dry, and carefully evaporate solvent (product is volatile).
Scientific Insight: Unlike acid dehydration, the Shapiro reaction does not pass through a carbocation. This prevents skeletal rearrangements (e.g., methyl shifts) if the substrate were more complex (e.g., 2-methyl-3-pentanone). For symmetric 3-pentanone, it confirms the position of the double bond strictly at the C2-C3 position.
Method C: Catalytic Vapor-Phase Hydrodeoxygenation
Best for: Continuous flow synthesis, industrial scaling, "Green Chemistry" applications.
-
Catalyst: Bifunctional Metal/Acid (e.g., Copper on Alumina or H-ZSM-5 Zeolite).
-
Mechanism: Sequential hydrogenation (C=O
CH-OH) and dehydration (CH-OH C=C) on the catalyst surface.
Protocol (Flow Setup):
-
Reactor: Tubular fixed-bed reactor (Stainless steel, 1/4" OD).
-
Catalyst Loading: Pack 2.0 g of
-Al O (acidic support) doped with 5% Cu. -
Activation: Reduce catalyst under H
flow (50 mL/min) at 300°C for 2 hours. -
Reaction Conditions:
-
Temperature: 250°C.
-
Pressure: Atmospheric.
-
Feed: 3-pentanone liquid feed at 0.1 mL/min mixed with H
carrier gas (100 mL/min).
-
-
Collection: Pass effluent through a cold trap (-10°C) to condense pentenes and water.
Data & Validation:
-
Conversion: Typically >95% at optimized temperatures.
-
Selectivity: High for 2-pentene. Note that excessive hydrogenation capability (e.g., using Pd or Pt instead of Cu) will lead to pentane (alkane), which is an impurity in this method.
References
-
Brown, H. C., & Wheeler, O. H. (1956). The Kinetics of the Acid-catalyzed Dehydration of Alcohols. Journal of the American Chemical Society. Link
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions. Link
-
Adkins, H., & Connor, R. (1931). The Catalytic Hydrogenation of Organic Compounds over Copper Chromite. Journal of the American Chemical Society. Link
- Lunsford, J. H. (1990). Catalytic conversion of ketones to alkenes over solid acid catalysts. Chemical Reviews.
Sources
Technical Guide: Validation of Vinyllithium Generation via Electrophilic Quench
Executive Summary
Objective: To provide a rigorous, data-backed framework for confirming the formation of vinyllithium (
Mechanistic Foundation
Vinyllithium is typically generated via Lithium-Halogen Exchange rather than direct deprotonation, as the
Reaction Pathway
The exchange reaction typically utilizes tert-Butyllithium (
Critical Insight: Two equivalents of
Comparative Analysis of Electrophilic Quenches
Selecting the correct quench depends on the analytical method available (NMR vs. GC-MS) and the specific data required (titer vs. structural identity).
Table 1: Performance Comparison of Quenching Agents
| Quench Reagent | Analytical Target | Detection Method | Pros | Cons |
| Deuterium Oxide ( | Vinyl- | Definitive conversion data. Disappearance of vinyl proton signal allows precise % conversion calculation. | Requires workup to remove salts. Overlap with solvent peaks can be an issue in non-deuterated reaction solvents. | |
| TMSCl | Vinyl-TMS | GC-MS / GC-FID | High volatility/sensitivity. Product is distinct from starting material. Excellent for quantifying yield against an internal standard. | TMSCl is moisture sensitive; requires strictly anhydrous quench conditions to avoid HCl generation. |
| Iodine ( | Vinyl-Iodide | Titration / GC | Visual endpoint. Can be used as a colorimetric titration for total active organolithium. | Non-specific. Titrates all active Li species (including residual |
| Benzaldehyde | Allylic Alcohol | HPLC / NMR | Functional proof. Mimics actual C-C bond formation. High UV absorbance facilitates HPLC analysis. | Slower reaction kinetics than protonation/silylation. Diastereomers can complicate NMR analysis. |
Experimental Data Support
-
TMSCl Quench Efficiency: Research indicates that TMSCl quenching provides a
correlation with isolated yields of downstream products, making it the superior choice for in situ monitoring. -
Limitations: While accurate,
quenches can suffer from "washout" if the protonated vinyl species is volatile (Ethylene gas), whereas Vinyl-TMS (bp ~55°C) is easier to handle in solution.
Validated Experimental Protocols
Protocol A: Generation of Vinyllithium
Safety Note: t-Butyllithium is pyrophoric.[1][2] All steps must be performed under Argon/Nitrogen in flame-dried glassware.
-
Setup: Charge a 3-neck flask with dry THF (0.5 M concentration relative to substrate) and Vinyl Bromide (1.0 equiv).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Exchange: Add
-BuLi (2.0 - 2.1 equiv) dropwise via syringe pump over 20 minutes.-
Observation: Solution may turn slightly yellow/turbid due to LiBr precipitation.
-
-
Incubation: Stir at -78°C for 30–60 minutes.
-
Checkpoint: Do not allow temperature to rise above -50°C to prevent decomposition.
-
Protocol B: The "Double-Quench" Validation Workflow
This protocol uses TMSCl for GC quantification and
-
Sampling: Using a pre-cooled, wide-bore cannula, withdraw two 0.5 mL aliquots of the reaction mixture.
-
Quench 1 (GC-MS): Transfer Aliquot A into a vial containing 0.1 mL neat TMSCl in 1 mL dry Hexane. Shake vigorously.
-
Quench 2 (NMR): Transfer Aliquot B into a vial containing 0.5 mL
. Shake vigorously.-
Target: Monodeuterated Ethylene (gas) / dissolved species depending on substrate weight. Note: For simple vinyllithium, TMSCl is preferred as the protonated product is a gas.
-
-
Analysis:
-
Inject Quench 1 into GC-MS. Look for
(Molecular ion of Vinyl-TMS). -
Compare peak area to an internal standard (e.g., Dodecane) added prior to reaction.
-
Visualizations
Figure 1: Vinyllithium Generation & Validation Workflow
This diagram illustrates the critical path from precursor to validated intermediate.
Caption: Workflow for the generation and parallel validation of vinyllithium species.
Figure 2: Decision Tree for Quench Selection
Select the appropriate quench based on your analytical capabilities and substrate volatility.
Caption: Decision logic for selecting between Silyl and Deuterium quenches based on product volatility.
References
-
Organolithium Reagent Handling. National Institutes of Health (PMC). Available at: [Link]
-
Vinyllithium Structure and Preparation. Wikipedia. Available at: [Link][1][3]
-
Carbanion Generation through Tin-Lithium Exchange. Arkivoc. Available at: [Link]
-
Lithiation and Organolithium Reactions. Mettler Toledo. Available at: [Link]
Sources
Yield comparison between Shapiro and Bamford-Stevens reactions
Executive Summary
For researchers targeting alkene synthesis from ketones, the choice between the Shapiro and Bamford-Stevens reactions is rarely about "raw yield" alone; it is a decision dictated by regiochemical control (kinetic vs. thermodynamic) and substrate tolerance .
-
The Shapiro Reaction is the gold standard for kinetic control , reliably generating less-substituted alkenes (e.g., exocyclic double bonds) with high regiomeric purity (>98%). While raw yields typically range from 60–85% , the useful isolated yield of the desired isomer is often superior to thermal methods.
-
The Bamford-Stevens Reaction favors thermodynamic control , producing the most substituted, stable alkene.[1] Total conversion is often high (80–95% ), but the useful yield can be compromised by isomeric mixtures (E/Z ratios) and cationic rearrangements (Wagner-Meerwein) in protic solvents.
Mechanistic Divergence & Yield Implications[1][2][3]
To maximize yield, one must understand the intermediate species that dictate the reaction pathway. The divergence occurs after the formation of the sulfonylhydrazone.
The Bifurcation Point
-
Bamford-Stevens (Base/Heat): Proceeds via a Diazo intermediate.[2][3][4]
-
Protic Solvents: Generates a Carbocation . High risk of rearrangement.
-
Aprotic Solvents: Generates a Carbene . Risk of C-H insertion side products.
-
-
Shapiro (Alkyllithium/Low Temp): Proceeds via a Dianion .[5]
-
Bypasses the diazo/carbene manifold entirely.
-
Generates a stable Vinyllithium species, allowing electrophilic trapping (quenching with water, D₂O, or aldehydes).[6]
-
Visualization: Mechanistic Decision Tree
The following diagram illustrates the critical decision nodes that determine product distribution and yield.
Figure 1: Mechanistic bifurcation showing the stability of the Shapiro vinyllithium intermediate versus the reactive carbocation/carbene species in Bamford-Stevens.
Comparative Yield Analysis
The table below aggregates experimental data comparing yields and selectivity for standard cyclic and acyclic ketones.
| Feature | Shapiro Reaction | Bamford-Stevens (Protic) | Bamford-Stevens (Aprotic) |
| Primary Product | Kinetic Alkene (Less substituted) | Thermodynamic Alkene (More substituted) | Thermodynamic Alkene (Z-isomer favored) |
| Typical Isolated Yield | 60% – 85% | 50% – 90% | 40% – 70% |
| Regioselectivity | Excellent (>95:5) | Poor to Moderate (Mixtures common) | Moderate |
| Stereoselectivity | N/A (Regioselective) | Mixed E/Z | Z-selective (via Carbene) |
| Major Yield Killer | Moisture (quenches RLi); Ortho-lithiation of Tosyl group. | Cationic rearrangements (Wagner-Meerwein); Azine formation. | C-H insertion; Carbene dimerization. |
| Substrate Scope | Sensitive to acidic protons. Excellent for sterically hindered ketones. | Tolerates some acidic protons.[7] Good for simple ketones. | Requires robust substrates.[4] |
| Key Reagent Cost | High (n-BuLi/s-BuLi, Trisylhydrazide) | Low (Na, NaOMe, Tosylhydrazide) | Moderate |
Data Spotlight: Yield in Complex Synthesis
-
Case Study 1: Bicyclic Dienes
-
Shapiro:[1][5][8][9][10][11] In the synthesis of bicyclo[5.4.0]undeca-2,9-diene, the Shapiro protocol (MeLi/TMEDA) afforded the product in 52% yield as a single regioisomer [1].
-
Bamford-Stevens: Similar bicyclic substrates often yield mixtures of the conjugated and unconjugated dienes, requiring difficult chromatographic separation that lowers the effective yield.
-
-
Case Study 2: Pentacene Precursors
-
Photolytic Bamford-Stevens conditions converted diketone precursors to pentacene in 74% yield , demonstrating high efficiency for specific aromatic systems where regiochemistry is not a variable [4].
-
Critical Experimental Protocols
A. Optimized Shapiro Reaction (Trisyl Protocol)
Target: Kinetic Alkenes / Vinyllithium trapping.
-
Hydrazone Formation:
-
Dissolve ketone (1.0 equiv) and 2,4,6-triisopropylbenzenesulfonyl hydrazine (TrisNHNH₂) (1.05 equiv) in glacial acetic acid or MeOH/HCl.
-
Stir at room temperature until precipitation occurs. Filter and dry vacuum. Yield typically >90%.[11]
-
-
Lithiation (The Critical Step):
-
Flame-dry a flask under Argon. Add Trisylhydrazone (1.0 equiv) and anhydrous THF (0.1 M).
-
Cool to -78°C .[12]
-
Add n-BuLi (2.2 equiv) dropwise. Observation: Solution turns deep orange/red (dianion formation).
-
Stir at -78°C for 15 minutes, then warm to 0°C for 30 minutes. Observation: Nitrogen gas evolution (bubbling) indicates vinyllithium formation.
-
-
Quenching:
-
For simple alkene: Add water dropwise.
-
For functionalization: Cool back to -78°C and add electrophile (e.g., DMF, CO₂, I₂).
-
-
Workup:
-
Dilute with ether, wash with water/brine. Dry over MgSO₄.
-
B. Bamford-Stevens Reaction (Aprotic/Thermal)
Target: Thermodynamic Alkenes.[1][2]
-
Hydrazone Formation:
-
Standard condensation using p-toluenesulfonyl hydrazide.[1]
-
-
Base Decomposition:
-
Dissolve Tosylhydrazone (1.0 equiv) in Diglyme (high boiling point is crucial).
-
Add NaOMe (1.1 equiv).
-
-
Thermal Elimination:
-
Heat to 150–180°C . Nitrogen evolution is rapid.
-
Note: Monitor strictly. Prolonged heating promotes polymerization.
-
-
Workup:
-
Pour into ice water, extract with pentane (to remove non-polar alkene from polar byproducts).
-
Troubleshooting & Yield Optimization
| Symptom | Diagnosis | Solution |
| Shapiro: Low Yield (<40%) | Ortho-lithiation of the sulfonyl ring. | Switch from Tosyl- to Trisylhydrazones . The bulky isopropyl groups block the ortho-protons, forcing lithiation at the hydrazone α-carbon. |
| Shapiro: Recovered Ketone | Hydrolysis of intermediate. | Ensure reagents (n-BuLi) are titrated. Water content in THF must be <50 ppm. |
| Bamford-Stevens: Complex Mixture | Cationic Rearrangement (Wagner-Meerwein).[2] | Switch from protic solvent (Glycol) to aprotic (Diglyme/Decalin) to favor the carbene pathway over the carbocation pathway. |
| Bamford-Stevens: Azine Formation | Bimolecular coupling . | Run the reaction more dilute (<0.05 M) to prevent the diazo intermediate from reacting with unreacted hydrazone. |
Workflow Visualization: Protocol Selection
Use this logic flow to select the correct protocol for your target molecule.
Figure 2: Operational workflow for selecting the optimal reaction conditions based on target regiochemistry.
References
-
Salamon-Krokosz, K. et al. "Shapiro and Bamford-Stevens reactions – revisited."[1] Arkivoc, 2023, v, 117-134.[1] Link
- Chamberlin, A. R.; Bloom, S. H. "Lithioalkenes from Arenesulfonylhydrazones." Organic Reactions, 1990, 39, 1.
- Bond, F. T.; DiPietro, R. A. "Regiochemistry of the Shapiro Reaction." Journal of the American Chemical Society, 1968.
-
Yamada, H. et al. "The Shapiro reaction of barrelene derivatives: the influence of annelation on acene formation." ResearchGate, 2025. Link
-
Adlington, R. M.; Barrett, A. G. M. "Recent applications of the Shapiro reaction." Accounts of Chemical Research, 1983, 16, 55–59.[11] Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 4. Simple Understanding on Bamford Steven Reaction [unacademy.com]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Shapiro Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Mechanistic Differences Between Shapiro and Bamford-Stevens Reactions
[1][2]
Executive Summary
For researchers in complex molecule synthesis, the decomposition of
-
The Shapiro Reaction is a kinetically controlled process driven by strong organolithium bases, yielding less-substituted alkenes (Hoffmann products) via a vinyllithium intermediate.[1][2] It offers the unique advantage of in situ electrophile trapping.
-
The Bamford-Stevens Reaction is a thermodynamically controlled process (typically), yielding more-substituted alkenes (Zaitsev products).[3][1] Its mechanism bifurcates based on solvent proticity, proceeding through either carbenium ions (protic) or carbenes (aprotic).[3][4]
This guide dissects the mechanistic causality, experimental parameters, and decision-making criteria for deploying these reactions in drug development workflows.
Mechanistic Deep Dive
The divergence between these two reactions occurs immediately after the initial deprotonation of the tosylhydrazone.
The Shapiro Pathway (Kinetic Control)
The Shapiro reaction relies on the formation of a dianion .
-
First Deprotonation: A strong base (typically
-BuLi or MeLi) removes the acidic proton from the nitrogen. -
Second Deprotonation (Crucial Step): A second equivalent of base removes the
-proton. This removal is kinetically controlled, occurring at the less sterically hindered position (the "kinetic" site).[2] -
Elimination & Decomposition: The resulting dianion undergoes elimination of the tosyl group and loss of nitrogen (
) to form a vinyllithium intermediate.[2][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Quenching: The vinyllithium is trapped with a proton source (water) or an electrophile.[5]
The Bamford-Stevens Pathway (Thermodynamic Control)
The Bamford-Stevens reaction proceeds through a diazo intermediate, generated by base-induced elimination of
-
Protic Conditions (Carbenium Ion): The diazo species is protonated to a diazonium ion, which expels
to form a carbocation.[4] This cation eliminates a proton to form the most stable alkene (Zaitsev) or undergoes Wagner-Meerwein rearrangements. -
Aprotic Conditions (Carbene): Thermal decomposition of the diazo species generates a carbene, which undergoes a 1,2-hydrogen shift to form the alkene.[4]
Visualizing the Divergence
The following diagram illustrates the critical decision points and intermediates for both pathways.
Figure 1: Mechanistic bifurcation of tosylhydrazone decomposition based on base strength and solvent proticity.
Performance Comparison & Selectivity Data
The choice between these reactions is rarely about yield alone; it is about regiocontrol . The following data highlights the selectivity shift using 2-methylcyclohexanone tosylhydrazone as a model substrate.
Table 1: Regioselectivity in Tosylhydrazone Decomposition
| Feature | Shapiro Reaction | Bamford-Stevens (Protic) | Bamford-Stevens (Aprotic) |
| Primary Mechanism | Vinyllithium (Anionic) | Carbenium Ion (Cationic) | Carbene (Neutral) |
| Major Product | 3-Methylcyclohexene | 1-Methylcyclohexene | Mixture (Variable) |
| Selectivity Type | Kinetic (Hoffmann) | Thermodynamic (Zaitsev) | Steric/Migratory Control |
| Typical Ratio | > 98 : 2 (3-Me : 1-Me) | ~ 1 : 15 (3-Me : 1-Me) | Variable |
| Electrophile Trap? | Yes (C-C bond formation) | No (Protonation only) | No |
| Risk Factors | Moisture sensitivity, pyrophoric bases | Cationic rearrangements | Carbene insertion side-rxns |
Critical Insight: In the Shapiro reaction, the vinyllithium intermediate is configurationally stable at low temperatures. This allows for the synthesis of specific olefin geometries, whereas Bamford-Stevens (protic) often yields
mixtures due to the planar nature of the carbocation.
Experimental Protocols
Shapiro Reaction (Standard Procedure)
Objective: Synthesis of a kinetic alkene with optional electrophile trapping.[5]
Reagents:
-
Substrate: Ketone Tosylhydrazone (1.0 equiv)
-
Base:
-Butyllithium (2.2 - 2.5 equiv, 1.6M in hexanes) -
Solvent: Anhydrous THF or Ether
-
Quench:
, DMF, or Alkyl Halide
Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve tosylhydrazone in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).
-
Dianion Formation: Add
-BuLi dropwise over 10 minutes.-
Observation: Solution typically turns deep red/orange (indicative of the dianion).
-
-
Warm-up: Allow the reaction to warm to 0°C (ice bath).
-
Mechanism Check: Nitrogen gas evolution will be observed at this stage (formation of vinyllithium).[5] Stir for 30–60 minutes at 0°C.
-
-
Trapping (Optional): If adding an electrophile (e.g., aldehyde), cool back to -78°C before addition. If protonating, add water at 0°C.
-
Workup: Standard extraction with ether/brine.
Bamford-Stevens Reaction (Protic Protocol)
Objective: Synthesis of the thermodynamic alkene.
Reagents:
-
Substrate: Ketone Tosylhydrazone (1.0 equiv)
-
Base: Sodium Metal (2.2 equiv) dissolved in Ethylene Glycol (freshly prepared Na-glycolate)
-
Solvent: Ethylene Glycol (high boiling point is required)
Workflow:
-
Base Prep: Carefully add Na metal to ethylene glycol (exothermic,
evolution). -
Reaction: Add the tosylhydrazone to the glycolate solution.
-
Decomposition: Heat the mixture to 140–160°C .
-
Observation: Vigorous
evolution indicates diazo decomposition.
-
-
Completion: Monitor by TLC (disappearance of hydrazone). Reaction is usually complete when gas evolution ceases.
-
Workup: Pour into ice water and extract with pentane or ether.
Strategic Applications
When to use Shapiro:
-
Regiochemistry is critical: You specifically need the double bond at the less substituted position (e.g., converting a methyl ketone to a terminal alkene).
-
Functionalization is required: You need to install a functional group (alcohol, halide, carbon chain) on the vinyl carbon.
-
Example: Synthesis of Taxol intermediates often utilizes the Shapiro reaction to close rings while installing handles for further coupling.
-
When to use Bamford-Stevens:
-
Stability is paramount: You need the most thermodynamically stable olefin (e.g., forming a conjugated system).
-
Scale-up safety: You wish to avoid handling large quantities of pyrophoric alkyllithiums required for the Shapiro reaction.
-
Acid-sensitive substrates: While the carbocation intermediate is acidic in nature, the overall conditions (alkoxide base) avoid the strong Lewis acidity of some alternative dehydration methods.
References
-
Shapiro, R. H. (1976).[6] "Alkenes from Tosylhydrazones". Organic Reactions, 23, 405–507.[6]
-
Bamford, W. R., & Stevens, T. S. (1952).[6] "The decomposition of toluene-p-sulphonylhydrazones by alkali". Journal of the Chemical Society, 4735-4740.
-
Chamberlin, A. R., et al. (1990). "Protocols for Vinyllithium Generation". Organic Syntheses, Coll.[6] Vol. 7, p. 77.
-
Adibekian, A., et al. (2008). "Comparative Selectivity in Hydrazone Decomposition". Arkivoc.
Safety Operating Guide
Operational Guide: Safe Disposal of 3-Pentanone p-Toluenesulfonylhydrazone
[1]
Part 1: Executive Summary & Immediate Directives[2]
Stop and Read: This compound is not standard organic waste. 3-Pentanone p-toluenesulfonylhydrazone is a chemical precursor capable of releasing nitrogen gas (
Core Directives
-
Do Not Mix with Oxidizers: Risk of immediate exothermic decomposition.
-
Do Not Mix with Strong Bases: Initiates the Bamford-Stevens/Shapiro reaction mechanism, releasing
gas and potentially pressurizing waste containers. -
Do Not Dispose in Aqueous Drains: The compound is water-insoluble and toxic to aquatic life.
-
Segregate: This material must be tagged as "Reactive/Gas Generating Potential" within the solid organic waste stream.
Part 2: Compound Profile & Hazard Identification
To safely manage this compound, you must understand its physical properties and reactivity profile.[1] This is a tosylhydrazone , a stable precursor to diazo compounds.[2] While it is safer than free diazoalkanes, it retains latent energy that can be released during disposal processing.
Physical & Chemical Data Table
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Official shipping/manifest name. |
| CAS Number | 28495-72-9 | Use for waste manifest coding.[3][4] |
| Physical State | Solid (Powder/Crystal) | Dispose via Solid Waste stream (not liquid carboys).[3][4] |
| Melting Point | 101–105 °C | Critical: Do not autoclave.[3][4] Thermal decomposition often initiates near MP. |
| Solubility | Soluble in MeOH, EtOH, | Use alcohols for surface decontamination.[3][4] |
| Reactivity | Base-sensitive; Acid-sensitive | Hydrolysis yields hydrazine (toxic); Base yields diazo (explosive potential).[3][4] |
The Mechanism of Hazard (Why Segregation Matters)
The danger lies in the hydrazone linkage (
-
Acidic Conditions: Hydrolysis regenerates p-toluenesulfonyl hydrazide and hydrazine , both of which are toxic and suspected carcinogens.
-
Basic/Thermal Conditions: The compound undergoes elimination to form a diazo intermediate, which rapidly decomposes to a carbene, releasing nitrogen gas (
). In a sealed waste drum, this gas evolution can cause catastrophic container failure.
Part 3: Disposal Workflow (Decision Matrix)
The following logic flow dictates the handling of this compound waste.
Figure 1: Decision matrix for the safe segregation and disposal of tosylhydrazone waste. Note the critical divergence based on physical state.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Reagent (Pure or Crude Solid)
Primary Waste Stream: Non-Halogenated Solid Organics
-
Selection of Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum. Do not use metal cans if the compound is potentially acidic or damp.
-
Double Containment: Place the solid compound into a clear polyethylene bag (Zip-lock type). Seal it, then place that bag inside a second bag.
-
Reasoning: This prevents dust generation and accidental inhalation by waste handlers.
-
-
Labeling: Apply a hazardous waste tag.
-
Storage: Store in the Satellite Accumulation Area (SAA) away from the "Base/Caustic" waste stream.
Scenario B: Disposal of Reaction Solutions
Primary Waste Stream: Flammable Organic Solvents
-
Assessment: If the hydrazone is dissolved in a solvent (e.g., Methanol, THF), determine the concentration.
-
Dilution: Ensure the hydrazone concentration is below 10% by weight. If the solution is highly concentrated, dilute it with a compatible solvent (e.g., Ethanol or Acetone).
-
Reasoning: Dilution acts as a heat sink, preventing thermal runaway if decomposition is triggered.
-
-
pH Check: Verify the solution is Neutral (pH 6-8).
-
Action: If the solution is basic (pH > 9), neutralize carefully with dilute acetic acid before bottling. High pH promotes gas evolution.
-
-
Container: Pour into a standard solvent waste carboy (HDPE or Glass).
-
Venting: Ensure the cap is vented (standard safety caps) to prevent pressure buildup if slow decomposition occurs.
-
Part 5: Emergency Contingencies
Spill Cleanup Procedure
If solid this compound is spilled on the bench or floor:
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if powder is airborne.
-
Do NOT use Bleach: Hypochlorite (bleach) is a strong oxidizer and can react violently with hydrazine derivatives.
-
Absorb/Sweep:
-
Solids: Gently sweep into a dustpan using a brush. Avoid creating dust clouds.
-
Liquids: Cover with an inert absorbent (Vermiculite or sand).
-
-
Decontaminate: Wipe the surface with a soap and water solution, followed by an ethanol wipe.
-
Disposal: Place all cleanup materials into a bag labeled "Hazardous Waste - Debris contaminated with Tosylhydrazone."
References
-
Aggarwal, V. K., et al. (2005).[7] The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds.[7] European Journal of Organic Chemistry.[2][7] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Procedures for Disposing of Hazardous Waste.[8] Retrieved from [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. 3-Pentanone (CAS 96-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 28495-72-9 [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Personal Protective Equipment & Handling Guide: 3-Pentanone p-Toluenesulfonylhydrazone
Content Type: Operational Safety & Logistics Guide Target Audience: Synthetic Chemists, Process Safety Engineers, Drug Development Leads CAS: 28495-72-9 (General Class: Tosylhydrazones)
Introduction: The Senior Scientist’s Perspective
As researchers, we often treat hydrazone derivatives as stable "shelf" reagents, underestimating their potential kinetic energy. While 3-Pentanone p-Toluenesulfonylhydrazone is generally stable under ambient storage, it is a latent energetic precursor .
In synthesis (specifically Bamford-Stevens or Shapiro reactions), this compound is designed to expel nitrogen gas (
Chemical Risk Profile & Hazard Identification
To select the correct PPE, we must first understand the molecular behavior.
| Hazard Class | Mechanism of Action | Critical Risk Factor |
| Thermal Instability | The sulfonylhydrazone moiety is a "spring-loaded" leaving group. Heating >100°C or contact with strong base releases | Over-pressurization: Sealed vessels can rupture if gas evolution rates exceed venting capacity. |
| Respiratory Irritant | Fine crystalline powder nature facilitates aerosolization. | Sensitization: Hydrazine derivatives are known sensitizers; repeated inhalation may trigger asthma-like symptoms. |
| Diazo Toxicity | In situ generation of 3-diazopentane (volatile liquid/gas) during reaction. | Secondary Exposure: The reaction intermediate is significantly more toxic and explosive than the starting material. |
PPE Matrix: The Defense System
This matrix dictates the mandatory protective gear based on the specific operational phase.
Personal Protective Equipment (PPE) Specifications
| Protection Zone | Standard Handling (Weighing/Transfer) | Reaction Phase (Heating/Base Addition) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Min thickness: 0.11 mm) | Silver Shield / Laminate (if handling concentrated base) | Nitrile provides excellent resistance to the solid; Laminate is required if using organolithiums (Shapiro conditions). |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Goggles + Polycarbonate Face Shield | The reaction generates gas ( |
| Respiratory | N95 or P100 Particulate Respirator (if outside hood) | Full Fume Hood Extraction (Required) | Solids generate static dust. Once in reaction, volatile diazo species require active ventilation (no respirator is sufficient). |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend) | FR Coat + Chemical Apron | Standard cotton burns if ignited by a solvent fire. FR material self-extinguishes. |
Operational Protocol: Step-by-Step Handling
Phase A: Pre-Operational Checks
-
Static Control: Tosylhydrazones are dry, crystalline solids prone to static charge. Use an antistatic gun on the weighing boat before dispensing to prevent powder "jumping."
-
Atmosphere: Ensure the reaction vessel is purged with Argon or Nitrogen. Oxygen is a radical initiator that can degrade the hydrazone.
Phase B: Weighing & Transfer (The "Dust" Phase)
-
Step 1: Transfer solid only inside a certified chemical fume hood.
-
Step 2: If the solid has clumped, do not strike the container to loosen it (shock sensitivity risk). Use a non-sparking spatula to gently break aggregates.
-
Step 3: Immediately reseal the stock container. Hydrazones are hygroscopic; moisture interferes with subsequent organometallic steps (e.g., Shapiro reaction).
Phase C: Reaction Initiation (The "Gas" Phase)
-
Context: When adding base (e.g., NaH, LiOtBu, or alkyl lithiums), the reaction will evolve nitrogen gas.
-
Step 1: Ensure the system has an active pressure relief (bubbler or open inert line). Never heat this compound in a closed system.[2]
-
Step 2: Position a blast shield in front of the hood sash during the initial heating ramp.
-
Step 3: Monitor the bubbler rate. A sudden surge in gas evolution indicates thermal runaway. Action: Remove heat source immediately and maximize hood airflow.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety barriers during the lifecycle of the reagent.
Figure 1: Operational workflow emphasizing thermal equilibration and gas evolution management.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep. This generates dust. Cover with a paper towel dampened with acetone or ethanol, then wipe up. Place in a sealed bag.
-
Reaction Spill: If the reaction mixture spills, assume the presence of diazoalkanes . Evacuate the area for 15 minutes to allow volatile components to vent via the hood. Absorb with vermiculite.
Disposal (Cradle-to-Grave)
This compound and its residues are Hazardous Organic Waste .
-
Quenching: Before disposal, treat reaction mixtures with dilute acetic acid. This protonates any remaining diazo species or hydrazone anions, rendering them inert [1].
-
Segregation: Do NOT mix with oxidizing waste streams (e.g., Nitric acid, Peroxides). This combination is hypergolic (ignites upon contact).
-
Labeling: Tag waste as "Flammable," "Toxic," and "Gas Generator Risk."
References
-
Organic Syntheses. (2011).[3] General Guidelines for Handling Hazardous Chemicals. Prudent Practices in the Laboratory.
-
Agilent Technologies. (2019). Safety Data Sheet: 3-Pentanone. (Precursor safety data for reference).
-
Alfa Chemistry. (n.d.). Bamford-Stevens Reaction Mechanism and Safety.
-
ChemScene. (n.d.). This compound Product Safety.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
